molecular formula C10H13Cl2NO3 B165532 2,4-D dimethylamine salt CAS No. 2008-39-1

2,4-D dimethylamine salt

Cat. No.: B165532
CAS No.: 2008-39-1
M. Wt: 266.12 g/mol
InChI Key: IUQJDHJVPLLKFL-UHFFFAOYSA-N
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Description

2,4-D dimethylamine salt (DMA) is a selective systemic herbicide and a key formulation of 2,4-dichlorophenoxyacetic acid, predominantly used in agricultural and non-agricultural weed control research . As a synthetic auxin, its primary research value lies in its mode of action: it mimics natural plant growth hormones, inducing uncontrolled cell division and growth in susceptible broadleaf plants . This leads to the destruction of vascular tissue and ultimately plant death, making it a crucial tool for studying plant physiology and mechanisms of herbicidal action . Researchers utilize this formulation to investigate selective weed control in crops such as corn, soybeans, small grains, and sugarcane, as well as in non-crop areas like rights-of-way and turfgrass . Compared to ester formulations, the dimethylamine salt is less volatile, which makes it a preferred subject for studies on reducing off-target movement and vapor drift, thereby minimizing potential injury to non-target, sensitive plants . Its application is also valuable in environmental fate and transport studies, given its solubility and behavior in various ecosystems . This reagent is provided strictly for laboratory research purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid;N-methylmethanamine
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InChI

InChI=1S/C8H6Cl2O3.C2H7N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-2/h1-3H,4H2,(H,11,12);3H,1-2H3
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InChI Key

IUQJDHJVPLLKFL-UHFFFAOYSA-N
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Canonical SMILES

CNC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O
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Molecular Formula

C10H13Cl2NO3
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DSSTOX Substance ID

DTXSID0024896
Record name 2,4-D dimethylamine salt
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Molecular Weight

266.12 g/mol
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Physical Description

Dma 4 ivm herbicide is a brown liquid. A solution of the dimethylammonium salt of the weak organic acid 2,4-dichlorophenoxyacetic acid. Used as an herbicide., White crystals; [HSDB] Available as a brown liquid, a solution in 2,4-dichlorophenoxyacetic acid; [CAMEO] Solid; [Aldrich MSDS] Aqueous amber liquid; [Reference #1]
Record name DMA 4 IVM HERBICIDE
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Record name 2,4-D-dimethylammonium
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Flash Point

greater than 191 °F (NTP, 1992), Flash point > 191 °F, THE ACID AND SALTS ARE NONFLAMMABLE. HOWEVER, COMMERCIAL FORMULATIONS OF /2,4-D FREE/ ACID MAY HAVE FLASH POINT MINIMUM OF 88 °C (CLEVELAND OPEN CUP) ...
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Record name 2,4-D-dimethylammonium
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Record name 2,4-D, DIMETHYLAMINE
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Solubility

Sol in methyl, ethyl, and isopropyl alcohols, acetone; insol in kerosene and diesel oil, All in g/100 ml @ 20 °C: Acetonitrile, 1.06; methanol > 50; toluene, 0.165; n-hexane, 0.00357; octanol, 5.41, In water, 3X10+6 g/ml @ 20 °C
Record name 2,4-D, DIMETHYLAMINE
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Impurities

Dimethyl-N-nitrosamine concentrations up to 0.3 mg/l have been found in some 2,4-D dimethylamine products., SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/
Record name 2,4-D, DIMETHYLAMINE
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Color/Form

White crystals

CAS No.

2008-39-1
Record name DMA 4 IVM HERBICIDE
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Record name 2,4-D-dimethylammonium [ISO]
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Record name 2,4-D dimethylamine salt
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Record name Dimethylammonium 2,4-dichlorophenoxyacetate
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Record name 2,4-D-DIMETHYLAMMONIUM
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Melting Point

85-87 °C, Decomposes at its melting point
Record name 2,4-D, DIMETHYLAMINE
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Foundational & Exploratory

Physicochemical Properties of 2,4-D Dimethylamine Salt: An In-depth Technical Guide for Environmental Fate Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2,4-D dimethylamine (B145610) salt, a widely used herbicide, to support environmental fate and transport modeling. Understanding these properties is critical for predicting the behavior, persistence, and potential impact of this compound in various environmental compartments. This document summarizes key quantitative data, details the standardized experimental protocols for their determination, and provides visual representations of its environmental fate pathways.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of 2,4-D dimethylamine salt. These values are essential inputs for environmental fate models such as SWAT, PRZM, and TOXSWA.

Table 1: Identification and General Properties

PropertyValueReference
Chemical Name (2,4-Dichlorophenoxy)acetic acid - dimethylamine[1][2]
CAS Number 2008-39-1
Molecular Formula C₁₀H₁₃Cl₂NO₃[3]
Molecular Weight 266.12 g/mol [3]
Physical State White crystalline solid or aqueous solution[3][4]

Table 2: Environmental Fate Properties

PropertyValueTemperature (°C)pHReference
Water Solubility 3 x 10⁶ mg/L (infinitely soluble)20Neutral[4][5][6]
Vapor Pressure < 1.0 x 10⁻⁷ mmHg (essentially non-volatile)25N/A[7]
Log K_ow_ (Octanol-Water Partition Coefficient) -0.82207[5]
K_oc_ (Soil Organic Carbon-Water Partition Coefficient) 72 - 136 mL/gN/AN/A[4][6]
Hydrolysis Half-life (t₁/₂) Stable to hydrolysisN/A5, 7, 9[8]
Aqueous Photolysis Half-life (t₁/₂) 15 days (aerobic)N/AN/A[9]
Soil Biodegradation Half-life (t₁/₂) 4 - 23 days (aerobic)N/AN/A[6]

Experimental Protocols

The determination of the physicochemical properties listed above is governed by standardized international guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). Adherence to these protocols ensures data quality and comparability for regulatory and research purposes.

Water Solubility (OECD 105)

The water solubility of a compound is determined to assess its potential for transport in aqueous environments.

  • Principle: A saturated solution of the test substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined.

  • Methodology:

    • Flask Method (for solubilities > 10 mg/L): An excess amount of the test substance is added to water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then centrifuged or filtered to remove undissolved particles, and the concentration in the clear aqueous phase is measured.[10]

    • Column Elution Method (for solubilities < 10 mg/L): A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until a plateau is reached, which represents the saturation concentration.[8]

  • Data Analysis: The water solubility is reported in g/L or mg/L at the specified temperature.

Vapor Pressure (OECD 104)

Vapor pressure is a measure of a substance's volatility and is crucial for assessing its potential for atmospheric transport.

  • Principle: The vapor pressure of a substance is measured as a function of temperature.

  • Methodology: Several methods are available, including:

    • Dynamic Method: The boiling point of the substance is determined at various pressures.

    • Static Method: The pressure exerted by the vapor in equilibrium with the substance is measured directly in a closed system at a constant temperature.[11][12]

    • Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known rate, and the amount of substance transported by the gas is determined. This is suitable for low vapor pressures.[11]

  • Data Analysis: The vapor pressure is reported in Pascals (Pa) or millimeters of mercury (mmHg) at a specified temperature. A vapor pressure curve (log P vs. 1/T) is often plotted.

Octanol-Water Partition Coefficient (K_ow_) (OECD 107, 117, 123)

The octanol-water partition coefficient is a key parameter for predicting the bioaccumulation potential and the partitioning of a substance between water and organic matter.

  • Principle: The ratio of the concentration of a substance in n-octanol and water at equilibrium is determined.

  • Methodology:

    • Shake Flask Method (OECD 107): A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is measured. This method is suitable for log K_ow_ values between -2 and 4.[1][13]

    • HPLC Method (OECD 117): The retention time of the test substance on a reverse-phase high-performance liquid chromatography (HPLC) column is measured. The log K_ow_ is then calculated by comparing the retention time to that of reference compounds with known log K_ow_ values. This method is suitable for log K_ow_ values between 0 and 6.[14][15]

    • Slow-Stirring Method (OECD 123): This method is designed for highly hydrophobic substances (log K_ow_ > 4) and minimizes the formation of micro-emulsions by gently stirring the two phases.[16]

  • Data Analysis: The partition coefficient (K_ow_) is reported as its logarithm to base ten (log K_ow_).

Soil Sorption Coefficient (K_oc_) (OECD 106)

The soil sorption coefficient indicates the tendency of a chemical to bind to soil particles, which influences its mobility and bioavailability in the soil environment.

  • Principle: The adsorption and desorption of the test substance to and from different soil types are measured.

  • Methodology (Batch Equilibrium Method):

    • Aqueous solutions of the test substance at various concentrations are shaken with a known amount of soil until equilibrium is reached.

    • The soil and aqueous phases are separated by centrifugation.

    • The concentration of the test substance remaining in the aqueous phase is measured.

    • The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

    • The soil adsorption coefficient (K_d_) is calculated as the ratio of the concentration in soil to the concentration in water.

    • The K_d_ is then normalized to the organic carbon content of the soil to obtain the K_oc_ (K_oc_ = (K_d_ / % organic carbon) * 100).[17][18][19][20]

  • Data Analysis: The K_oc_ is reported in mL/g.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation of a substance in water at different pH levels.

  • Principle: The rate of hydrolysis of the test substance is measured in sterile aqueous buffer solutions at various pH values (typically 4, 7, and 9) and temperatures.[5][21]

  • Methodology:

    • Sterile buffer solutions of the desired pH are spiked with the test substance.

    • The solutions are incubated in the dark at a constant temperature.

    • Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any major degradation products.[2][22][23]

  • Data Analysis: The rate of hydrolysis is typically reported as a first-order rate constant and the corresponding half-life (t₁/₂) at each pH and temperature.

Phototransformation in Water (Direct Photolysis) (OECD 316)

This study assesses the degradation of a chemical in water due to direct absorption of sunlight.

  • Principle: An aqueous solution of the test substance is exposed to a light source that simulates natural sunlight, and the rate of degradation is measured.[24][25]

  • Methodology:

    • A solution of the test substance in sterile, buffered water is placed in quartz tubes (which are transparent to UV light).

    • The tubes are irradiated with a light source (e.g., a xenon arc lamp) that mimics the solar spectrum.

    • Control samples are kept in the dark to account for any non-photolytic degradation.

    • Samples are collected at various time intervals and analyzed for the concentration of the parent compound and its photoproducts.[26][27][28]

  • Data Analysis: The photolysis rate constant and the half-life (t₁/₂) under specific light conditions are determined. The quantum yield can also be calculated.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test evaluates the biodegradation of a substance in soil under both aerobic and anaerobic conditions.

  • Principle: The test substance is applied to soil samples, and the rate of its degradation and the formation and decline of major metabolites are monitored over time.[7][9][29]

  • Methodology:

    • Fresh soil samples are treated with the test substance (often ¹⁴C-labeled for mass balance).

    • For aerobic conditions, the soils are maintained with adequate moisture and air supply. For anaerobic conditions, the soil is flooded, and oxygen is purged.

    • The samples are incubated at a constant temperature in the dark.

    • At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. Mineralization to ¹⁴CO₂ is also measured.[30][31]

  • Data Analysis: The rate of degradation is reported as a dissipation time 50% (DT₅₀) or half-life (t₁/₂) for the parent compound and major metabolites.

Visualization of Environmental Fate and Degradation

The following diagrams illustrate the key processes governing the environmental fate of this compound.

Environmental_Fate_Workflow cluster_input Input Data cluster_processes Environmental Processes cluster_compartments Environmental Compartments Input Physicochemical Properties (Solubility, Vapor Pressure, Kow, Koc) Transport Transport (Leaching, Runoff, Volatilization) Input->Transport Degradation Degradation (Hydrolysis, Photolysis, Biodegradation) Input->Degradation Soil Soil Transport->Soil Water Water Transport->Water Air Air Transport->Air Degradation->Soil Degradation->Water Soil->Water Leaching/Runoff Biota Biota Soil->Biota Uptake Water->Air Volatilization Water->Biota Uptake Degradation_Pathway cluster_parent Parent Compound cluster_dissociation Dissociation cluster_degradation Primary Degradation cluster_mineralization Mineralization Parent This compound Acid 2,4-D Acid Parent->Acid Rapid in Environment DCP 2,4-Dichlorophenol (2,4-DCP) Acid->DCP Microbial Degradation Mineralization CO₂ + H₂O + Cl⁻ DCP->Mineralization Further Degradation

References

A Technical Guide to the Synthesis and Purification of 2,4-D Dimethylamine Salt for Laboratory Standards

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2,4-Dichlorophenoxyacetic acid (2,4-D) dimethylamine (B145610) salt is a widely used herbicide for the control of broadleaf weeds.[1][2] Its extensive application in agriculture and environmental management necessitates the availability of high-purity analytical standards for residue monitoring, toxicological studies, and quality control. This technical guide provides an in-depth overview of the synthesis and purification of 2,4-D dimethylamine salt to a standard suitable for laboratory use. It includes detailed experimental protocols derived from established methodologies, a summary of reaction parameters, and workflows for synthesis and purification. This document is intended for researchers, analytical chemists, and professionals involved in pesticide science and drug development.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic, selective herbicide belonging to the phenoxyacetic acid class of compounds.[3][4] While the acidic form of 2,4-D has low water solubility, its salt formulations, particularly the dimethylamine (DMA) salt, are highly water-soluble, which enhances their utility in aqueous spray solutions.[1][5] The this compound is formed through an acid-base reaction between 2,4-D acid and dimethylamine.[1]

The preparation of a laboratory-grade standard of 2,4-D DMA requires not only a successful synthesis but also a rigorous purification process to remove unreacted starting materials, solvents, and potential byproducts. The purity of the final compound is critical for its use as a reference material in analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are used to quantify herbicide residues in environmental and biological samples.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Property Value Reference
Chemical Name (2,4-Dichlorophenoxy)acetic acid, dimethylamine salt[8]
Synonyms 2,4-D DMA, 2,4-D-Dimethylammonium[8]
CAS Number 2008-39-1[3]
Molecular Formula C₁₀H₁₃Cl₂NO₃[8]
Molecular Weight 266.12 g/mol [8]
Appearance Typically a brown or amber liquid in solution; can be isolated as a solid.[2][8]
Solubility Readily soluble in water.[1]

Synthesis of this compound

The synthesis is a straightforward acid-base neutralization reaction. 2,4-D acid is reacted with dimethylamine in a suitable solvent to form the corresponding ammonium (B1175870) salt.

General Reaction Scheme

reaction_scheme compound1 2,4-D Acid (C₈H₆Cl₂O₃) plus + compound1->plus compound2 Dimethylamine ((CH₃)₂NH) plus->compound2 arrow Solvent (e.g., Water, Acetone) compound2->arrow compound3 This compound (C₁₀H₁₃Cl₂NO₃) arrow->compound3 purification_workflow Purification Workflow for this compound start Crude Reaction Mixture (Aqueous or Organic Solution) step1 Solvent Removal (Vacuum Distillation) start->step1 step2 Viscous Salt Obtained step1->step2 step3 Crystallization (Addition of organic solvent / Cooling) step2->step3 step4 Crystal Slurry step3->step4 step5 Filtration (Separation of solid from mother liquor) step4->step5 step6 Washing (With cold non-polar solvent) step5->step6 step7 Drying (Vacuum Oven) step6->step7 end High-Purity 2,4-D DMA Salt (>98%) step7->end

References

An In-depth Technical Guide to the Mechanism of Action of 2,4-D Dimethylamine Salt as a Synthetic Auxin in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin widely utilized as a herbicide for the control of broadleaf weeds. Its efficacy stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA) and hijack the endogenous auxin signaling pathway, leading to uncontrolled growth and ultimately, plant death. This technical guide provides a comprehensive overview of the molecular mechanism of action of 2,4-D dimethylamine (B145610) salt in the model organism Arabidopsis thaliana. It delves into the core signaling cascade, from perception by the TIR1/AFB co-receptor complex to the downstream transcriptional reprogramming mediated by Aux/IAA and ARF proteins. This document presents quantitative data on protein degradation and gene expression, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

The Core Auxin Signaling Pathway and 2,4-D Interference

The canonical auxin signaling pathway in Arabidopsis thaliana is a derepression system. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to and inhibiting Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

The perception of auxin, including synthetic auxins like 2,4-D, is mediated by a co-receptor complex consisting of a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and an Aux/IAA protein.[1] 2,4-D acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the degron motif (domain II) of an Aux/IAA protein.[2] This enhanced interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[2] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the transcription of a suite of downstream genes, leading to the physiological responses associated with auxin action.[3]

The dimethylamine salt of 2,4-D readily dissociates in aqueous solution, releasing the active 2,4-D anion which then enters the cell and interacts with the signaling machinery.

Signaling Pathway Diagram

Auxin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_SCF SCF-TIR1/AFB Complex 2_4_D_ext 2,4-D Dimethylamine Salt (extracellular) Transport Auxin Influx Carriers 2_4_D_ext->Transport Uptake 2_4_D_int 2,4-D Anion TIR1_AFB TIR1/AFB 2_4_D_int->TIR1_AFB Binds & Stabilizes Interaction Transport->2_4_D_int SKP1 ASK1 TIR1_AFB->SKP1 Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds CUL1 CUL1 SKP1->CUL1 RBX1 RBX1 CUL1->RBX1 Ub Ubiquitin RBX1->Ub Recruits E2 ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes Regulates Transcription Response Uncontrolled Growth & Plant Death Auxin_Genes->Response Ub->Aux_IAA Ubiquitination

Caption: 2,4-D signaling pathway in Arabidopsis thaliana.

Quantitative Data

Binding Affinity of 2,4-D to TIR1/AFB Receptors

Precise dissociation constants (Kd) for this compound with individual TIR1/AFB receptors are not extensively reported. However, studies using surface plasmon resonance (SPR) have provided relative binding information, often in comparison to the natural auxin IAA.

ReceptorLigandRelative Binding (% of IAA)Reference
TIR12,4-D29%[4]
AFB22,4-D22%[4]
AFB52,4-D40%[4]

Note: The binding of 2,4-D to all three tested receptors was weaker than that of IAA.[4]

Degradation of Aux/IAA Proteins in Response to 2,4-D

The application of 2,4-D accelerates the degradation of Aux/IAA repressor proteins. This is often quantified by measuring the decrease in luciferase activity from Aux/IAA-luciferase fusion proteins.

Aux/IAA Fusion Protein2,4-D ConcentrationTreatment DurationRemaining Luciferase Activity (% of control)Reference
PSIAA6::LUC1 µM2 hours35%[5][6]
IAA1::LUC1 µM2 hours67%[5][6]
IAA17(1-111)::LUC:NLS5 µM2 hours~50% (two-fold increase in degradation)[7]
IAA28:LUC5 µM3 hoursIncreased degradation observed[7]
Transcriptional Regulation of ARF-Target Genes by 2,4-D

The degradation of Aux/IAA repressors leads to the modulation of ARF-regulated gene expression. Microarray analyses have identified numerous genes that are up- or down-regulated in response to 2,4-D treatment.

Gene (ARF Target)AGI CodeFunctionFold Change (1mM 2,4-D for 1 hr)Reference
Upregulated Genes
GH3.3AT2G23170IAA-amido synthetase+ (not specified)[8]
SAUR-AC1AT4G38850Small Auxin Up RNA+ (not specified)[8]
IAA1AT4G14560Auxin-responsive protein+ (not specified)[8]
IAA19AT3G15540Auxin-responsive protein+ (not specified)[8]
Downregulated Genes
AtEXP1AT1G69530Expansin- (not specified)[8]

Note: A microarray study identified 148 upregulated and 85 downregulated genes in response to 1 mM 2,4-D for 1 hour.[8] The table lists representative examples of genes known to be involved in auxin responses.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for TIR1/AFB and Aux/IAA Interaction

This protocol is for assessing the 2,4-D-dependent interaction between a TIR1/AFB protein and an Aux/IAA protein.

Y2H_Workflow Start Start Construct_Plasmids Construct Plasmids: - Bait: TIR1/AFB fused to DNA-binding domain (BD) - Prey: Aux/IAA fused to activation domain (AD) Start->Construct_Plasmids Co_transform Co-transform Yeast Strain with Bait and Prey Plasmids Construct_Plasmids->Co_transform Select_Transformants Select for Transformed Yeast on selective media (-Trp, -Leu) Co_transform->Select_Transformants Grow_Cultures Grow Liquid Cultures of Transformed Yeast Select_Transformants->Grow_Cultures Spot_Assay Spot Serial Dilutions of Yeast on selective media with and without 2,4-D Grow_Cultures->Spot_Assay Incubate Incubate Plates at 30°C for 2-4 days Spot_Assay->Incubate Analyze Analyze Growth: Growth on -His/-Ade media indicates interaction Incubate->Analyze End End Analyze->End

Caption: Yeast Two-Hybrid experimental workflow.

Methodology:

  • Vector Construction:

    • Clone the coding sequence of the TIR1/AFB protein of interest in-frame with the DNA-binding domain (e.g., GAL4-BD) in a suitable "bait" vector.

    • Clone the coding sequence of the Aux/IAA protein of interest in-frame with the activation domain (e.g., GAL4-AD) in a "prey" vector.

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids using the lithium acetate/polyethylene glycol method.

    • Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for yeast cells containing both plasmids.

  • Interaction Assay:

    • Inoculate single colonies from the selection plates into liquid SD/-Trp/-Leu medium and grow overnight at 30°C with shaking.

    • Adjust the optical density (OD600) of the cultures to 0.5.

    • Prepare serial dilutions (e.g., 10-1, 10-2, 10-3) of the yeast cultures.

    • Spot 5 µL of each dilution onto SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and potentially adenine (B156593) (SD/-Trp/-Leu/-His/-Ade) for higher stringency. Prepare plates with and without various concentrations of this compound.

    • Include appropriate positive and negative controls.

  • Data Analysis:

    • Incubate the plates at 30°C for 2-4 days.

    • Document yeast growth. Growth on the selective media in the presence of 2,4-D indicates a ligand-dependent interaction between the bait and prey proteins.

In Vitro GST Pull-Down Assay

This assay is used to confirm a direct physical interaction between a GST-tagged TIR1/AFB and a prey protein (e.g., a His-tagged Aux/IAA) in the presence of 2,4-D.

Methodology:

  • Protein Expression and Purification:

    • Express the GST-tagged TIR1/AFB protein in E. coli and purify it using glutathione-agarose beads.

    • Express the prey protein (e.g., His-tagged Aux/IAA) in E. coli and purify it.

  • Binding Reaction:

    • Immobilize the GST-TIR1/AFB fusion protein on glutathione-agarose beads.

    • Incubate the beads with the purified prey protein in a binding buffer in the presence of a specific concentration of this compound or a vehicle control (DMSO).

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and wash them several times with a wash buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads using a high concentration of reduced glutathione (B108866) or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag of the prey protein (e.g., anti-His).

GUS Reporter Assay for Auxin-Responsive Gene Expression

This assay is used to visualize and quantify the transcriptional activity of an auxin-responsive promoter fused to the β-glucuronidase (GUS) reporter gene.

Methodology:

  • Plant Material:

    • Use transgenic Arabidopsis seedlings carrying a promoter of an auxin-responsive gene (e.g., DR5 or a specific SAUR promoter) fused to the uidA (GUS) gene.

  • Treatment:

    • Grow seedlings on sterile agar (B569324) plates.

    • Treat the seedlings with various concentrations of this compound or a mock solution for a defined period.

  • Histochemical Staining (Qualitative):

    • Harvest the seedlings and incubate them in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) at 37°C.

    • After staining, clear the chlorophyll (B73375) from the tissues using an ethanol (B145695) series.

    • Visualize the blue precipitate, indicating GUS activity, under a microscope.

  • Fluorometric Assay (Quantitative):

    • Harvest and homogenize the treated seedlings in an extraction buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Add the protein extract to an assay buffer containing 4-methylumbelliferyl-β-D-glucuronide (MUG).

    • Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorometer.

    • Normalize the GUS activity to the total protein concentration in the extract.

Luciferase Reporter Assay for Aux/IAA Degradation

This assay measures the stability of an Aux/IAA protein by fusing it to luciferase (LUC) and monitoring the luminescence.

Methodology:

  • Plant Material:

    • Use transgenic Arabidopsis seedlings constitutively expressing an Aux/IAA-LUC fusion protein.

  • Treatment:

    • Grow seedlings in liquid culture or on agar plates.

    • Treat the seedlings with this compound or a mock solution.

  • Luminescence Measurement:

    • Harvest the seedlings at different time points after treatment and freeze them in liquid nitrogen.

    • Homogenize the tissue in a luciferase extraction buffer.

    • Measure the luminescence of the protein extract using a luminometer after adding the luciferase substrate (luciferin).

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration.

    • Calculate the percentage of remaining luciferase activity compared to the mock-treated control at each time point to determine the rate of degradation.

Arabidopsis Root Elongation Assay

This is a classic physiological assay to assess the dose-dependent effect of auxins on plant growth.

Methodology:

  • Seedling Growth:

    • Sterilize Arabidopsis seeds and plate them on half-strength Murashige and Skoog (MS) agar plates.

    • Stratify the seeds at 4°C for 2-3 days and then grow them vertically in a growth chamber for 4-5 days.

  • Treatment:

    • Prepare MS agar plates supplemented with a range of concentrations of this compound and a vehicle control.

    • Transfer seedlings of uniform size to the treatment plates.

  • Measurement:

    • Mark the position of the root tip at the time of transfer.

    • Incubate the plates vertically for an additional 2-3 days.

    • Scan the plates and measure the new root growth from the initial mark using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the percentage of root growth inhibition for each concentration relative to the control.

    • Plot the dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition of root growth).

Conclusion

The synthetic auxin this compound exerts its herbicidal activity by effectively hijacking the native auxin signaling pathway in Arabidopsis thaliana. By promoting the interaction between TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors, 2,4-D triggers the rapid degradation of these repressors, leading to the dysregulation of ARF-mediated gene expression. This results in a cascade of uncontrolled cellular processes that ultimately cause plant death. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricacies of synthetic auxin action and to develop novel strategies for crop improvement and weed management.

References

Microbial degradation pathways of 2,4-D dimethylamine salt in soil and aquatic systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Biochemical Pathways and Experimental Methodologies in Soil and Aquatic Ecosystems

The extensive use of 2,4-dichlorophenoxyacetic acid (2,4-D) as a selective herbicide, frequently formulated as a dimethylamine (B145610) (DMA) salt for enhanced solubility, necessitates a thorough understanding of its environmental fate. This technical guide provides a detailed overview of the microbial degradation pathways of 2,4-D DMA in both soil and aquatic systems, tailored for researchers, scientists, and drug development professionals. It delves into the core biochemical transformations, summarizes key quantitative data, and provides detailed experimental protocols for studying its degradation.

The Dissociation and Bioavailability of 2,4-D Dimethylamine Salt

Upon introduction into soil or aquatic environments, this compound readily dissociates into the 2,4-D anion and the dimethylammonium cation.[1][2] This rapid dissociation is a critical first step, as the subsequent microbial degradation primarily targets the 2,4-D anion.[2][3] The dimethylammonium cation is also subject to microbial degradation, though it is the fate of the herbicidally active 2,4-D anion that is of primary environmental concern. Therefore, the degradation pathways discussed below focus on the transformation of the 2,4-D anion.

Core Microbial Degradation Pathways of the 2,4-D Anion

The microbial breakdown of 2,4-D is a well-documented process, predominantly carried out by a diverse range of soil and aquatic bacteria and, to a lesser extent, fungi. The most extensively characterized pathway is the tfd (two, four-D) gene-encoded pathway, first identified in Cupriavidus necator JMP134. This pathway systematically dismantles the 2,4-D molecule through a series of enzymatic reactions.

The Canonical tfd Pathway:

  • Ether Linkage Cleavage: The initial and often rate-limiting step is the cleavage of the ether bond of 2,4-D. This reaction is catalyzed by the α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. This conversion yields 2,4-dichlorophenol (B122985) (2,4-DCP) and glyoxylate.[4]

  • Hydroxylation: The resulting 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase, the product of the tfdB gene, to form 3,5-dichlorocatechol (B76880).[4]

  • Ring Cleavage: The aromatic ring of 3,5-dichlorocatechol is subsequently cleaved through an ortho cleavage mechanism by chlorocatechol 1,2-dioxygenase (tfdC). This opens up the ring structure, forming 2,4-dichloro-cis,cis-muconate.[4]

  • Further Metabolism: A series of enzymes encoded by tfdD, tfdE, and tfdF further metabolize the molecule, eventually funneling the breakdown products into the Krebs cycle, a central metabolic pathway for energy production in the cell.

2_4_D_Degradation_Pathway This compound This compound 2,4-D Anion 2,4-D Anion This compound->2,4-D Anion Dissociation in Water 2,4-Dichlorophenol (2,4-DCP) 2,4-Dichlorophenol (2,4-DCP) 2,4-D Anion->2,4-Dichlorophenol (2,4-DCP) tfdA (Dioxygenase) 3,5-Dichlorocatechol 3,5-Dichlorocatechol 2,4-Dichlorophenol (2,4-DCP)->3,5-Dichlorocatechol tfdB (Hydroxylase) 2,4-Dichloro-cis,cis-muconate 2,4-Dichloro-cis,cis-muconate 3,5-Dichlorocatechol->2,4-Dichloro-cis,cis-muconate tfdC (Dioxygenase) Downstream Metabolites Downstream Metabolites 2,4-Dichloro-cis,cis-muconate->Downstream Metabolites tfdD, tfdE, tfdF Krebs Cycle Krebs Cycle Downstream Metabolites->Krebs Cycle

Canonical microbial degradation pathway of 2,4-D anion.

Quantitative Data on 2,4-D Degradation

The rate of 2,4-D degradation is highly variable and depends on environmental factors such as temperature, moisture, pH, organic matter content, and the presence and activity of adapted microbial populations. The persistence of 2,4-D is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

Table 1: Half-life of 2,4-D in Soil and Aquatic Systems

EnvironmentConditionHalf-life (Days)References
Soil Aerobic, mineral soil6.2[1][5][6]
Average, various soils10[7][8]
Loamy Sand (25°C)3.9 - 9.4[5]
Sandy Loam (25°C)7.0 - 253.9[5]
Field dissipation (general)A few days to a few weeks[5]
Aquatic Aerobic~15[5][6]
Anaerobic41 - 333[5][6]
River die-away study (amine salt)3.9

Table 2: Degradation Efficiency of 2,4-D by Specific Microbial Strains

Microbial StrainInitial 2,4-D ConcentrationDegradation Efficiency (%)TimeReference
Cupriavidus pinatubonensis BJ71350 mg/L996 days[9]
Cupriavidus campinensis BJ71350 mg/kg (in soil)87.13 (non-sterile)14 days[10]
Novosphingobium sp. DY4200 mg/L (in soil microcosm)965-7 days[11]
Escherichia coli (LKDA3)300 mg/L1005 days[12]
Escherichia coli (LKDA3)500 mg/L995 days[12]
Stenotrophomonas maltophilia2.35 mg/mL30.202 weeks[13]
Penicillium sp.2.35 mg/mL29.802 weeks[13]

Detailed Experimental Protocols

To investigate the microbial degradation of this compound, a combination of microcosm studies and analytical chemistry techniques are employed. Below are detailed methodologies for key experiments.

Soil Microcosm Degradation Study

This protocol outlines a laboratory experiment to assess the degradation of 2,4-D in a controlled soil environment.

1. Soil Collection and Preparation:

  • Collect topsoil (0-15 cm depth) from a relevant site.

  • Pass the soil through a 2 mm sieve to remove stones and large organic debris and to ensure homogeneity.

  • Characterize the soil for properties such as pH, organic matter content, texture (sand, silt, clay percentages), and water holding capacity.

  • Adjust the soil moisture to 50-60% of its maximum water holding capacity and pre-incubate for 7 days in the dark at the desired experimental temperature to allow the microbial community to stabilize.

2. Microcosm Setup:

  • Weigh a standardized amount of the pre-incubated soil (e.g., 50 g dry weight equivalent) into individual glass flasks or jars.

  • Prepare a stock solution of this compound in sterile deionized water.

  • Fortify the soil samples with the 2,4-D stock solution to achieve the desired initial concentration (e.g., 10 mg/kg soil). Ensure even distribution by thorough mixing.

  • Prepare control microcosms:

    • Sterile Control: Use autoclaved (e.g., 121°C for 60 minutes on two consecutive days) soil to assess abiotic degradation.

    • Unspiked Control: Treat soil with sterile deionized water only to monitor for analytical interferences and background microbial activity.

  • Cover the flasks with gas-permeable stoppers or caps (B75204) to allow for air exchange while minimizing water loss.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

3. Sampling and Analysis:

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms for each treatment.

  • Extract 2,4-D and its metabolites from a subsample of soil (e.g., 10 g) using an appropriate solvent (e.g., methanol (B129727) or acetonitrile), often after acidification of the sample.

  • Analyze the extracts using HPLC or GC-MS to quantify the concentration of the parent compound and identify major metabolites.

Soil_Microcosm_Workflow cluster_prep Preparation cluster_setup Microcosm Setup cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection & Sieving soil_char Soil Characterization soil_collection->soil_char pre_incubation Moisture Adjustment & Pre-incubation soil_char->pre_incubation fortification Fortification with 2,4-D DMA pre_incubation->fortification controls Preparation of Controls (Sterile, Unspiked) pre_incubation->controls incubation Incubation in Dark at Constant Temp. fortification->incubation controls->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC or GC-MS Analysis extraction->analysis

Workflow for a typical soil microcosm degradation study.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and robust method for quantifying 2,4-D and its primary metabolite, 2,4-DCP, in environmental samples.

1. Sample Preparation (from Soil Extract):

  • Take the solvent extract from the microcosm study.

  • Centrifuge the extract to pellet any soil particles.

  • Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.

  • If necessary, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in the mobile phase.

2. HPLC-UV System and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and acidified water (e.g., with phosphoric or acetic acid to a pH of ~3 to ensure 2,4-D is in its non-ionized form). A common ratio is 50:50 (v/v) acetonitrile:acidified water.[15]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30-40°C.

  • Detector: UV detector set at a wavelength of 230 nm or 283 nm.[13][16]

3. Quantification:

  • Prepare a series of calibration standards of 2,4-D and 2,4-DCP of known concentrations in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Quantify the amount of 2,4-D and 2,4-DCP in the samples by comparing their peak areas to the calibration curve.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity and is particularly useful for confirming the identity of degradation products. Analysis of the acidic 2,4-D molecule by GC requires a derivatization step to increase its volatility.

1. Sample Preparation and Derivatization (from Water or Soil Extract):

  • Extract 2,4-D from the sample using a suitable solvent (e.g., diethyl ether or dichloromethane) after acidification.

  • Evaporate the solvent to near dryness.

  • Derivatize the 2,4-D to its methyl ester using a methylating agent (e.g., diazomethane (B1218177) or BF3-methanol). This step must be performed with appropriate safety precautions in a fume hood.

  • Re-dissolve the derivatized sample in a suitable solvent like hexane (B92381) or toluene (B28343) for injection into the GC-MS.

2. GC-MS System and Conditions:

  • Column: A non-polar capillary column, such as a DB-5MS (or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at 60°C, hold for 1-2 minutes, then ramp up to 280-300°C.

  • Mass Spectrometer: Operated in either full scan mode (to identify unknown metabolites) or selected ion monitoring (SIM) mode for higher sensitivity in quantifying known compounds like 2,4-D methyl ester.

  • Monitored Ions for 2,4-D Methyl Ester: Key ions for quantification and confirmation would be selected based on the mass spectrum of the derivatized standard.

Conclusion

The microbial degradation of this compound in soil and aquatic environments is a robust process, initiated by the rapid dissociation of the salt and primarily driven by the enzymatic machinery of soil and water microorganisms. The canonical tfd pathway serves as a well-established model for the complete mineralization of the 2,4-D anion. The persistence of this herbicide is highly variable, underscoring the importance of site-specific assessments. The experimental protocols detailed in this guide provide a framework for researchers to conduct rigorous investigations into the fate of 2,4-D, generate reliable quantitative data, and further elucidate the intricate microbial processes that govern its environmental persistence. This knowledge is fundamental for developing effective bioremediation strategies and ensuring the sustainable use of this important herbicide.

References

2,4-D dimethylamine salt molecular structure and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-D Dimethylamine (B145610) Salt: Molecular Structure and Chemical Properties

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) dimethylamine salt is a widely utilized herbicide for the selective control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] It is a salt formulation of the parent compound, 2,4-D acid, which is a synthetic auxin that functions as a plant growth regulator.[2] This formulation is created by reacting 2,4-D acid with dimethylamine, resulting in a compound with high water solubility.[1] The dimethylamine salt form accounts for a significant portion of the global use of 2,4-D.[1] This technical guide provides a detailed overview of the molecular structure, chemical formula, and key properties of 2,4-D dimethylamine salt, along with experimental protocols for its synthesis.

Molecular Structure and Chemical Formula

The chemical formula for this compound is C₁₀H₁₃Cl₂NO₃.[3][4] Its IUPAC name is 2-(2,4-dichlorophenoxy)acetic acid;N-methylmethanamine.[5] The compound is formed from the ionic interaction between the 2,4-dichlorophenoxyacetate (B1228070) anion and the dimethylammonium cation. The molecular structure is depicted in the diagram below.

G Molecular Structure of this compound cluster_anion 2,4-Dichlorophenoxyacetate Anion cluster_cation Dimethylammonium Cation C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 C5 C C4->C5 Cl2 Cl C4->Cl2 C6 C C5->C6 C6->C1 C7 CH₂ O1->C7 C8 C C7->C8 O2 O C8->O2 O3 O⁻ C8->O3 N N⁺H₂ O3->N CH3_1 CH₃ N->CH3_1 CH3_2 CH₃ N->CH3_2 Ionic Bond Ionic Bond

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₃Cl₂NO₃[3][4]
Molecular Weight 266.12 g/mol [5]
Appearance Clear to light brown liquid[6]
Melting Point Approximately 140°C[6]
Density Approximately 1.2 g/cm³[6]
Vapor Pressure 1 x 10⁻⁹ mm Hg[7]
Water Solubility High[1][6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2,4-D acid with dimethylamine. Several methods have been patented, with variations in the reaction conditions and solvents used.

Method 1: Aqueous Reaction

This method involves the direct reaction of dimethylamine with 2,4-D in an aqueous solution.[8]

  • Reactants: Dimethylamine aqueous solution and 2,4-D raw drug. The molar ratio of dimethylamine to 2,4-D is typically between 1.1:1 and 1.3:1.[8]

  • Reaction Conditions: The reaction is carried out in a suitable reaction vessel at a temperature of 60-70°C for a duration of 60-90 minutes.[8]

  • Post-treatment: The resulting aqueous solution of this compound is then subjected to vacuum desolvation at a pressure of -0.095 to -0.1 MPa to remove water and any unreacted dimethylamine.[8]

  • Purification: The concentrated solution may be further purified by mixing with a polar organic solvent followed by vacuum desolvation, and then with a non-polar organic solvent and a final vacuum desolvation to yield the solid this compound.[8]

Method 2: Organic Solvent Reaction

This method utilizes an organic solvent for the reaction.[9]

  • Reactants: 2,4-D raw drug is dissolved in an organic solvent such as acetone, hexane, or methyl tertiary butyl ether.[9] Pure liquid dimethylamine is then added dropwise to the solution.

  • Reaction Conditions: The reaction is conducted under pressure (e.g., 0.3-0.5 MPa) and at a temperature ranging from 30-70°C. After the addition of dimethylamine, the reaction mixture is typically incubated at around 70°C for 1 hour.[9]

  • Post-treatment: The reaction solution is subjected to distillation under reduced pressure (e.g., -0.07 to -0.08 MPa).[9]

  • Crystallization: The mother liquor is cooled to approximately 10°C to induce crystallization of the this compound, which is then collected by filtration.[9]

Analysis of Metabolic Fate

The absorption, distribution, and elimination of this compound can be studied using radiolabeled compounds.

  • Test Substance: The dimethylamine salt of (¹⁴C)-ring-labeled 2,4-D is used.

  • Administration: The labeled compound is administered to test subjects (e.g., Fisher 344 rats) orally or dermally at specified doses.[5]

  • Sample Collection: Blood, tissues, and excreta are collected at various time points after administration.[5]

  • Analysis: The amount of ¹⁴C-labeled 2,4-D in the collected samples is quantified to determine the absorption, distribution, and elimination of the compound.[5]

Conclusion

This compound is a chemically significant formulation of the herbicide 2,4-D, offering high water solubility and effective weed control. Its molecular structure, characterized by the ionic bond between the 2,4-dichlorophenoxyacetate anion and the dimethylammonium cation, dictates its physicochemical properties. The synthesis of this compound can be achieved through straightforward acid-base reactions under controlled conditions. Understanding the technical details of its structure, properties, and synthesis is crucial for its effective and safe application in research and agricultural practices.

References

A Technical Guide to the Environmental Fate and Transport of 2,4-D Dimethylamine Salt in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and environmental professionals.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective, systemic herbicide widely used since the 1940s for the control of broadleaf weeds in agriculture, forestry, and urban environments.[1] It functions as a synthetic auxin, causing uncontrolled and disorganized growth that leads to plant death.[2][3] To enhance its solubility and application effectiveness, 2,4-D is often formulated as salts or esters. The dimethylamine (B145610) (DMA) salt is a common formulation due to its high water solubility and efficacy.[1][4]

Upon application, 2,4-D DMA salt rapidly dissociates in the soil environment to the 2,4-D acid anion and the dimethylammonium cation.[5] The environmental behavior of the herbicide is thereafter governed by the properties of the 2,4-D anion. Understanding the fate and transport of 2,4-D in soil is critical for assessing its potential environmental impact, including the risk of groundwater contamination and effects on non-target organisms. The key processes that dictate its persistence and mobility in soil are adsorption-desorption, microbial degradation, leaching, and volatilization. This guide provides a technical overview of these processes, supported by quantitative data and standardized experimental protocols.

Physicochemical Properties of 2,4-D and its Dimethylamine Salt

The environmental behavior of a herbicide is fundamentally linked to its physicochemical properties. The DMA salt is highly soluble in water, but in the soil environment, it quickly converts to the acid form, which then governs fate and transport.[1][5]

Table 1: Physicochemical Properties of 2,4-D Dimethylamine Salt and 2,4-D Acid

Property This compound 2,4-D Acid Significance for Environmental Fate
Chemical Formula C10H13Cl2NO3[4] C8H6Cl2O3[4] Defines the basic structure and reactive groups.
Molar Mass 266.12 g/mol [6] 221.0 g/mol [4] Influences transport and reaction rates.
Water Solubility High (Aqueous solution)[4][7] 900 mg/L at 25°C High solubility of the parent salt facilitates application, but the acid's solubility still suggests a potential for leaching.[4]
Vapor Pressure Non-volatile[4] 1.4 x 10-7 mmHg at 25°C Low vapor pressure indicates that volatilization from soil surfaces is not a major dissipation pathway.
pKa N/A (Salt) 2.8[8] As an acidic herbicide, its anionic form dominates in most soils (pH > 4), increasing its mobility and influencing adsorption.

| Log Koc | 1.77 - 2.13 | 1.77 - 2.13 | The organic carbon-water (B12546825) partitioning coefficient (Koc) indicates a low to moderate potential for adsorption to soil organic matter.[9] |

Core Environmental Fate Processes

The persistence and movement of 2,4-D in the soil are controlled by a dynamic interplay of several key processes, which are heavily influenced by soil properties and environmental conditions.

Adsorption and Desorption

Adsorption is the process by which herbicide molecules bind to soil particles, reducing their concentration in the soil solution and thus their availability for leaching or microbial degradation. Desorption is the reverse process, releasing the herbicide back into the soil solution.

  • Influence of Soil Properties : The primary factors governing 2,4-D adsorption are soil organic matter (or organic carbon) content and pH.[8][10] Adsorption increases with higher organic carbon content.[8][11] Because 2,4-D is a weak acid, it exists predominantly in its anionic (negatively charged) form in soils with a pH above its pKa of 2.8. This leads to repulsion from negatively charged clay and organic matter surfaces, resulting in generally weak adsorption and high mobility.[12] Adsorption can be higher in more acidic soils.[13]

  • Quantitative Measures : Adsorption is quantified using the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). Lower Kd and Koc values indicate weaker adsorption and higher mobility.

Table 2: Adsorption Coefficients of 2,4-D in Various Soil Types

Soil Type Organic Carbon (%) pH Kd (L/kg) Koc (L/kg) Reference
Sandy Loam 1.3 - 0.57 43.9 [13]
Silt Loam - - - 59 [14]
Loam - - - 117 [14]
Clay Loam 5.94 5.82 33.83 569.53 [13]
Clay 2.0-3.0 Acidic 2.45 - [11]

| Agricultural Muck | 30.5 | - | 5.26 | 17.3 |[13] |

  • Hysteresis : Desorption of 2,4-D can exhibit hysteresis, meaning that it is not as easily desorbed as it is adsorbed, which can affect its long-term availability.[8][12]

Degradation

Degradation is the primary mechanism for the dissipation of 2,4-D from the soil environment.

  • Microbial Degradation : The breakdown of 2,4-D is predominantly carried out by soil microorganisms, which use the herbicide as a source of carbon and energy.[15][16] Numerous bacterial and fungal strains capable of degrading 2,4-D have been identified, including species of Cupriavidus, Pseudomonas, and Sphingomonas.[15][17] The rate of degradation is influenced by soil moisture, temperature, pH, and the abundance of competent microbial populations.[18]

  • Abiotic Degradation : Abiotic processes such as photodegradation (breakdown by sunlight) can occur on the soil surface but are generally considered minor pathways for overall dissipation compared to microbial action.[19]

  • Half-Life (DT50) : The persistence of a herbicide is commonly expressed as its half-life (DT50), the time it takes for 50% of the initial amount to dissipate. The half-life of 2,4-D in soil is generally short, but can vary significantly.

Table 3: Degradation Half-Lives (DT50) of 2,4-D in Different Soil Conditions

Soil Condition Half-Life (DT50) in Days Key Factors Reference
Aerobic Mineral Soils 6.2 - 10 Microbial activity [1][3]
Field Dissipation (Typical) 4 - 23 Varies with soil properties, moisture [9]
Aquatic (Aerobic) < 11 Microbial activity [9]

| Aquatic (Anaerobic) | 41 - 333 | Reduced microbial activity |[3] |

Leaching and Transport

Leaching is the downward movement of a herbicide through the soil profile with infiltrating water.

  • Leaching Potential : Due to its high water solubility and generally low adsorption to soil particles, 2,4-D is considered to have a high potential for mobility and leaching.[4][12] This creates a risk of contamination for both surface and groundwater sources.[15]

  • Influencing Factors : The extent of leaching is determined by the interplay between soil texture (greater leaching in sandy soils), rainfall or irrigation intensity, and the rates of adsorption and degradation.[20][21] While the potential for leaching is high, the rapid microbial degradation of 2,4-D often mitigates extensive movement to groundwater.[14][18]

Experimental Protocols and Visualizations

Standardized laboratory and field methods are essential for evaluating the environmental fate of herbicides.

Experimental Protocol: Batch Equilibrium Adsorption Study

This laboratory experiment quantifies the extent to which a herbicide is adsorbed by a specific soil.

  • Soil Preparation : Air-dry soil samples and sieve them through a 2-mm mesh. Characterize each soil for key properties including pH, organic carbon content, and particle size distribution (texture).

  • Solution Preparation : Prepare a stock solution of 2,4-D of known concentration in a 0.01 M CaCl2 background solution (to mimic soil ionic strength). Create a series of working solutions of varying concentrations through serial dilution.

  • Equilibration : Add a known mass of soil (e.g., 2-5 grams) to a centrifuge tube. Add a precise volume (e.g., 10-20 mL) of a 2,4-D working solution to the tube.

  • Shaking : Secure the tubes on a mechanical shaker and agitate for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Separation : Centrifuge the tubes at high speed (e.g., 3000 rpm for 20 minutes) to separate the solid soil phase from the liquid (supernatant).

  • Analysis : Carefully extract an aliquot of the supernatant. Analyze the concentration of 2,4-D remaining in the solution using High-Performance Liquid Chromatography (HPLC) with a UV detector.[13][16]

  • Calculation : The amount of 2,4-D adsorbed to the soil is calculated by subtracting the equilibrium concentration in the solution from the initial concentration. The Kd and Koc values are then determined from the resulting adsorption isotherm.

Adsorption_Study_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Soil_Prep Prepare & Characterize Soil Equilibration Add Soil & Solution Soil_Prep->Equilibration Solution_Prep Prepare 2,4-D Solutions Solution_Prep->Equilibration Shaking Shake to Equilibrium (24h) Equilibration->Shaking Centrifugation Centrifuge to Separate Phases Shaking->Centrifugation Analysis Analyze Supernatant (HPLC) Centrifugation->Analysis Calculation Calculate Kd and Koc Analysis->Calculation

Caption: Workflow for a batch equilibrium adsorption study.

Experimental Protocol: Soil Incubation Degradation Study

This method measures the rate of herbicide degradation in soil under controlled laboratory conditions.

  • Soil Preparation : Use fresh, sieved (<2 mm) soil to preserve the native microbial community. Adjust the soil moisture to a specific level, typically 50-75% of field capacity.

  • Herbicide Application : Treat a known mass of the prepared soil with a solution of 2,4-D to achieve a target concentration relevant to field application rates. Mix thoroughly to ensure uniform distribution.

  • Incubation : Place the treated soil samples into incubation vessels (e.g., glass jars). Store them in a dark incubator at a constant temperature (e.g., 20-25°C) to simulate soil conditions while preventing photodegradation.

  • Sampling : At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample replicate vessels.

  • Extraction : Extract the 2,4-D residue from the soil samples using an appropriate organic solvent (e.g., acetone, methanol, or acetonitrile), followed by a cleanup step if necessary.

  • Analysis : Quantify the concentration of 2,4-D in the extracts using an analytical method such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis : Plot the concentration of 2,4-D against time. Fit the data to a kinetic model (e.g., first-order kinetics) to calculate the dissipation rate constant and the half-life (DT50) of the herbicide in the soil.

Environmental_Fate_Diagram cluster_soil Soil Environment 2,4-D DMA Salt\n(Applied to Soil) 2,4-D DMA Salt (Applied to Soil) Soil_Solution 2,4-D in Soil Solution (Mobile Anion) 2,4-D DMA Salt\n(Applied to Soil)->Soil_Solution Rapid Dissociation Adsorbed Adsorbed 2,4-D (Immobile) Soil_Solution->Adsorbed Adsorption <-> Desorption (Influenced by OM, pH) Degradation Microbial Degradation Soil_Solution->Degradation Primary Dissipation Leaching Leaching to Groundwater Soil_Solution->Leaching High Mobility Volatilization Volatilization (Minor Pathway) Soil_Solution->Volatilization Metabolites Metabolites (e.g., 2,4-DCP) Degradation->Metabolites

References

In-Vitro Genotoxicity and Mutagenicity of 2,4-D Dimethylamine Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective phenoxy herbicide widely used in agriculture and for residential lawn care to control broadleaf weeds.[1][2][3] It is commonly formulated as salts, such as the dimethylamine (B145610) (DMA) salt, to increase its solubility in water.[2][4] Given its extensive use, a thorough evaluation of its potential to induce genetic damage is critical for assessing human health risks. Genotoxicity testing aims to identify substances that can cause genetic alterations, which may lead to cancer or heritable diseases.[5] This technical guide provides an in-depth summary of in-vitro genotoxicity and mutagenicity studies conducted on 2,4-D dimethylamine salt, presenting key data, detailed experimental protocols, and workflow diagrams for major assays.

The standard battery of in-vitro tests for genotoxicity assessment typically includes:

  • A bacterial reverse mutation assay (Ames test) to detect gene mutations.

  • An in-vitro mammalian cell assay to assess chromosomal damage (e.g., chromosomal aberration test or micronucleus test).

  • An in-vitro mammalian cell gene mutation assay (e.g., mouse lymphoma assay) to detect both gene mutations and clastogenic events.[6]

This guide will review the available evidence for this compound from these core assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screening assay that employs several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations in genes required to synthesize an essential amino acid (e.g., histidine). The assay assesses the ability of a test substance to cause reverse mutations (reversions) that restore the gene's function, allowing the bacteria to grow on an amino-acid-deficient medium.

Experimental Protocol (Based on OECD TG 471)

The protocol involves treating amino acid-requiring bacterial strains with the test substance, both with and without an exogenous metabolic activation system (S9 mix). The S9 mix, derived from rodent liver homogenates, simulates mammalian metabolism and is used to detect mutagens that require metabolic activation.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis start Start strains Select Bacterial Strains (e.g., S. typhimurium TA98, TA100) start->strains mix Mix Bacteria, Test Substance, and +/- S9 Mix strains->mix s9_prep Prepare S9 Mix (Metabolic Activation) s9_prep->mix test_prep Prepare 2,4-D DMA Concentrations test_prep->mix plate Pour Mixture onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count compare Compare with Negative/Positive Controls count->compare result Determine Mutagenicity compare->result

Data Summary

Studies examining 2,4-D and its various salts and esters, including the dimethylamine salt, have consistently shown no mutagenic activity in the Ames test.

Test SystemMetabolic Activation (S9)ResultReference
S. typhimurium & E. coli strainsWith and WithoutNegative Charles et al., 1999[7]

In-Vitro Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells. It is a critical test for detecting clastogens (agents that cause breaks in chromosomes).

Experimental Protocol (Based on OECD TG 473)

Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test substance. Following treatment and a recovery period, cells are treated with a mitotic inhibitor (e.g., Colcemid) to accumulate cells in metaphase. The cells are then harvested, fixed, and stained, and metaphase chromosomes are analyzed microscopically for structural damage.

Chromosomal_Aberration_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_analysis Analysis start Start culture Culture Mammalian Cells (e.g., Human Lymphocytes) start->culture treat Treat with 2,4-D DMA (+/- S9 Mix) culture->treat mitotic_arrest Add Mitotic Inhibitor (e.g., Colcemid) treat->mitotic_arrest harvest Harvest, Treat with Hypotonic Solution, & Fix mitotic_arrest->harvest slide_prep Prepare Microscope Slides & Stain Chromosomes harvest->slide_prep analyze Microscopically Analyze Metaphase Spreads slide_prep->analyze end Determine Clastogenicity analyze->end

Data Summary

Studies using commercial formulations containing 2,4-D have demonstrated clastogenic effects in human lymphocytes.

Test SystemMetabolic Activation (S9)ConcentrationKey FindingsReference
Human LymphocytesWith and Without0.4 and 4 µg/mLIncrease in chromatid and chromosome breaks. The presence of S9 mix further elevated the number of chromatid breaks.Zeljezic & Garaj-Vrhovac, 2004[8]

In-Vitro Micronucleus Test

The in-vitro micronucleus test detects both clastogenic and aneugenic (causing chromosome loss or gain) effects. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Experimental Protocol (Based on OECD TG 487)

Mammalian cells are exposed to the test substance. To distinguish between cells that have and have not divided, a cytokinesis blocker like cytochalasin B is often used, resulting in binucleated cells. After an appropriate incubation period, cells are harvested and stained. The frequency of micronuclei is then scored in cells that have completed one mitotic division.

Micronucleus_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Cell Processing cluster_analysis Analysis start Start culture Culture Mammalian Cells (e.g., Human Lymphocytes) start->culture treat Treat with 2,4-D DMA (+/- S9 Mix) culture->treat cyto_b Add Cytochalasin B (to block cytokinesis) treat->cyto_b harvest Harvest Cells (Hypotonic treatment) cyto_b->harvest slide_prep Prepare Slides and Stain harvest->slide_prep analyze Score Micronuclei in Binucleated Cells slide_prep->analyze end Determine Genotoxicity analyze->end

Data Summary

The results from in-vitro micronucleus studies on 2,4-D are mixed. Some studies show a positive effect, while others indicate effects only occur at concentrations that also cause significant cell toxicity.

Test SystemConcentrationKey FindingsReference
Human Lymphocytes0.4 and 4 µg/mLIncreased number of micronuclei, which was further elevated in the presence of S9 mix.Zeljezic & Garaj-Vrhovac, 2004[8]
Human Lymphocytes0.001 to 1 mMMinimal increase in micronuclei, which only occurred at levels approaching cytotoxicity and was accompanied by significant inhibition of the replicative index.Holland et al., 2002[9]

Other Relevant In-Vitro Assays

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Following treatment, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail."

Sister Chromatid Exchange (SCE) Assay

The SCE assay detects the reciprocal exchange of DNA between sister chromatids. An increase in SCE frequency is an indicator of genotoxic potential.

Data Summary for Comet and SCE Assays
AssayTest SystemConcentrationKey FindingsReference
Comet Assay (SCGE)CHO Cells2.0 - 10.0 µg/mLDose-dependent increase in the frequency of DNA-strand breaks.González et al., 2005[10]
Sister Chromatid Exchange (SCE)CHO Cells2.0 - 10.0 µg/mLSignificant dose-dependent increases in SCE.González et al., 2005[10]

Overall Summary and Discussion

The in-vitro genotoxicity profile of this compound indicates a potential for inducing genetic damage in mammalian cells, while it appears to be non-mutagenic in bacterial systems.

  • Gene Mutations (Bacteria): The Ames test results are consistently negative, suggesting 2,4-D DMA does not cause point mutations in bacteria.[7]

  • Chromosomal Damage (Mammalian Cells): The evidence strongly indicates that 2,4-D DMA is clastogenic. Positive results have been observed in the chromosomal aberration test, micronucleus test, and SCE assay.[8][10]

  • Primary DNA Damage (Mammalian Cells): The Comet assay shows that 2,4-D DMA can cause DNA strand breaks, which is a primary lesion that can lead to chromosomal aberrations if not repaired correctly.[10]

It is noteworthy that some studies report genotoxic effects, such as micronucleus induction, only at cytotoxic concentrations.[9] This highlights the importance of assessing cytotoxicity concurrently in these assays to distinguish a true genotoxic effect from secondary effects of cellular toxicity. The positive findings in multiple assays (Comet, SCE, chromosomal aberration) across different laboratories provide credible evidence that this compound possesses in-vitro genotoxic potential. These findings warrant careful consideration in the overall risk assessment of this widely used herbicide.

References

Absorption, distribution, metabolism, and excretion (ADME) of 2,4-D dimethylamine salt in rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of 2,4-D dimethylamine (B145610) salt in rats. The information is compiled from peer-reviewed scientific literature and is intended for researchers, scientists, and professionals in drug development and toxicology.

Absorption

The absorption of 2,4-D dimethylamine salt in rats is rapid and extensive following oral administration, while dermal absorption is significantly lower.

Oral Absorption

Following oral administration to Fischer 344 rats, the dimethylamine salt of 2,4-D is rapidly absorbed from the gastrointestinal tract.[1] Studies have shown that 94-96% of an orally administered dose becomes systemically available within 6 hours.[2][3][4] Peak concentrations in the blood are observed as early as 20 minutes post-ingestion.[2] The rapid absorption is so pronounced that a precise absorption rate constant could not be calculated for several tissues, including blood, liver, kidney, and muscle.[2]

Dermal Absorption

In contrast to oral administration, dermal absorption of this compound is limited. Following dermal application, only about 10% of the applied dose becomes systemically available over a 72-hour period.[2][3][4] Despite the low overall absorption, peak concentrations in blood and kidneys are still achieved within 30 minutes of dosing.[2][3][4] After 7 hours of exposure, approximately 63% of the applied dose can be removed by skin cleansing, with about 17% remaining at the application site.[2][3][4]

Distribution

Once absorbed, 2,4-D is widely distributed throughout the body. However, it does not accumulate in tissues due to its rapid clearance.[1]

Following oral administration, the highest concentrations of 2,4-D are found in the blood, kidneys, liver, and muscle.[2] By 1.5 hours after dosing, the concentrations in these tissues begin to decrease.[2][3][4] In dermally dosed animals, a plateau in the concentrations in blood, muscle, liver, and kidneys is maintained between 2 and 8 hours, which is likely due to the continuous absorption from the skin.[2][3]

Metabolism

In rats, 2,4-D undergoes minimal metabolism. The vast majority of the absorbed dose is excreted unchanged.[1][5] Studies have reported that 94-99% of the administered dose is excreted as the parent compound within 48 hours.[2] No significant metabolites have been identified in rats, apart from potential conjugates.[1] This is in contrast to other species, such as dogs, where 2,4-D is more extensively metabolized.[5]

Excretion

The excretion of this compound in rats is rapid and primarily occurs through the urine.

Following oral administration, the absorbed dose is almost completely excreted within 24 hours.[2][3][4] Between 85% and 94% of the dose is eliminated in the urine within 48 hours.[1] The elimination from the central compartment is very rapid.[2]

In the case of dermal administration, the excretion is slower due to the prolonged absorption from the skin.[2] However, the primary route of excretion remains the urine.[6]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Fischer 344 Rats (Oral Administration)
ParameterValueTime PointReference
Systemic Availability94-96%Within 6 hours[2][3][4]
Peak Blood Concentration>10% of dose20 minutes[2]
Excretion (Urine)85-94%Within 48 hours[1]
Complete Excretion~100%Within 24 hours[2][3]
Half-life (α phase)0.2 - 1.1 hours-[2]
Half-life (β phase)1.3 - 7.1 hours-[2]
Table 2: Pharmacokinetic Parameters of this compound in Fischer 344 Rats (Dermal Administration)
ParameterValueTime PointReference
Systemic Availability10%Over 72 hours[2][3][4]
Peak Blood/Kidney Concentration-30 minutes[2][3]
Removed by Skin Cleansing~63%After 7 hours[2][3][4]
Remaining at Application Site~17%After 7 hours[2][3][4]
Urinary Excretion~15%5 days[6]

Experimental Protocols

Animal Model

The primary animal model used in the cited studies was the male Fischer 344 rat.[2][3][7]

Dosing
  • Oral Administration: The dimethylamine salt of 14C-ring-labeled 2,4-D was administered orally at doses of 0.4 mg/kg and 1 mg/kg body weight.[2][3][4]

  • Dermal Administration: A dose of 10 mg/kg body weight of the 14C-ring-labeled this compound was applied dermally.[2][3][4]

Sample Collection and Analysis
  • Tissues and Excreta: Blood, plasma, muscle, liver, kidneys, and the gastrointestinal tract were collected at various time points. Urine and feces were also collected.[2]

  • Radiolabel Analysis: The concentration of 14C-labeled 2,4-D in the collected samples was determined using liquid scintillation counting to quantify the amount of the compound and its derivatives.[2]

Visualizations

ADME_Process cluster_absorption Absorption cluster_systemic Systemic Circulation cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration Bloodstream Bloodstream Oral->Bloodstream Rapid & Extensive Dermal Dermal Administration Dermal->Bloodstream Slow & Limited Tissues Tissues (Kidney, Liver, Muscle) Bloodstream->Tissues Distribution Metabolism Minimal Metabolism Bloodstream->Metabolism Urine Urine Bloodstream->Urine Rapid Elimination Feces Feces (minor) Bloodstream->Feces Tissues->Bloodstream Redistribution Metabolism->Bloodstream

Caption: ADME pathway of this compound in rats.

Experimental_Workflow cluster_oral Oral Dosing Protocol cluster_dermal Dermal Dosing Protocol Oral_Dose Oral Gavage (0.4 or 1 mg/kg) Oral_Collection Sample Collection (Blood, Tissues, Excreta) Oral_Dose->Oral_Collection Oral_Analysis Radiolabel Analysis Oral_Collection->Oral_Analysis Dermal_Dose Dermal Application (10 mg/kg) Dermal_Collection Sample Collection (Blood, Tissues, Excreta, Skin Wash) Dermal_Dose->Dermal_Collection Dermal_Analysis Radiolabel Analysis Dermal_Collection->Dermal_Analysis

Caption: Experimental workflow for oral and dermal ADME studies.

Excretion_Pathway Absorbed_24D Absorbed 2,4-D (Systemic Circulation) Unchanged_24D Unchanged 2,4-D Absorbed_24D->Unchanged_24D Minimal Metabolism Conjugates Conjugates (minor) Absorbed_24D->Conjugates Urine_Excretion Urinary Excretion (>85%) Unchanged_24D->Urine_Excretion Conjugates->Urine_Excretion

Caption: Primary excretion pathway of 2,4-D in rats.

References

Whitepaper: The Discovery and Development of 2,4-D as a Selective Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2,4-Dichlorophenoxy)acetic acid, commonly known as 2,4-D, was the first commercially successful selective herbicide, revolutionizing agricultural weed control. Its discovery during World War II was a landmark case of multiple, independent invention by research groups in both the United Kingdom and the United States. Developed out of foundational research into synthetic plant growth regulators, or auxins, 2,4-D demonstrated the unprecedented ability to control broadleaf (dicot) weeds without significantly harming grass crops (monocots). This technical guide details the historical chronology of its discovery, the key experiments that elucidated its function, its chemical synthesis, and the molecular mechanism underpinning its selective herbicidal action. Quantitative data on its properties and efficacy are summarized, and critical experimental and logical workflows are visualized to provide a comprehensive overview for the scientific community.

Introduction: The Pre-Herbicidal Era

Prior to the 1940s, weed management in agriculture was a mechanically and labor-intensive process, relying on methods like tillage and manual removal. These practices accounted for a substantial portion of production costs, with some estimates suggesting they comprised up to 35% of all agricultural expenses.[1] Early chemical weed control agents, such as sulfuric acid and arsenic compounds, were non-selective, highly toxic, and required application in large, costly quantities.[1] The scientific community was actively seeking a "selective" chemical—a compound that could target and eliminate weeds within a crop field without damaging the crop itself. This search was significantly advanced by the study of plant hormones, particularly auxins, which were known to regulate plant growth.

A Multiple and Independent Discovery

The development of 2,4-D was not a singular event but a convergence of parallel research streams conducted under the secrecy of World War II.[2] At least four independent groups of scientists in the UK and the US arrived at the herbicidal potential of 2,4-D and related phenoxyacetic acids around the same time.

  • United Kingdom Research:

    • Imperial Chemical Industries (ICI): A team led by William G. Templeman was investigating the effects of high concentrations of synthetic auxins. They discovered that while low doses promoted growth, higher concentrations could be lethal to certain plants, leading to the development of MCPA, a closely related compound.

    • Rothamsted Experimental Station: Concurrently, a group under Judah Hirsch Quastel was also exploring compounds to improve crop yields, contributing to the British wartime effort.[3]

  • United States Research:

    • University of Chicago & USDA: A team including Ezra Kraus and John W. Mitchell was contracted by the U.S. military to investigate synthetic substances that could be used to destroy enemy crops.[4] Their work identified the potent effects of 2,4-D.

    • American Chemical Paint Company: Franklin D. Jones and his associates were also independently investigating the properties of these compounds.

The first public synthesis of 2,4-D was documented by Robert Pokorny in 1941.[5] However, the first scientific publication detailing the growth-regulating activities of substituted phenoxy acids, including 2,4-D, was by P.W. Zimmerman and A.E. Hitchcock of the Boyce Thompson Institute in 1942.[6] Commercialization began shortly after the war, with 2,4-D being marketed as a revolutionary weed killer by 1945-1946.[3][7]

Discovery_Timeline Figure 1: Parallel Discovery Timeline of 2,4-D cluster_USA United States cluster_UK United Kingdom pokorny 1941: R. Pokorny publishes the chemical synthesis of 2,4-D. zimmerman 1942: Zimmerman & Hitchcock publish on growth-regulating activity of phenoxy acids, including 2,4-D. ici Early 1940s: W.G. Templeman (ICI) discovers herbicidal properties of synthetic auxins (MCPA). commercial_us 1945: American Chemical Paint Co. markets 'Weedone', the first commercial 2,4-D herbicide. zimmerman->commercial_us usda Early 1940s: Kraus & Mitchell (USDA) investigate 2,4-D for military (crop destruction) purposes. usda->commercial_us acp Early 1940s: F.D. Jones (American Chemical Paint Co.) independently investigates 2,4-D. acp->commercial_us rothamsted Early 1940s: J.H. Quastel (Rothamsted) researches compounds to boost wartime crop yields.

Figure 1: Parallel Discovery Timeline of 2,4-D

Chemical Synthesis and Properties

Experimental Protocol: Synthesis of 2,4-D

The most common laboratory and industrial synthesis of 2,4-D is based on the Williamson ether synthesis, first described by Pokorny in 1941.[5]

  • Objective: To synthesize (2,4-Dichlorophenoxy)acetic acid.

  • Reagents:

    • 2,4-Dichlorophenol

    • Monochloroacetic acid

    • A strong base (e.g., Sodium Hydroxide)

    • Solvent (e.g., water)

  • Methodology:

    • 2,4-Dichlorophenol is dissolved in a strongly alkaline aqueous solution. This deprotonates the phenol, forming the more nucleophilic 2,4-dichlorophenoxide anion.

    • Monochloroacetic acid is added to the solution.

    • The mixture is heated. The phenoxide ion attacks the alpha-carbon of the chloroacetic acid, displacing the chloride ion in a nucleophilic substitution reaction.

    • The reaction mixture is cooled and then acidified (e.g., with HCl). Acidification protonates the carboxylate salt, causing the final 2,4-D acid product to precipitate out of the solution.

    • The precipitate is collected via filtration, washed, and can be recrystallized for purification.

  • Alternative Method: An alternative route involves the direct chlorination of phenoxyacetic acid.[8][9] This method, however, can lead to a higher content of impurities if not carefully controlled.[8]

Synthesis_Workflow Figure 2: Chemical Synthesis Workflow of 2,4-D reagent1 2,4-Dichlorophenol step1 Step 1: Deprotonation Formation of Sodium 2,4-Dichlorophenoxide reagent1->step1 reagent2 Chloroacetic Acid step2 Step 2: Nucleophilic Substitution (Williamson Ether Synthesis) reagent2->step2 base NaOH (aq) base->step1 step1->step2 step3 Step 3: Acidification (e.g., with HCl) step2->step3 product Final Product: (2,4-Dichlorophenoxy)acetic Acid (Precipitate) step3->product

Figure 2: Chemical Synthesis Workflow of 2,4-D
Physicochemical and Toxicological Data

The properties of 2,4-D vary based on its formulation as a free acid, amine salt, or ester. Amine salts are highly soluble in water, whereas esters are more lipophilic and volatile.[2][10]

PropertyValueReference(s)
Chemical Formula C₈H₆Cl₂O₃[10]
Molar Mass 221.04 g/mol [10]
Appearance White to yellow crystalline powder[10]
Water Solubility (acid) 900 mg/L (900 ppm) at 25°C[10]
Soil Half-Life (aerobic) Average 6.2 - 10 days; variable with conditions[2][10][11]
Aquatic Half-Life (anaerobic) 41 to 333 days[11]
Table 1: Physicochemical Properties of 2,4-D Acid.
EndpointSpeciesValue (mg/kg)Reference(s)
Oral LD₅₀ (Acid) Rat639 - 764[3][10]
Oral LD₅₀ (Acid) Bobwhite Quail500[10]
Oral LD₅₀ (2,4-DB) Rat370 - 700[12]
Dermal LD₅₀ (2,4-DB) Rabbit>2000[12]
Table 2: Acute Toxicity Data for 2,4-D and Related Compounds.

Key Experiments Establishing Herbicidal Activity

Experimental Protocol: Zimmerman & Hitchcock's Structure-Activity Relationship Studies (1942)

The 1942 paper by Zimmerman and Hitchcock was a foundational study that systematically evaluated the growth-regulating properties of various synthetic phenoxy compounds.[6]

  • Objective: To determine the relationship between the chemical structure of substituted phenoxy and benzoic acids and their physiological activity in plants.

  • Methodology:

    • Compound Application: A variety of compounds, including 2,4-D, were applied to test plants (primarily tomato and marigold) using several methods to assess different responses.

      • Lanolin Paste: Compounds were mixed with lanolin and applied locally to stems to induce cell elongation, swelling, and adventitious root formation.

      • Aqueous Sprays: Solutions of the compounds were sprayed onto foliage to observe systemic effects like leaf modification, epinasty (downward bending of leaves), and formative changes.

      • Soil Application: Known concentrations (e.g., 100 to 1000 mg/L) in 50 cc volumes were applied to the soil of potted plants to test for root uptake and systemic toxicity.[13]

      • Vapor Application: Volatile esters were applied as vapors by placing plants under a bell jar with the chemical, while less volatile acids were heated to produce vapor.[13]

    • Observation: Plants were observed over days and weeks for a range of responses, including root initiation, cell elongation (bending), leaf modification, and, at higher concentrations, tissue death.

  • Key Findings: The study established that the type and position of substituent groups on the phenyl ring were critical for activity. They demonstrated that 2,4-D was one of the most potent compounds, capable of inducing significant physiological responses at very low concentrations, foreshadowing its potential as a powerful herbicide.

Early Field Trials (mid-1940s)

Following the initial laboratory discoveries, field trials were essential to confirm the efficacy and selectivity of 2,4-D in an agricultural setting.

  • Objective: To evaluate the effectiveness of 2,4-D in selectively controlling broadleaf weeds in grass crops (e.g., corn, cereals) and to determine optimal application rates.

  • Methodology:

    • Plot Design: Experimental fields were divided into plots. Some plots were left as untreated controls (cultivated mechanically), while others were treated with 2,4-D.

    • Application: 2,4-D, typically in a water-soluble amine or ester formulation, was applied as a spray over the crop at different growth stages and concentrations.

    • Data Collection: Researchers recorded weed mortality, crop health (observing for any signs of damage), and, most importantly, final crop yield at harvest.

  • Key Findings: Early trials produced dramatic results. A 1947 report from Nebraska noted that a cornfield heavily infested with cockleburs yielded 50 bushels per acre after being treated with 2,4-D, while an untreated field produced only "nubbins."[7] In another test, a field sprayed once with 2,4-D yielded 63.1 bushels/acre, and a field sprayed three times yielded 84.5 bushels/acre, compared to 56.8 bushels/acre in the mechanically cultivated control plot.[7] These trials confirmed 2,4-D's remarkable selectivity and its immense potential to boost agricultural productivity.

Mechanism of Selective Action

A Synthetic Auxin Mimic

The herbicidal power of 2,4-D lies in its structural and functional similarity to the natural plant hormone indole-3-acetic acid (IAA), the primary auxin in plants.[14][15] 2,4-D acts as an "auxin mimic" or a synthetic auxin.[10] At herbicidal concentrations, it is absorbed through the leaves and translocated throughout the plant, where it overwhelms the plant's natural hormonal balance.[3] This leads to a cascade of uncontrolled and disorganized growth, including rapid cell division and elongation, leaf and stem twisting (epinasty), and ultimately, the destruction of vascular tissues, causing the plant to "grow itself to death."[10]

Molecular Signaling Pathway

Modern molecular biology has elucidated the pathway through which 2,4-D exerts its effects.

  • Perception: 2,4-D enters the plant cell and binds to the auxin co-receptor complex, which consists of a transport inhibitor response 1/auxin signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein. 2,4-D effectively acts as a "molecular glue," stabilizing the interaction between these two proteins.[16]

  • Ubiquitination: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • Degradation: The tagged Aux/IAA protein is then degraded by the 26S proteasome.

  • Gene Activation: Aux/IAA proteins normally function by repressing Auxin Response Factor (ARF) transcription factors. With the Aux/IAA repressors destroyed, the ARF transcription factors are free to bind to auxin-responsive elements in the promoters of target genes, activating their transcription.

  • Uncontrolled Growth: The massive activation of these genes, which control cell elongation, division, and differentiation, leads to the chaotic and unsustainable growth that is characteristic of 2,4-D phytotoxicity.

Signaling_Pathway Figure 3: Molecular Signaling Pathway of 2,4-D Action cluster_normal Normal State (Low Auxin) cluster_herbicide Herbicidal State (High 2,4-D) AuxIAA_N Aux/IAA Repressor ARF_N ARF Transcription Factor AuxIAA_N->ARF_N Binds & Represses Genes_N Auxin-Responsive Genes ARF_N->Genes_N Repressed label_normal = Normal Growth D24 2,4-D TIR1 TIR1/AFB Receptor D24->TIR1 Binds SCF SCF Complex TIR1->SCF Recruits AuxIAA_H Aux/IAA Repressor AuxIAA_H->TIR1 Binds Proteasome 26S Proteasome AuxIAA_H->Proteasome Degraded by SCF->AuxIAA_H Ubiquitinates ARF_H ARF (Active) Genes_H Auxin-Responsive Genes ARF_H->Genes_H Activates Transcription Death Uncontrolled Growth & Plant Death Genes_H->Death

Figure 3: Molecular Signaling Pathway of 2,4-D Action
The Basis for Selectivity

The ability of 2,4-D to kill broadleaf weeds while sparing grasses is the cornerstone of its utility, yet the precise molecular mechanism remains a subject of investigation.[17] Several theories contribute to a likely multi-faceted explanation:

  • Metabolic Degradation: Monocots appear to metabolize and degrade 2,4-D into inactive substances more rapidly and effectively than dicots.[18] This prevents the herbicide from accumulating to lethal concentrations in the meristematic tissues.

  • Translocation and Vascular Anatomy: The physical structure of the vascular systems in monocots and dicots differs significantly. In monocots, vascular bundles are scattered throughout the stem, whereas in dicots, they are arranged in a ring.[17] This anatomical difference may limit the translocation of 2,4-D to the sensitive growing points in grasses.

  • Altered Perception: While the core auxin signaling pathway is conserved, there may be subtle differences in the affinity of the TIR1/AFB receptors for 2,4-D between monocots and dicots, though this is less established.[17]

Conclusion

The discovery of 2,4-D was a transformative event in agricultural science, born from wartime research into fundamental plant biology. It was the first chemical that provided farmers with a cost-effective and highly effective tool for selective weed control, paving the way for modern agricultural practices and boosting crop yields significantly. The study of its history reveals a classic case of parallel scientific discovery, while the elucidation of its mechanism of action continues to provide valuable insights into the complex world of plant hormone signaling. As one of the most widely used herbicides for over 75 years, the legacy of 2,4-D underscores the profound impact that targeted chemical intervention can have on global food production.

References

Methodological & Application

HPLC-UV method for quantification of 2,4-D dimethylamine salt in water samples

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV Method for the Quantification of 2,4-D Dimethylamine (B145610) Salt in Water Samples

This document provides a comprehensive guide for the determination of 2,4-D dimethylamine salt in water samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols and data presented are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely utilized herbicide for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1] Its dimethylamine salt formulation is highly soluble in water, leading to potential contamination of surface and groundwater sources.[1] Consequently, robust and validated analytical methods are essential for monitoring its presence in aqueous environments to ensure regulatory compliance and environmental safety.[2] High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable, cost-effective, and widely accessible technique for the quantification of 2,4-D.[2][3] This method typically involves a sample preparation step to extract and concentrate the analyte, followed by chromatographic separation and UV detection.[2][4]

Principle

The method is based on the separation of 2,4-D from the sample matrix using reversed-phase HPLC. The water sample is first acidified to convert the this compound to its less polar acidic form, facilitating its extraction and retention on a nonpolar stationary phase. Sample preparation, commonly employing Salting-Out Assisted Liquid-Liquid Extraction (SALLE) or Solid-Phase Extraction (SPE), is performed to isolate and concentrate the analyte. The prepared sample is then injected into the HPLC system. A C18 column is typically used for separation, with a mobile phase consisting of an acidified organic solvent and water mixture. The UV detector measures the absorbance of the eluting 2,4-D at a specific wavelength, and the concentration is determined by comparing the peak area to a calibration curve prepared from known standards.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

    • C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[1][4]

    • Analytical balance

    • Volumetric flasks and pipettes

    • pH meter

    • Vortex mixer

    • Ultrasonic bath[5]

    • Sample filtration units (e.g., 0.45 µm syringe filters)[4]

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or Oasis HLB)[2] (for SPE protocol)

    • Centrifuge (for SALLE protocol)

  • Reagents:

    • 2,4-D analytical standard (≥99% purity)[3]

    • Acetonitrile (B52724) (HPLC grade)[4][6]

    • Methanol (B129727) (HPLC grade)[2]

    • Deionized water (18.2 MΩ·cm)[3]

    • Hydrochloric acid (HCl)[2]

    • Sodium chloride (NaCl)[4]

    • Acetic acid or Formic acid (for mobile phase)[4][7]

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2,4-D analytical standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of acetonitrile and then dilute to the mark with the same solvent. This solution should be stored at 4°C.[3][5]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with the mobile phase.[1][4] Before use, filter the working standards through a 0.45 µm syringe filter.[3]

Sample Preparation

Two common methods for sample preparation are presented below. The choice of method may depend on the sample matrix complexity and the required detection limits.

Method A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) [4]

  • Take a 5 mL water sample and adjust the pH to 2 with 0.02 M HCl.

  • Add 1 mL of acetonitrile and 5 mL of a 5% (w/v) NaCl solution.

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and phase separation.

  • Centrifuge the sample to further aid phase separation.

  • Carefully collect the upper organic phase (acetonitrile) containing the extracted 2,4-D.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method B: Solid-Phase Extraction (SPE) [2]

  • Collect a 250 mL water sample and acidify to a pH of 2.5-3.0 with HCl.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 3.0).

  • Load the entire 250 mL acidified water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Wash the cartridge with 5 mL of acidified water to remove any polar interferences.

  • Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.

  • Elute the trapped 2,4-D from the cartridge with two 4 mL aliquots of acetonitrile or methanol into a collection tube.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Conditions

The following table summarizes typical chromatographic conditions for the analysis of 2,4-D.

ParameterCondition 1Condition 2Condition 3
Column C18 (250 mm x 4.6 mm, 5 µm)[4]C18 (250 mm x 4.6 mm, 5 µm)[6]XDB-C18 (250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile:Water:Acetic Acid (80:19.5:0.5, v/v/v)[4]Acetonitrile:Water (75:25, v/v)[6]Gradient elution with Acetonitrile and 0.02 M Ammonium Acetate with 0.1% Formic Acid[7]
Flow Rate 1.0 mL/min[4][6]1.0 mL/min[7]1.0 mL/min
Injection Volume 20 µL[4]3 µL[6]5 µL[7]
Column Temp. 40°C[4]25°C[6]40°C[7]
UV Wavelength 283 nm[4]228 nm[6]230 nm[7]

Data Presentation

The following tables summarize the quantitative data from various validated HPLC-UV methods for 2,4-D analysis.

Table 1: Method Validation Parameters

ParameterMethod 1 (SALLE)[4]Method 2 (Soxhlet)[6]Method 3 (Serum)[7]
Linearity Range 0.01 - 50 µg/L1 - 9 µg/L0.1 - 400 mg/L
Correlation Coeff. (R²) 0.9999Not Specified>0.99
LOD 0.004 µg/L0.005 mg/kg (spiked soil)Not Specified
LOQ 0.01 µg/L0.010 mg/kg (spiked soil)0.1 mg/L

Table 2: Recovery and Precision Data

ParameterMethod 1 (SALLE)[4]Method 2 (Soxhlet)[6]Method 3 (Serum)[7]
Recovery 95.98% - 115%85% - 100%100.4% - 101.9%
Precision (RSD) 0.22% - 6.74% (Intra- & Inter-day)Not Specified< 5%

Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of method validation parameters.

G Experimental Workflow for 2,4-D Analysis in Water cluster_0 Sample Collection & Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Processing A Water Sample Collection B Acidification (pH 2-3) A->B C Extraction (SALLE or SPE) B->C D Concentration & Reconstitution C->D E Filtration (0.45 µm) D->E F Injection into HPLC System E->F G Chromatographic Separation (C18 Column) F->G H UV Detection G->H I Peak Integration & Quantification H->I J Result Calculation I->J

Caption: Workflow for the analysis of 2,4-D in water samples.

G Logical Relationship of Method Validation Parameters cluster_performance Performance Characteristics A Method Validation B Accuracy A->B C Precision A->C D Specificity A->D E Linearity & Range A->E F LOD & LOQ A->F G Robustness A->G B->C related E->F defines limits

Caption: Key parameters for analytical method validation.

References

Application Note and Protocol for Trace Level Detection of 2,4-D Dimethylamine Salt in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely utilized systemic herbicide for the control of broadleaf weeds in numerous agricultural applications.[1][2] Its extensive use raises concerns about potential residues in food crops, necessitating sensitive and reliable analytical methods for monitoring and ensuring food safety.[1] This application note provides a detailed protocol for the trace level detection and quantification of 2,4-D, originating from its dimethylamine (B145610) salt form, in various plant tissues using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and professionals in the fields of food safety, environmental science, and agricultural research.

The analytical challenge in determining 2,4-D residues lies in its existence in various forms, including salts, esters, and conjugates with plant matrix components.[1][3] Therefore, a robust sample preparation procedure is crucial to ensure the complete extraction and conversion of all forms to the 2,4-D acid for accurate quantification. This protocol employs an alkaline hydrolysis step to convert the 2,4-D dimethylamine salt and other conjugated forms to the parent acid, followed by a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction and cleanup.[4][5]

Principle

The method involves an initial alkaline hydrolysis of the homogenized plant tissue to break down the this compound and any potential conjugates into the 2,4-D acid form.[4][6] This is followed by extraction with acidified acetonitrile (B52724) and a salting-out liquid-liquid partitioning step using magnesium sulfate (B86663) and sodium chloride.[4] The resulting acetonitrile extract undergoes dispersive solid-phase extraction (d-SPE) for cleanup to remove interfering matrix components.[2] The final extract is then analyzed by LC-MS/MS in negative ion mode, which offers high sensitivity and selectivity for the detection of 2,4-D.[1][4][7]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant Tissue Sample Homogenization Homogenization Sample->Homogenization Hydrolysis Alkaline Hydrolysis (NaOH) Homogenization->Hydrolysis Extraction Extraction (Acidified Acetonitrile) Hydrolysis->Extraction Partitioning Salting-Out Partitioning (MgSO4, NaCl) Extraction->Partitioning Centrifugation1 Centrifugation Partitioning->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration LC_Separation LC Separation (Reversed-Phase Column) Filtration->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for 2,4-D analysis in plant tissues.

Materials and Reagents

  • 2,4-D analytical standard (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Ultrapure water

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL d-SPE tubes

Equipment

  • High-speed homogenizer

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column (e.g., 4.6 x 75 mm, 4 µm)[2]

Experimental Protocol

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,4-D analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at 4°C in an amber glass bottle.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 1:1 (v/v) mixture of acetonitrile and water to create calibration standards ranging from 1 to 150 ng/mL.[4]

Sample Preparation
  • Homogenization: Weigh 5 g of a representative, homogenized plant tissue sample into a 50 mL polypropylene centrifuge tube.[1][4]

  • Alkaline Hydrolysis: Add 15 mL of water and 300 µL of 5 N sodium hydroxide solution to the tube. Shake vigorously for 30 minutes to convert all forms of 2,4-D into its salt form.[4]

  • Neutralization and Extraction: Add 300 µL of 5 N sulfuric acid solution to neutralize the sample, followed by the addition of 10 mL of acetonitrile containing 1% formic acid. Shake the tube for an additional 2 minutes.[1][4]

  • Salting-Out: Add a salt mixture of 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium chloride (NaCl) to the tube.[1][4] Cap the tube and shake vigorously for 2 minutes to induce phase separation.

  • Centrifugation: Centrifuge the tube at 3000 rpm for 5 minutes.[1][4]

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and C18 sorbents to remove interferences like fatty acids and pigments.[2] Vortex for 1 minute.

  • Final Centrifugation and Filtration: Centrifuge the d-SPE tube. Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Analysis
  • LC System:

    • Column: Reversed-phase C18 column (e.g., Acclaim™ Trinity™ Q1 or similar).[4]

    • Mobile Phase A: 50 mM ammonium (B1175870) formate (B1220265) in water (pH 2.9).[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: Isocratic elution with a mixture of mobile phase A and B (e.g., 30:70 v/v).[4]

    • Flow Rate: 0.5 mL/min.[4]

    • Injection Volume: 10 µL.[4]

  • MS/MS System:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[3][4]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Temperature: 600 °C.[4]

    • Ion Spray Voltage: -4500 V.[4]

    • MRM Transitions for 2,4-D:

      • Precursor Ion (m/z): 219.0[8]

      • Product Ion 1 (Quantifier) (m/z): 161.0[8]

      • Product Ion 2 (Qualifier) (m/z): 125.0[8]

      • Precursor Ion (Isotope) (m/z): 221.0[8]

      • Product Ion (Isotope) (m/z): 163.0[8]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of 2,4-D in various plant matrices based on published methods.

Plant MatrixFortification Levels (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (ng/g)Limit of Detection (LOD) (ng/g)Reference
Soybean10, 100, 50086 - 107< 1010-[4]
Corn10, 100, 50086 - 107< 1010-[4]
Tomato50, 150 (as mg/kg)95.8 - 110.5-50-[3][9]
Various Crops---105[10]

Discussion

The described protocol provides a robust and sensitive method for the trace level detection of this compound in plant tissues. The alkaline hydrolysis step is critical for the accurate quantification of total 2,4-D residues by ensuring the conversion of the salt and any conjugated forms to the analyzable acid form.[4] The use of a modified QuEChERS procedure for sample preparation is efficient and effective in removing a significant portion of matrix interferences.[4][5]

LC-MS/MS analysis in negative ion mode provides excellent selectivity and sensitivity, allowing for low detection and quantification limits.[7] The monitoring of at least two MRM transitions for 2,4-D enhances the confidence in analyte identification.[11] The validation data from various studies demonstrate good recovery and precision across different plant matrices, making this method suitable for routine monitoring and regulatory compliance.[3][4] It is important to note that matrix effects can influence the accuracy of quantification, and the use of matrix-matched calibration standards or an isotopically labeled internal standard is recommended for optimal results.[11]

Conclusion

This application note details a comprehensive LC-MS/MS protocol for the trace level detection and quantification of this compound in plant tissues. The method is sensitive, selective, and has been validated in various crop matrices. By following this protocol, researchers and analytical laboratories can achieve reliable and accurate results for the monitoring of 2,4-D residues in agricultural products.

References

Application Notes and Protocols: Greenhouse Bioassay for Assessing 2,4-D Dimethylamine Salt Phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective, systemic herbicide widely utilized for the control of broadleaf weeds.[1][2] As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and abnormal cell growth in susceptible plants, which ultimately results in the destruction of vascular tissue and plant death.[1][2][3][4] The dimethylamine (B145610) salt formulation of 2,4-D is commonly used due to its water solubility and effectiveness.[5][6]

Given its potent herbicidal activity, there is a critical need to assess the phytotoxicity of 2,4-D dimethylamine salt on both target and non-target plant species. Off-target movement through drift can cause significant damage to sensitive crops and ornamental plants.[7][8] Greenhouse bioassays provide a controlled and standardized method to quantify the phytotoxic effects of herbicides, enabling researchers to determine dose-response relationships, evaluate species sensitivity, and understand the physiological impacts of the chemical.

These application notes provide a comprehensive protocol for conducting a greenhouse bioassay to evaluate the phytotoxicity of this compound. The methodology is intended for researchers in academia, government, and industry involved in herbicide development, environmental toxicology, and crop science.

Principle of the Bioassay

The bioassay is based on the principle of exposing sensitive indicator plant species to various concentrations of this compound under controlled greenhouse conditions. The plant's response is evaluated through systematic visual assessment of phytotoxicity symptoms and quantitative measurements of growth inhibition, specifically biomass reduction. The severity of the observed symptoms and the degree of growth inhibition are then correlated with the applied herbicide concentration to establish a dose-response relationship.

Experimental Protocols

Protocol 1: Plant Material and Growth Conditions
  • Selection of Indicator Species:

    • Choose a plant species known to be sensitive to 2,4-D. Suitable dicotyledonous species include, but are not limited to, tomato (Solanum lycopersicum), soybean (Glycine max), cotton (Gossypium hirsutum), grapevine (Vitis vinifera), and various leguminous plants such as Cajanus cajan or Dolichos lablab.[9] The selection should be based on the specific objectives of the study.

  • Planting and Germination:

    • Use 10-cm diameter pots filled with a sterile, commercial potting mix.

    • Sow 3-4 seeds per pot at a depth of approximately 2 cm.

    • Water the pots as needed and place them in a greenhouse.

    • After emergence, thin the seedlings to one uniform and healthy plant per pot.

  • Greenhouse Conditions:

    • Maintain controlled environmental conditions to ensure uniform plant growth and minimize variability.

    • Temperature: 25 ± 2°C during the day and 20 ± 2°C at night.

    • Photoperiod: A 16-hour day and 8-hour night cycle is recommended, supplemented with artificial lighting if necessary to ensure consistent light intensity.

    • Relative Humidity: Maintain at 50-70%.

    • Water plants as needed to avoid drought stress.

Protocol 2: Preparation of this compound Solutions
  • Stock Solution Preparation:

    • Use an analytical grade this compound standard or a commercial formulation with a known concentration of the active ingredient (a.i.) or acid equivalent (a.e.).

    • Prepare a stock solution of a high concentration (e.g., 1000 mg/L or ppm) in deionized water. For commercial formulations, calculate the required volume based on the percentage of active ingredient.

    • Ensure the salt is completely dissolved.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution to prepare a range of working solutions. The concentration range should be selected to elicit a clear dose-response, from no observable effect to severe injury or plant death. A suggested range for initial screening could be 0, 1, 10, 50, 100, and 500 mg/L. This range may need to be adjusted based on the sensitivity of the chosen plant species.

    • The control treatment (0 mg/L) should consist of deionized water only.

Protocol 3: Herbicide Application
  • Timing of Application:

    • Apply the herbicide solutions when the plants have reached a specific growth stage, for example, the 2-3 true leaf stage, to ensure uniformity.

  • Application Method:

    • Use a calibrated laboratory spray chamber or a backpack sprayer with a flat-fan nozzle to ensure uniform application.

    • Apply the solutions as a foliar spray until the leaves are thoroughly wet but before runoff occurs.

    • Ensure each treatment group is sprayed separately to avoid cross-contamination.

Protocol 4: Data Collection and Analysis
  • Visual Phytotoxicity Assessment:

    • Visually assess plant injury at regular intervals, such as 3, 7, 14, and 21 days after treatment (DAT).

    • Use a rating scale from 0 to 100%, where 0 represents no visible injury and 100 represents complete plant death.[10]

    • Record specific symptoms of 2,4-D phytotoxicity, which include:

      • Epinasty: Downward bending of leaves and petioles.[3][8]

      • Leaf Cupping and Curling: Distortion of the leaf lamina.[8][11]

      • Stem Twisting and Swelling. [8]

      • Chlorosis: Yellowing of plant tissue.[9]

      • Necrosis: Browning and death of plant tissue.

      • Stunting: Overall reduction in plant size.

  • Biomass Measurement:

    • At the final assessment point (e.g., 21 DAT), harvest the above-ground portion of each plant by cutting the stem at the soil surface.[12]

    • Fresh Weight: Immediately weigh the harvested shoot material to determine the fresh biomass.

    • Dry Weight: Place the harvested shoots in labeled paper bags and dry in an oven at 70°C for 72 hours, or until a constant weight is achieved.

    • Weigh the dried plant material to determine the dry biomass.

  • Data Analysis:

    • Calculate the percent injury and percent reduction in fresh and dry biomass for each treatment relative to the control.

    • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

    • Perform a dose-response analysis using regression models to calculate the effective dose that causes a 50% reduction in growth (GR₅₀).

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Visual Phytotoxicity Assessment of [Plant Species] at 14 Days After Treatment (DAT) with this compound.

2,4-D Concentration (mg/L)Mean Visual Injury (%) ± SEPredominant Symptoms
0 (Control)0.0 ± 0.0No visible injury
115.2 ± 2.1Slight leaf epinasty
1045.8 ± 3.5Moderate epinasty, leaf cupping
5078.3 ± 4.2Severe epinasty, stem twisting, chlorosis
10095.1 ± 1.9Severe stunting, necrosis
500100.0 ± 0.0Plant death

SE = Standard Error

Table 2: Effect of this compound on Biomass of [Plant Species] at 21 Days After Treatment (DAT).

2,4-D Concentration (mg/L)Mean Fresh Weight (g) ± SE% Reduction in Fresh WeightMean Dry Weight (g) ± SE% Reduction in Dry Weight
0 (Control)12.5 ± 0.80.02.1 ± 0.20.0
110.2 ± 0.618.41.8 ± 0.114.3
106.8 ± 0.545.61.1 ± 0.147.6
502.1 ± 0.383.20.4 ± 0.0581.0
1000.5 ± 0.196.00.1 ± 0.0295.2
5000.0 ± 0.0100.00.0 ± 0.0100.0

SE = Standard Error

Mandatory Visualizations

Signaling Pathway

G cluster_perception Cellular Perception cluster_transduction Signal Transduction cluster_response Physiological Response 2_4_D This compound TIR1_AFB TIR1/AFB Receptors 2_4_D->TIR1_AFB Binds to ROS Reactive Oxygen Species (ROS) 2_4_D->ROS Ubiquitination Ubiquitination & Degradation of Aux/IAA TIR1_AFB->Ubiquitination Promotes Aux_IAA Aux/IAA Repressors Aux_IAA->Ubiquitination ARF Auxin Response Factors (ARFs) Auxin_Genes Expression of Auxin-Responsive Genes ARF->Auxin_Genes Activates Ubiquitination->ARF Releases Repression of Ethylene Ethylene Production Auxin_Genes->Ethylene ABA Abscisic Acid (ABA) Production Auxin_Genes->ABA Growth Uncontrolled Cell Division & Elongation Auxin_Genes->Growth Phytotoxicity Phytotoxicity Symptoms (Epinasty, Curling, Necrosis) Ethylene->Phytotoxicity ABA->Phytotoxicity ROS->Phytotoxicity Growth->Phytotoxicity

Caption: 2,4-D mode of action signaling pathway.

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis cluster_output Output Plant_Selection Select & Grow Indicator Species Solution_Prep Prepare 2,4-D Stock & Working Solutions Application Apply Treatments (Foliar Spray) Solution_Prep->Application Incubation Incubate in Controlled Greenhouse Environment Application->Incubation Visual_Assessment Visual Assessment (3, 7, 14, 21 DAT) Incubation->Visual_Assessment Biomass_Harvest Biomass Harvest (21 DAT) Visual_Assessment->Biomass_Harvest Data_Analysis Statistical Analysis & Dose-Response Modeling Biomass_Harvest->Data_Analysis Results Phytotoxicity Data (Tables & GR50) Data_Analysis->Results

Caption: Greenhouse bioassay experimental workflow.

References

Application of 2,4-D Dimethylamine Salt in Plant Cell and Tissue Culture for Callus Induction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin, is a cornerstone of plant tissue culture, widely employed to induce the formation of callus—an undifferentiated mass of plant cells.[1][2] By mimicking the effects of natural auxins, 2,4-D stimulates cell division, enlargement, and differentiation, leading to the proliferation of pluripotent cells from explant tissues.[1][3] This process of callus induction is a critical step in various biotechnological applications, including micropropagation, somatic embryogenesis, genetic transformation, and the production of valuable secondary metabolites for drug development.[1][4] The concentration of 2,4-D is a pivotal factor, with optimal levels varying significantly across different plant species and the type of explant used.[1]

Mechanism of Action and Signaling Pathway

The induction of callus by 2,4-D is initiated through its perception by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.[1] This binding event triggers a signaling cascade that ultimately leads to changes in gene expression, promoting cell division and the formation of callus. While the complete signaling network is complex and can vary between species, a generalized pathway involves the degradation of Aux/IAA transcriptional repressors, which in turn allows for the expression of auxin-responsive genes critical for cell proliferation.

SIGNALING_PATHWAY 2_4_D 2,4-D Dimethylamine (B145610) Salt TIR1_AFB TIR1_AFB 2_4_D->TIR1_AFB Binds to SCF_TIR1_AFB SCF_TIR1_AFB TIR1_AFB->SCF_TIR1_AFB Forms complex with SCF AUX_IAA AUX_IAA SCF_TIR1_AFB->AUX_IAA Targets for degradation Proteasome Proteasome AUX_IAA->Proteasome Degradation ARF ARF Auxin_Genes Auxin_Genes ARF->Auxin_Genes Activates transcription Cell_Division Cell_Division Auxin_Genes->Cell_Division Leads to Callus Callus Cell_Division->Callus

Quantitative Data Summary

The optimal concentration of 2,4-D for callus induction is highly dependent on the plant species and the explant source. The following tables summarize quantitative data from various studies.

Table 1: Effect of 2,4-D Concentration on Callus Induction in Different Plant Species

Plant SpeciesExplant Type2,4-D Concentration (mg/L)Callus Induction Frequency (%)Reference
Oryza sativa (Rice)Mature Seeds3.096.6[5]
Triticum aestivum (Wheat)Mature Seeds3.5100 (for genotype Pavon-76)[6]
Capsicum frutescensStem0.367[7]
Orthosiphon stamineusPetiole5.0100[8]
Orthosiphon stamineusLeaf4.099[8]
Orthosiphon stamineusInternode4.099[8]
Cuminum cyminumLeaf1.0~80-100[9]
Vanda sp.Leaf2.083.3[3]

Table 2: Effect of 2,4-D Concentration on Callus Growth Parameters

Plant SpeciesExplant Type2,4-D Concentration (mg/L)ParameterValueReference
Capsicum frutescensStem0.5Growth Index (GI)0.5690[7]
Capsicum frutescensStem0.5Specific Growth Rate (Sg) (mg/week)0.6348[7]
Triticum aestivum (Inqilab-91)Mature Seeds3.5Average Fresh Weight (g)0.37[6]
Triticum aestivum (Pavon-76)Mature Seeds3.5Average Fresh Weight (g)0.36[6]
Taxus brevifoliaTwig1.5 (+ 0.1 mg/L Kinetin)Fresh Weight (mg)33.5[10]
Taxus brevifoliaTwig1.5 (+ 0.1 mg/L Kinetin)Dry Weight (mg)3.88[10]

Experimental Protocols

A generalized protocol for callus induction using 2,4-D is provided below, followed by a specific example for rice.

General Protocol for Callus Induction

This protocol outlines the fundamental steps for inducing callus formation from plant explants using a culture medium supplemented with 2,4-D.

1. Materials and Reagents

  • Plant material (e.g., leaves, stems, seeds, petioles)

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose (B13894)

  • Agar (B569324)

  • 2,4-D Dimethylamine Salt stock solution

  • Distilled water

  • 70% (v/v) Ethanol (B145695)

  • 0.1% (w/v) Mercuric chloride solution (or other appropriate sterilant)

  • Sterile distilled water

  • Petri dishes, culture tubes, or flasks

  • Sterile forceps, scalpels, and filter paper

2. Media Preparation

  • Prepare MS basal medium according to the manufacturer's instructions.

  • Add sucrose to a final concentration of 2-3% (w/v).

  • Add the desired concentration of 2,4-D from a stock solution. Concentrations typically range from 0.5 to 5.0 mg/L.

  • Adjust the pH of the medium to 5.7-5.8 using 0.1 M NaOH or 0.1 M HCl.

  • Add agar to a final concentration of 0.6-0.8% (w/v) and heat to dissolve completely.

  • Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

3. Explant Preparation and Sterilization

  • Collect healthy plant material.

  • Wash the explants thoroughly under running tap water for 10-15 minutes.[8]

  • Surface sterilize the explants by immersing them in 70% ethanol for 30-60 seconds, followed by a 0.1% mercuric chloride solution for 3-5 minutes.[8] The duration of sterilization may need to be optimized for different explant types.

  • Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.

  • Aseptically cut the explants into small pieces (e.g., 0.5-1.0 cm²) on a sterile petri dish.

4. Inoculation and Incubation

  • Place the sterilized explants onto the surface of the prepared callus induction medium.

  • Seal the culture vessels.

  • Incubate the cultures in a growth chamber at 25 ± 2°C. For initial callus induction, cultures are often kept in the dark for the first 1-2 weeks, followed by a 16-hour photoperiod.[8][9]

5. Subculture

  • Observe the cultures regularly for callus formation, which typically initiates from the cut surfaces of the explant within 2-4 weeks.

  • Subculture the developing callus onto fresh medium every 3-4 weeks to promote proliferation and maintain viability.[5]

EXPERIMENTAL_WORKFLOW start Start media_prep Media Preparation (MS + Sucrose + 2,4-D) start->media_prep explant_prep Explant Collection & Sterilization start->explant_prep inoculation Inoculation of Explants on Culture Medium media_prep->inoculation explant_prep->inoculation incubation Incubation (25°C, Dark/Light) inoculation->incubation callus_induction Callus Induction (2-4 weeks) incubation->callus_induction subculture Subculture (Every 3-4 weeks) callus_induction->subculture subculture->subculture Repeat end Callus Proliferation subculture->end

Protocol Example: Callus Induction from Mature Rice Seeds [5]

This protocol provides a specific example for inducing embryogenic callus from mature seeds of rice (Oryza sativa), a widely used model system.

1. Materials and Reagents

  • Mature seeds of Oryza sativa

  • MS medium

  • 3.0 mg/L 2,4-D

  • 3% (w/v) Sucrose

  • 0.8% (w/v) Agar

  • 70% (v/v) Ethanol

  • 0.1% (w/v) Mercuric chloride

2. Media Preparation

  • Prepare MS medium supplemented with 3.0 mg/L 2,4-D, 3% sucrose, and 0.8% agar.

  • Adjust pH to 5.8 and autoclave.

3. Seed Sterilization and Inoculation

  • Dehusk the mature rice seeds manually.

  • Wash the dehulled seeds with sterile distilled water.

  • Surface sterilize with 70% ethanol for 1 minute, followed by 0.1% mercuric chloride for 5 minutes.

  • Rinse the seeds 4-5 times with sterile distilled water.

  • Inoculate the sterilized seeds onto the prepared callus induction medium.

4. Incubation and Maintenance

  • Incubate the cultures in the dark at 25 ± 2°C.

  • Callus induction is typically observed within 15 days.

  • Subculture the initiated callus onto fresh medium of the same composition after three weeks for maintenance and proliferation.

Troubleshooting and Considerations

  • Browning of Callus: High concentrations of 2,4-D can sometimes lead to the production of phenolic compounds, causing the callus to turn brown and necrotic.[3] Reducing the 2,4-D concentration or adding antioxidants like ascorbic acid or citric acid to the medium can mitigate this issue.

  • Explant Viability: The physiological state of the donor plant and the type of explant significantly influence the success of callus induction.

  • Genotype Dependency: The response to 2,4-D can be highly genotype-dependent, as seen in wheat where different varieties show varying callus induction frequencies.[6]

  • Hormone Combinations: In some cases, combining 2,4-D with a cytokinin like kinetin (B1673648) or BAP can enhance callus induction and influence its morphology.[3][10] However, for many cereals, 2,4-D alone is sufficient for inducing embryogenic callus.[6]

This compound is a potent and widely used synthetic auxin for callus induction in a broad range of plant species. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize 2,4-D in their plant cell and tissue culture applications. Successful callus induction is a foundational step for numerous advancements in plant biotechnology, and a thorough understanding of the role of 2,4-D is essential for optimizing these processes.

References

Soil extraction and cleanup methods for 2,4-D dimethylamine salt analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analysis of 2,4-D Dimethylamine (B145610) Salt in Soil

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective, systemic herbicide widely used for the control of broadleaf weeds in agriculture and forestry.[1][2][3] It is formulated as acids, salts (such as dimethylamine salt - DMAS), and esters.[4][5] Due to its widespread application, monitoring its residues in soil is crucial for environmental assessment. The analysis of 2,4-D and its various forms in complex matrices like soil requires robust extraction and cleanup procedures.[6][7]

Typically, analytical methods for 2,4-D involve the hydrolysis of its salt and ester forms to the parent acid, which is then extracted, purified, and quantified.[2][8][9] This application note details two primary methodologies for the extraction and cleanup of 2,4-D from soil samples for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): a classical Solid-Liquid Extraction (SLE) with Solid-Phase Extraction (SPE) cleanup and a modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Chemical Conversion for Analysis

The dimethylamine salt of 2,4-D readily dissociates in moist soil.[10] For analytical purposes, both the salt and ester forms are typically converted to the 2,4-D acid form through hydrolysis (often under acidic or alkaline conditions followed by acidification) prior to or during the extraction process.[8][9][11] This ensures that all forms of the herbicide are measured as a single analyte, 2,4-D acid.

cluster_forms Forms of 2,4-D in Sample cluster_process Analytical Process cluster_analyte Target Analyte 2_4_D_DMAS 2,4-D Dimethylamine Salt Hydrolysis Alkaline or Acid Hydrolysis 2_4_D_DMAS->Hydrolysis 2_4_D_Ester 2,4-D Esters 2_4_D_Ester->Hydrolysis 2_4_D_Acid 2,4-D Acid (Quantified by LC-MS/MS) Hydrolysis->2_4_D_Acid

Caption: Conversion of 2,4-D forms to the parent acid for analysis.

General Experimental Workflow

The overall procedure for analyzing 2,4-D in soil involves several key stages, from sample collection to data acquisition. The choice of extraction and cleanup method depends on factors such as required sensitivity, sample throughput, and available equipment.

Sample_Collection Soil Sample Collection & Preparation Extraction Extraction (SLE or QuEChERS) Sample_Collection->Extraction Cleanup Cleanup (SPE or dSPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for 2,4-D analysis in soil samples.

Protocol 1: Solid-Liquid Extraction (SLE) with SPE Cleanup

This method is a robust, traditional approach suitable for achieving low detection limits. It involves a sequential extraction followed by a thorough cleanup using Solid-Phase Extraction (SPE) cartridges.

Start Weigh 10g Soil Sample Add_Solvent Add Acidified Methanol (B129727) Start->Add_Solvent Vortex Vortex & Sonicate Add_Solvent->Vortex Centrifuge Centrifuge & Collect Supernatant Vortex->Centrifuge Repeat Repeat Extraction (2x) Centrifuge->Repeat Combine Combine Extracts Repeat->Combine SPE_Load Load Sample Extract Combine->SPE_Load SPE_Condition Condition HLB SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute 2,4-D SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Workflow for the SLE-SPE method.

Methodology
  • Sample Preparation:

    • Air-dry soil samples, homogenize, and pass through a 150-mesh sieve.[12]

    • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.[4]

  • Extraction:

    • Add 20 mL of an extraction solvent (e.g., 5% acetic acid in methanol).[4][9]

    • Vortex the sample vigorously and sonicate for 20-30 minutes.[4][9][13]

    • Centrifuge the sample (e.g., 5 min at ≥3000 rcf) and carefully decant the supernatant into a collection flask.[6][9]

    • Repeat the extraction process two more times with fresh solvent. Combine all supernatants.[4][13]

    • For samples containing 2,4-D DMAS, an initial hydrolysis step with NaOH followed by acidification with HCl can be employed to ensure complete conversion to the acid form before extraction.[8][9]

  • SPE Cleanup:

    • Use a polymeric SPE cartridge such as an Oasis HLB, which is effective for acidic herbicides.[9][14]

    • Condition: Pass methanol followed by acidified water through the cartridge.

    • Load: Pass the combined extract through the conditioned cartridge.

    • Wash: Wash the cartridge with a weak organic solvent solution (e.g., water/methanol mix) to remove interferences.

    • Elute: Elute the retained 2,4-D with an appropriate solvent like methanol or acetonitrile (B52724).

  • Final Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1][9][13]

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[1][3]

    • Transfer an aliquot to an autosampler vial for injection.[15]

Protocol 2: QuEChERS Method

The QuEChERS method significantly reduces sample preparation time and solvent consumption, making it ideal for high-throughput laboratories.[7][16][17] The use of acidified acetonitrile is often recommended to improve the extraction of acidic herbicides like 2,4-D.[11]

Start Weigh 3-10g Soil & Add Water Add_ACN Add Acetonitrile Start->Add_ACN Shake_1 Shake Vigorously (1 min) Add_ACN->Shake_1 Add_Salts Add QuEChERS Salts (e.g., Citrate (B86180) Buffer Packet) Shake_1->Add_Salts Shake_2 Shake Immediately (2 min) Add_Salts->Shake_2 Centrifuge_1 Centrifuge (5 min) Shake_2->Centrifuge_1 Take_Supernatant Transfer 1mL Supernatant to dSPE Tube Centrifuge_1->Take_Supernatant dSPE_Cleanup Vortex & Centrifuge dSPE Tube Take_Supernatant->dSPE_Cleanup Filter Filter Final Extract dSPE_Cleanup->Filter Analyze Analyze by LC-MS/MS Filter->Analyze

Caption: Workflow for the QuEChERS method.

Methodology
  • Sample Preparation:

    • Weigh 3 g of air-dried soil into a 50 mL centrifuge tube. Add 7 mL of water, vortex, and allow the sample to hydrate (B1144303) for 30 minutes.[6] For moist soil (≥70% water), 10 g can be used directly.[6]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[6] For acidic herbicides, using acetonitrile acidified with formic acid can improve recovery.[11]

    • Shake or vortex the sample vigorously for 5 minutes to extract the pesticides.[6]

    • Add the contents of a buffered QuEChERS extraction salt packet (e.g., citrate buffered salts).[6]

    • Immediately shake the tube for at least 2 minutes to prevent the agglomeration of salts.[6]

    • Centrifuge for 5 minutes at ≥3000 rcf.[6]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE cleanup tube.[6] The dSPE tube should contain a sorbent blend appropriate for soil, such as primary secondary amine (PSA) and C18.[16]

    • Vortex the dSPE tube for 30 seconds.[6]

    • Centrifuge for 2 minutes at ≥5000 rcf.[6]

  • Final Analysis:

    • Take the cleaned supernatant and transfer it to an autosampler vial for direct LC-MS/MS analysis.[6] If necessary, the extract can be diluted with the mobile phase.[17]

Data Presentation

Table 1: Performance Comparison of Extraction Methods for 2,4-D in Soil
MethodRecovery (%)RSD (%)LOQ (mg/kg)LOD (mg/kg)Citation(s)
SLE with Dichloromethane & Sonication85 - 111Not Specified0.10.03[13]
SLE with Dichloromethane61 - 82< 40.015 - 0.75Not Specified[18]
Modified Soxhlet with Acetonitrile85 - 100Not Specified0.0100.005[1][3]
SLE with Acidified Methanol & SPEValidation Range: 0.01 - 1.0 ppmNot Specified0.0100.003[9]
LLE with Ethyl Acetate80 - 100Not Specified0.0020.00045[12][19]
QuEChERS (General for Pesticides)70 - 120 (Typical)< 5 (Typical)Method DependentMethod Dependent[16][17]
Table 2: Example Instrumental Conditions for LC-MS/MS Analysis of 2,4-D
ParameterConditionCitation(s)
LC System Agilent, Applied Biosystems, or equivalent[9][15]
Column Reversed-phase C8 or C18 (e.g., Zorbax SB-C8, Synergi Hydro-RP)[15]
Mobile Phase A Water with 0.1% Acetic Acid or 0.1% Formic Acid[9][15]
Mobile Phase B Acetonitrile or Acetonitrile:Methanol (80:20, v/v) with 0.1% Acetic Acid[15]
Flow Rate 0.3 - 0.8 mL/min-
Injection Volume 10 µL[15]
MS System Triple Quadrupole Mass Spectrometer[9][15][18]
Ionization Mode Negative Ion Electrospray (ESI-) or APCI[8][9][15]
Detection Mode Multiple Reaction Monitoring (MRM)[15]
Example MRM Transitions Quantifier: m/z 219 -> 161, Qualifier: m/z 221 -> 163-
Source Temperature 450 - 500 °C[15]

References

Standard Operating Procedure for the Preparation of 2,4-D Dimethylamine Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin widely used in research, particularly in plant tissue culture, to induce cell division and differentiation. The dimethylamine (B145610) salt of 2,4-D offers the advantage of high water solubility, simplifying the preparation of stock solutions compared to the less soluble acid form. This document provides a detailed standard operating procedure (SOP) for the safe and accurate preparation of 2,4-D dimethylamine salt stock solutions for research applications. Adherence to this protocol is crucial for ensuring experimental reproducibility and laboratory safety.

This procedure outlines the necessary materials, safety precautions, and step-by-step instructions for preparing a concentrated stock solution that can be stored and diluted for various experimental needs. All personnel handling this chemical should be thoroughly familiar with its safety data sheet (SDS) and follow the prescribed safety measures.

Quantitative Data Summary

For ease of reference, the key quantitative data for preparing and storing this compound stock solutions are summarized in the table below.

ParameterValueReference
Stock Solution Concentration 1 mg/mL (typical)[1][2]
Solvent Distilled or deionized water[3][4]
Storage Temperature 2-8°C (short-term)[1][2]
-20°C (long-term)[2][5]
Storage Container Sterile, amber or foil-wrapped bottles[2]
Typical Working Concentration 0.01 - 10.0 mg/L[1][5]

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol details the steps to prepare a 1 mg/mL stock solution of this compound.

Materials and Equipment:

  • This compound powder

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (e.g., 0.22 µm syringe filter)

  • Sterile storage bottles (amber or wrapped in aluminum foil)

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat

Procedure:

  • Safety Precautions: Before commencing, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2] All handling of the this compound powder and concentrated solutions should be performed in a chemical fume hood to avoid inhalation of the powder.[2]

  • Weighing: Accurately weigh 100 mg of this compound powder using an analytical balance. Transfer the powder to a 100 mL volumetric flask.

  • Dissolving: Add approximately 50-70 mL of distilled or deionized water to the volumetric flask. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the powder is completely dissolved. Due to the high water solubility of the dimethylamine salt, the use of other solvents like ethanol (B145695) or NaOH is generally not necessary.[3][4]

  • Bringing to Volume: Once the this compound is fully dissolved, add distilled or deionized water to bring the final volume to the 100 mL mark on the volumetric flask. Continue stirring for a few minutes to ensure the solution is homogeneous.

  • Sterilization: For applications in plant tissue culture or other sterile experimental systems, the stock solution must be sterilized. This is typically achieved by passing the solution through a 0.22 µm syringe filter into a sterile storage bottle.[1]

  • Storage: Label the sterile storage bottle with the name of the solution (1 mg/mL this compound), the preparation date, and your initials. For short-term storage (up to a few months), store the solution at 2-8°C.[1][2] For long-term storage, aliquot the solution into smaller, sterile tubes and store at -20°C to avoid repeated freeze-thaw cycles.[2][5] Protect the solution from light by using an amber bottle or by wrapping the bottle in aluminum foil.[2]

Experimental Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Final Steps & Storage A Wear appropriate PPE B Weigh 100 mg of this compound A->B Safety First C Transfer to 100 mL volumetric flask B->C D Add ~70 mL of distilled water C->D E Stir until completely dissolved D->E F Bring volume to 100 mL with distilled water E->F G Sterilize through 0.22 µm filter F->G H Transfer to sterile, light-protected bottle G->H I Label bottle with contents and date H->I J Store at 2-8°C (short-term) or -20°C (long-term) I->J

Caption: Workflow for preparing this compound stock solution.

References

Solid-Phase Extraction for Pre-concentration of 2,4-D Dimethylamine Salt from Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide for the control of broadleaf weeds. It is often formulated as a dimethylamine (B145610) (DMA) salt to increase its solubility in water for application purposes.[1][2] Due to its widespread use, monitoring its presence in environmental samples such as water and soil is crucial. Solid-phase extraction (SPE) is a robust and efficient technique for the pre-concentration and cleanup of 2,4-D from complex environmental matrices prior to chromatographic analysis.[3] This document provides detailed application notes and protocols for the use of SPE in the analysis of 2,4-D dimethylamine salt in environmental samples.

It is important to note that in environmental matrices like water and soil, this compound rapidly dissociates to form the 2,4-D acid and the dimethylammonium ion.[2][4] Analytical methods, therefore, typically involve an acidification or hydrolysis step to ensure that all forms of 2,4-D are converted to the non-ionized acid form, which is then extracted and quantified.[5][6]

Data Presentation

The following tables summarize the quantitative data for the solid-phase extraction of 2,4-D from environmental samples.

Table 1: Quantitative Performance Data for 2,4-D in Water Samples

ParameterMethodRecovery (%)LODLOQReference
2,4-DSALLE-HPLC95.98 - 1150.004 µg/L0.01 µg/L[7]
2,4-DSPE-LC-MS/MS14 - 101-0.1 - 10.0 ng/mL

Table 2: Quantitative Performance Data for 2,4-D and its Dimethylamine Salt in Soil/Sediment Samples

AnalyteMethodRecovery (%)LODLOQReference
2,4-D AcidSPE-LC-MS/MS-0.00057 mg/kg0.0019 mg/kg[8]
2,4-D DMA SaltSPE-LC-MS/MS-0.003 mg/kg0.010 mg/kg[8]
2,4-DModified Soxhlet-HPLC-UV85 - 1000.005 mg/kg0.010 mg/kg[9]
2,4-DSLE-LC-MS/MS61 - 118-0.015 - 0.75 mg/kg[10]

Experimental Protocols

Protocol 1: SPE of 2,4-D from Water Samples using Oasis HLB Cartridges

This protocol is adapted for the extraction of 2,4-D from water samples, where the dimethylamine salt will be converted to the acid form upon acidification.

1. Materials and Reagents

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl) or Formic acid

  • Elution solvent: e.g., Methanol, Acetonitrile (B52724), or a mixture thereof

  • SPE manifold

  • Nitrogen evaporator (optional)

  • Vortex mixer

2. Sample Preparation

  • Collect water samples in clean glass containers.

  • For each sample, measure a specific volume (e.g., 100 mL).

  • Acidify the water sample to a pH of 2-3 with HCl or formic acid. This step is crucial to convert the this compound to its non-ionized acid form, which will be retained by the SPE sorbent.[5]

3. SPE Procedure

  • Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to 2-3). Do not allow the cartridge to dry out.

  • Loading: Load the acidified water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water (pH 2-3) to remove any polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes or by passing a stream of nitrogen gas through it.

  • Elution: Elute the retained 2,4-D with a small volume (e.g., 2 x 4 mL) of a suitable organic solvent such as methanol or acetonitrile into a collection tube.

4. Post-Elution

  • The eluate can be concentrated under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC analysis) to a final volume (e.g., 1 mL).

  • The sample is now ready for analysis by HPLC or LC-MS/MS.

Protocol 2: SPE of this compound from Soil and Sediment Samples

This protocol describes the extraction of 2,4-D and its dimethylamine salt from soil and sediment. The initial extraction is followed by an SPE cleanup. The method involves hydrolysis to convert the DMA salt to the acid form.[8]

1. Materials and Reagents

  • Extraction Solvent: 5% Acetic acid in methanol and 50:50 mixture of 5% acetic acid in methanol:5% acetic acid in water

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • SPE Cartridges: Oasis HLB

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1% Formic acid in water

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Sonicator

2. Sample Extraction

  • Weigh 10 g of the soil/sediment sample into a centrifuge tube.

  • Add 20 mL of 5% acetic acid in methanol, vortex, and sonicate for 20 minutes.

  • Centrifuge and decant the supernatant.

  • Repeat the extraction with 20 mL of 50:50 5% acetic acid in methanol:5% acetic acid in water, and then with 20 mL of 5% acetic acid in water.

  • Combine all the extracts and bring to a known volume.

3. Hydrolysis and SPE Cleanup

  • Take an aliquot of the combined extract and hydrolyze it with 1N NaOH to convert the 2,4-D DMA salt to the 2,4-D acid.[8]

  • Acidify the hydrolyzed extract with a 1:1 HCl:water solution.

  • Conditioning: Condition an Oasis HLB SPE cartridge with methanol followed by deionized water.

  • Loading: Load the acidified extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with deionized water.

  • Elution: Elute the 2,4-D acid with a suitable solvent.

  • Dilute the eluate with 0.1% formic acid in water for LC-MS/MS analysis.[8]

Visualizations

SPE_Workflow_Water SampleCollection Water Sample Collection Acidification Acidification (pH 2-3) (Converts DMA salt to acid form) SampleCollection->Acidification SPE_Conditioning SPE Cartridge Conditioning (Methanol, then Acidified Water) Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing (Removes Interferences) Sample_Loading->Washing Drying Cartridge Drying Washing->Drying Elution Elution (e.g., Methanol/Acetonitrile) Drying->Elution Concentration Concentration & Reconstitution Elution->Concentration Analysis Chromatographic Analysis (HPLC, LC-MS/MS) Concentration->Analysis

Caption: Workflow for SPE of 2,4-D from Water Samples.

SPE_Workflow_Soil SoilSample Soil/Sediment Sample SolventExtraction Solvent Extraction (Acetic Acid in Methanol/Water) SoilSample->SolventExtraction Hydrolysis Hydrolysis (NaOH) (Converts DMA salt to acid) SolventExtraction->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification SPE_Cleanup SPE Cleanup (Condition, Load, Wash, Elute) Acidification->SPE_Cleanup Final_Prep Final Preparation for Analysis SPE_Cleanup->Final_Prep Analysis LC-MS/MS Analysis Final_Prep->Analysis

Caption: Workflow for Extraction and SPE of 2,4-D from Soil.

References

Application Note: High-Throughput Analysis of 2,4-D Dimethylamine Salt in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the analytical method development and validation for the quantification of 2,4-D dimethylamine (B145610) salt in complex matrices such as water, soil, and agricultural products. The methodologies described herein leverage modern analytical techniques, including Solid-Phase Extraction (SPE), modified QuEChERS for sample preparation, and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. These methods are designed to be robust, sensitive, and selective, meeting the stringent requirements for environmental monitoring, food safety, and regulatory compliance.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely utilized systemic herbicide for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] It is commonly formulated as amine salts, such as 2,4-D dimethylamine salt, to enhance its solubility and efficacy.[3][4] Due to its extensive use, there is a critical need for reliable and validated analytical methods to monitor its residues in the environment and food commodities to ensure human and ecological safety.[1] The analysis of 2,4-D can be challenging due to its polar and acidic nature, as well as the complexity of the sample matrices.[5] This document outlines detailed protocols for the extraction, cleanup, and quantification of 2,4-D in water, soil, and crop matrices.

Analytical Approaches

The primary analytical strategy involves the conversion of the this compound to its acidic form, followed by extraction and analysis.[5] For complex matrices, a cleanup step is essential to remove interfering components.[6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity, which often eliminates the need for derivatization.[1][7]

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for the calibration of analytical instruments and the precise quantification of 2,4-D residues.[6]

a) Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of 2,4-D analytical standard (purity ≥ 98%) using an analytical balance.[6]

  • Transfer the standard to a 100 mL Class A volumetric flask.

  • Add a suitable solvent, such as acetonitrile (B52724) or methanol (B129727), to dissolve the standard completely. The use of an ultrasonic bath can aid in dissolution.[6]

  • Bring the solution to the 100 mL mark with the same solvent.

b) Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to create a calibration curve in the desired concentration range (e.g., 0.01 to 1.0 µg/mL).[6]

Sample Preparation

The choice of sample preparation method is dependent on the matrix type.

dot

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Sample 250 mL Water Sample Acidify Acidify to pH 2.5-3.0 with HCl Sample->Acidify Condition Condition SPE Cartridge (Methanol, Acidified Water) Acidify->Condition Load Load Sample (5-10 mL/min) Condition->Load Wash Wash Cartridge (Acidified Water) Load->Wash Dry Dry Cartridge (Nitrogen Stream) Wash->Dry Elute Elute 2,4-D (Acetonitrile/Methanol) Dry->Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Inject into LC-MS/MS

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

Protocol:

  • Acidification: Acidify a 100-250 mL water sample to a pH of 2-3 with hydrochloric acid (HCl) to ensure 2,4-D is in its non-ionized form.[6][8]

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water (pH 3.0).[8]

  • Sample Loading: Pass the acidified water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.[8]

  • Washing: Wash the cartridge with 5 mL of acidified water to remove polar interferences.[6]

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.[8]

  • Elution: Elute the retained 2,4-D with a suitable solvent, such as two 4 mL aliquots of acetonitrile or methanol.[8]

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]

dot

QuEChERS_Workflow cluster_extraction Extraction cluster_partitioning Salting-Out & Partitioning cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_final Final Preparation Homogenize Homogenize 5g Sample with Water Add_ACN Add 10 mL Acetonitrile and Shake Homogenize->Add_ACN Add_Salts Add MgSO₄ and NaCl and Shake Vigorously Add_ACN->Add_Salts Centrifuge1 Centrifuge (3000 rpm, 5 min) Add_Salts->Centrifuge1 Transfer_Supernatant Transfer Acetonitrile Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (e.g., PSA, C18) Transfer_Supernatant->Add_dSPE Vortex_Centrifuge Vortex and Centrifuge Add_dSPE->Vortex_Centrifuge Filter Filter Supernatant (0.22 µm) Vortex_Centrifuge->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: Modified QuEChERS workflow for solid samples.

Protocol:

  • Homogenization: Weigh 5 g of a representative, homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1] For crop samples, alkaline hydrolysis with sodium hydroxide (B78521) may be employed to convert all forms of 2,4-D into its salt form prior to extraction.[5]

  • Extraction: Add 10 mL of water and 10 mL of acetonitrile (for acidic herbicides, acidified acetonitrile may be used). Shake vigorously for 2 minutes.[1]

  • Salting-Out: Add a salt mixture, typically 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium chloride (NaCl), to induce phase separation. Shake vigorously for 2 minutes.[1][5]

  • Centrifugation: Centrifuge the tube at 3000 rpm for 5 minutes.[1]

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing appropriate sorbents (e.g., PSA, C18) to remove interferences. Vortex and centrifuge.

  • Final Preparation: Filter the supernatant through a 0.22 µm filter prior to LC-MS/MS analysis.[5]

Instrumental Analysis (LC-MS/MS)

The following are typical instrumental conditions for the analysis of 2,4-D. Optimization may be required based on the specific instrument and matrix.

  • LC System: Agilent 1260 Infinity RRLC or equivalent.[3]

  • Column: Synergi Hydro-RP (4.6 x 75 mm, 4-µm) or equivalent reversed-phase column.[9]

  • Mobile Phase:

    • A: Water with 0.1% acetic acid or 50 mM ammonium (B1175870) formate.[5][9]

    • B: Acetonitrile:Methanol (80:20, v:v) with 0.1% acetic acid or pure acetonitrile.[5][9]

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 10 µL.[9]

  • MS System: Applied Biosystems API5000 or equivalent triple quadrupole mass spectrometer.[9]

  • Ionization Mode: Negative-ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[9][10]

  • Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of 2,4-D in various matrices.

Table 1: Method Performance in Water Samples

ParameterValueReference
Limit of Detection (LOD)0.03 µg/L[9]
Limit of Quantitation (LOQ)0.10 µg/L[9]
Recovery (at LOQ)74-146%[9]
Recovery (at 10x LOQ)>70%[9]

Table 2: Method Performance in Soil Samples

ParameterValueReference
Limit of Detection (LOD)0.005 ppm[11]
Limit of Quantitation (LOQ)0.010 ppm[11]
Recovery85-100%[11]

Table 3: Method Performance in Crop Samples (Soybean and Corn)

ParameterValueReference
Fortification Levels10, 100, 500 ng/g[5]
Mean Recovery86-107%[5]
Relative Standard Deviation (RSD)< 10%[5]

Conclusion

The analytical methods presented in this application note provide a robust framework for the sensitive and selective determination of this compound in complex environmental and food matrices. The combination of efficient sample preparation techniques like SPE and modified QuEChERS with the high sensitivity of LC-MS/MS allows for the reliable quantification of 2,4-D at levels relevant to regulatory compliance and safety assessments. Proper method validation is crucial to ensure the accuracy and precision of the analytical data.

References

Troubleshooting & Optimization

Overcoming 2,4-D dimethylamine salt antagonism in hard water with ammonium sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming the antagonism of 2,4-D dimethylamine (B145610) salt in hard water using ammonium (B1175870) sulfate (B86663) (AMS).

Frequently Asked Questions (FAQs)

Q1: Why is my 2,4-D dimethylamine salt herbicide not effective when mixed with hard water?

A1: The efficacy of this compound, a weak acid herbicide, can be significantly reduced in hard water due to the presence of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2][3] These positively charged ions can bind to the negatively charged 2,4-D molecules, forming less soluble salts that are not readily absorbed by the target weed species.[1] This interaction, known as antagonism, leads to a decrease in herbicidal activity.

Q2: At what water hardness level does antagonism with this compound become a concern?

A2: Antagonism and a subsequent reduction in weed control have been observed at water hardness levels of approximately 390 to 450 mg CaCO₃ L⁻¹ and higher.[1][4][5] It is recommended to test your water source to determine its hardness before preparing your spray solution.

Q3: How does ammonium sulfate (AMS) overcome this antagonism?

A3: Ammonium sulfate acts as a water conditioning agent. When added to the spray tank, the sulfate ions (SO₄²⁻) from the AMS preferentially bind with the Ca²⁺ and Mg²⁺ cations in the hard water.[2][6] This forms insoluble precipitates of calcium sulfate and magnesium sulfate, effectively removing these antagonistic cations from the solution and preventing them from interacting with the 2,4-D molecules.[6]

Q4: What is the recommended concentration of ammonium sulfate to use?

A4: To effectively overcome hard water antagonism, a concentration of 20 g L⁻¹ of ammonium sulfate is recommended.[1][5] This is equivalent to 1 to 2 percent dry ammonium sulfate by weight or 8.5 to 17 pounds per 100 gallons of water.[1][6][7]

Q5: Are there any alternatives to ammonium sulfate?

A5: While ammonium sulfate is the most commonly recommended and effective water conditioner for this purpose, some research suggests that other nitrogen-based fertilizers like ammonium nitrate (B79036) or urea (B33335) ammonium nitrate (UAN) can reduce hard water antagonism to some extent.[4] However, AMS is generally considered the most reliable option at an adjuvant rate.[4]

Q6: Do all formulations of 2,4-D experience antagonism in hard water?

A6: No, the antagonism is primarily a problem for water-soluble formulations of 2,4-D, such as the dimethylamine and choline (B1196258) salts.[4][8][9] Water-insoluble ester formulations are not as susceptible to this issue because they do not dissociate in the spray solution and therefore do not readily interact with the hard water cations.[4][8][9]

Troubleshooting Guides

Problem: Reduced Weed Control Efficacy

Symptom Possible Cause Troubleshooting Steps
Poor control of broadleaf weeds despite correct 2,4-D application rate.Hard Water Antagonism: Divalent cations (Ca²⁺, Mg²⁺) in the spray water are inactivating the 2,4-D.1. Test Water Hardness: Determine the hardness of your water source. If it is above 390 mg CaCO₃ L⁻¹, antagonism is likely. 2. Add Ammonium Sulfate (AMS): Incorporate AMS into your spray solution at a rate of 20 g L⁻¹ (1-2% by weight) before adding the this compound. 3. Proper Mixing Order: Add AMS to the water and agitate until fully dissolved before adding the herbicide.
Inconsistent weed control across different application batches.Variable Water Source: The hardness of the water source may be fluctuating.1. Consistent Water Source: Use a consistent and tested water source for all applications. 2. Prophylactic AMS Use: If water hardness is known to be variable or consistently high, preemptively add AMS to all spray mixtures.
Reduced efficacy when tank-mixing 2,4-D with other products.Antagonism from Co-products: Other products in the tank mix may contain antagonistic cations.1. Review Product Labels: Check the labels of all tank-mix partners for any warnings regarding hard water or antagonism. 2. Conduct a Jar Test: Before mixing a full batch, perform a jar test to check for physical incompatibility and potential antagonism. 3. Add AMS: The addition of AMS can also help mitigate antagonism from some tank-mix partners.

Data Presentation

Table 1: Effect of Water Hardness and Ammonium Sulfate (AMS) on Dandelion Control with this compound

Water Hardness (mg CaCO₃ L⁻¹)AMS Added (g L⁻¹)Dandelion Control (%)Shoot Fresh Weight (g)Shoot Dry Weight (g)
0 (Distilled)0955.21.1
60007215.83.5
60020945.91.3

Data synthesized from findings reported in referenced studies, illustrating a typical response.

Table 2: Impact of Water Hardness on 2,4-D Dimethylamine Efficacy on Horseweed

Water Hardness (mg CaCO₃ L⁻¹)AMS Added (g L⁻¹)Horseweed Control (%)
0098
390085
600078
6002097

Data synthesized from findings reported in referenced studies, indicating the hardness level at which antagonism begins.

Experimental Protocols

Protocol 1: Determining the Effect of Water Hardness on this compound Efficacy

Objective: To quantify the impact of varying water hardness levels on the herbicidal efficacy of this compound.

Materials:

  • This compound formulation

  • Target weed species (e.g., dandelion, horseweed) grown in uniform pots

  • Deionized water

  • Calcium chloride (CaCl₂) and Magnesium chloride (MgCl₂) for preparing hard water

  • Spray chamber or calibrated sprayer

  • Analytical balance and graduated cylinders

  • Personal Protective Equipment (PPE)

Methodology:

  • Prepare Hard Water Solutions: Create a series of water hardness levels (e.g., 0, 150, 300, 450, 600 mg CaCO₃ L⁻¹) by dissolving calculated amounts of CaCl₂ and MgCl₂ in deionized water.

  • Prepare Herbicide Solutions: For each hardness level, prepare a spray solution containing the desired concentration of this compound (e.g., 1.60 kg ae ha⁻¹).

  • Experimental Groups: Establish replicate groups of plants for each treatment (each water hardness level) and a control group (sprayed with water only).

  • Application: Uniformly apply the respective herbicide solutions to the target weeds using a calibrated sprayer.

  • Evaluation: At predetermined intervals (e.g., 1, 2, and 4 weeks after application), assess herbicide efficacy through:

    • Visual control ratings (0% = no control, 100% = complete death).

    • Measurement of plant biomass (shoot and root fresh and dry weights).

    • Green leaf coverage analysis.

  • Data Analysis: Statistically analyze the data to determine the water hardness level at which a significant reduction in efficacy occurs.

Protocol 2: Evaluating the Efficacy of Ammonium Sulfate in Overcoming Hard Water Antagonism

Objective: To determine the effectiveness of ammonium sulfate in mitigating the antagonistic effects of hard water on this compound.

Materials:

  • Same as Protocol 1, with the addition of spray-grade ammonium sulfate (AMS).

Methodology:

  • Prepare Hard Water: Prepare a hard water solution at a concentration known to cause antagonism (e.g., 600 mg CaCO₃ L⁻¹).

  • Prepare Treatment Solutions:

    • Control 1: 2,4-D in deionized water.

    • Control 2: 2,4-D in hard water (no AMS).

    • Treatment: 2,4-D in hard water with AMS (20 g L⁻¹).

  • Mixing Order: For the treatment group, add AMS to the hard water and ensure it is completely dissolved before adding the this compound.

  • Application and Evaluation: Follow steps 3-6 as outlined in Protocol 1.

  • Data Analysis: Compare the efficacy of the 2,4-D in the three different solutions to determine if the addition of AMS restores the herbicidal activity to the level observed in deionized water.

Visualizations

Antagonism_Pathway cluster_water Hard Water cluster_herbicide This compound Ca_Mg Ca²⁺, Mg²⁺ Cations 24D Dissociated 2,4-D Anion Interaction Antagonistic Interaction 24D->Interaction Reduced_Absorption Formation of Less Soluble Salts Interaction->Reduced_Absorption Result Reduced Weed Control Reduced_Absorption->Result Leads to

Caption: Mechanism of 2,4-D antagonism in hard water.

AMS_Solution_Workflow cluster_water Hard Water Ca_Mg Ca²⁺, Mg²⁺ Cations Precipitate Formation of CaSO₄, MgSO₄ Ca_Mg->Precipitate AMS Ammonium Sulfate (AMS) (NH₄)₂SO₄ Sulfate Sulfate Ions (SO₄²⁻) Sulfate->Precipitate Preferentially Binds 24D Free 2,4-D Anion Result Effective Weed Control

Caption: How Ammonium Sulfate (AMS) overcomes antagonism.

Experimental_Workflow Add_AMS Add AMS (20 g L⁻¹) to Hard Water Group Add_24D Add this compound to all groups Add_AMS->Add_24D Application Apply to Target Weeds Add_24D->Application Evaluation Evaluate Efficacy at 1, 2, 4 Weeks Application->Evaluation Analysis Data Analysis and Comparison Evaluation->Analysis Start Start Start->Add_24D Control Groups (No AMS)

Caption: General experimental workflow diagram.

References

Troubleshooting poor solubility of 2,4-D dimethylamine salt in spray solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor solubility of 2,4-D dimethylamine (B145610) salt in spray solutions.

Frequently Asked Questions (FAQs)

Q1: What is 2,4-D dimethylamine salt and why is it used in spray solutions?

2,4-D dimethylamine (DMA) salt is a common formulation of the herbicide 2,4-D.[1] The dimethylamine salt form makes the active ingredient, 2,4-D acid, readily soluble in water, creating a true solution for effective application.[2] It is widely used to control broadleaf weeds in various agricultural and non-agricultural settings.[3][4]

Q2: I'm seeing precipitation or cloudiness in my spray tank after mixing this compound. What are the common causes?

The most frequent causes of poor solubility or precipitation of this compound are:

  • Hard Water: High concentrations of cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the water can react with the 2,4-D amine, forming insoluble salts that precipitate out of the solution.[2][5]

  • Incorrect pH: While 2,4-D amine is soluble in a range of pH levels, extreme pH values can affect its stability and solubility.[6]

  • Tank Mixing Incompatibility: Mixing this compound with certain other pesticides, fertilizers, or adjuvants can lead to physical or chemical incompatibility, resulting in precipitation.[2][7]

  • Low Water Temperature: Cold water can slow down the dissolution of the formulation.[2]

  • Improper Mixing Order: The order in which products are added to the spray tank is crucial for ensuring proper mixing and avoiding compatibility issues.[8]

Q3: How does water hardness affect the solubility of this compound?

In hard water, the positively charged calcium and magnesium ions can displace the dimethylamine cation from the 2,4-D molecule. This forms less soluble calcium and magnesium salts of 2,4-D, which can precipitate out of the solution, reducing the concentration of the active ingredient and potentially clogging spray equipment.[2][5]

Q4: What is the ideal pH for a this compound spray solution?

Most pesticides, including 2,4-D, perform best in slightly acidic water, with an ideal pH range of 5.5 to 6.5.[6] Water with a pH above 7 (alkaline) can lead to alkaline hydrolysis, a process that degrades the active ingredient, reducing its efficacy.[6]

Q5: Can I mix this compound with other products like glyphosate (B1671968) or liquid fertilizers?

Tank mixing 2,4-D DMA with other products is common but requires caution. For instance, some potassium salt formulations of glyphosate can negatively interact with 2,4-D amine formulations, causing precipitation.[2] Similarly, mixing with certain liquid fertilizers, like UAN, can be problematic.[7] It is always recommended to perform a jar test for compatibility before mixing large quantities in the spray tank.[7]

Q6: What is a "jar test" and when should I perform one?

A jar test is a small-scale trial to check the physical compatibility of a pesticide mixture before loading the main spray tank.[2][5] You should perform a jar test whenever you are:

  • Using a new tank mix combination.

  • Using a different water source.

  • Unsure about the compatibility of the products you intend to mix.[5]

Troubleshooting Guide

Problem: White precipitate or cloudiness forms in the spray solution.

This guide will walk you through a systematic approach to identify and resolve the cause of poor this compound solubility.

Step 1: Evaluate Your Water Source

High water hardness is a primary suspect.

  • Action: Test the hardness of your water. You can use simple water hardness test strips or send a sample to a laboratory for a detailed analysis.[9][10]

Step 2: Check the pH of Your Water

An inappropriate pH can contribute to solubility issues and product degradation.

  • Action: Measure the pH of your water using pH test strips or a calibrated pH meter.[4][11]

Step 3: Perform a Jar Test for Compatibility

If you are tank-mixing 2,4-D DMA with other products, physical incompatibility may be the issue.

  • Action: Conduct a jar test using the same proportions of all components (water, 2,4-D DMA, and other products) as you would in your spray tank. Observe for any signs of precipitation, clumping, or separation.[5][12]

Step 4: Review Your Mixing Procedure

The order in which you add components to the tank matters.

  • Action: Ensure you are following the correct mixing order. A common recommendation is the "WALES" method (Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, and Solutions).[5] Generally, fill the tank with half the required water, add any water conditioners, agitate, then add the other components in the correct order, with the 2,4-D DMA salt added as a soluble liquid.

Step 5: Consider Water Temperature

  • Action: If using very cold water, allow it to warm up if possible, or ensure vigorous agitation to aid dissolution.[2]

Solutions to Common Problems

ProblemPotential CauseRecommended Solution
Precipitation with no other products added High Water HardnessUse a water conditioning agent like ammonium (B1175870) sulfate (B86663) (AMS) to tie up the hard water cations.[9] Alternatively, use a different water source with lower hardness.
Incorrect Water pHAdjust the pH of the water to a slightly acidic range (5.5-6.5) using a pH adjuster or buffer before adding the 2,4-D DMA salt.[6]
Precipitation when tank-mixing Physical IncompatibilityDo not mix the incompatible products. Perform a jar test with alternative formulations or products.
Incorrect Mixing OrderFollow the correct mixing order (e.g., WALES method) and ensure adequate agitation between adding each component.[5]
Slow dissolution Low Water TemperatureUse warmer water if feasible, and increase agitation time.

Experimental Protocols

Protocol 1: Jar Test for Tank Mix Compatibility

Objective: To determine the physical compatibility of a proposed tank mix of this compound with other pesticides, fertilizers, or adjuvants.

Materials:

  • A clean, clear glass jar with a lid (quart or liter size is ideal)

  • The water to be used for the spray solution

  • The this compound formulation

  • All other products to be included in the tank mix

  • Pipettes or measuring spoons for accurate measurement

  • Personal Protective Equipment (PPE) as specified on the product labels

Procedure:

  • Add one pint of the carrier water to the jar.

  • Add any water conditioning agents (e.g., ammonium sulfate) and swirl to dissolve.

  • Add the other components one at a time, in the correct mixing order (e.g., WALES method), shaking or swirling the jar gently after each addition. The amount of each product to add should be proportional to the intended rate per acre. For example, if the application rate is 1 pint per 100 gallons of water, add 1/8 teaspoon to the pint of water in the jar.

  • After all components have been added, cap the jar and shake vigorously for 15-30 seconds.

  • Let the jar stand for at least 15-30 minutes and observe the mixture.

  • Evaluation:

    • Compatible: The mixture remains uniform and free of precipitates, flakes, sludge, gels, or oily layers.

    • Incompatible: The mixture separates into layers, forms a precipitate, or shows signs of clumping or gelling.

Protocol 2: Water Hardness and pH Testing

Objective: To determine the hardness and pH of the water source to be used for the spray solution.

Materials:

  • Water sample from the intended source

  • Water hardness test strips or a water hardness test kit

  • pH test strips or a calibrated pH meter

Procedure for Water Hardness (using test strips):

  • Dip a water hardness test strip into the water sample for the time specified in the instructions.

  • Remove the strip and compare the color to the chart provided with the kit to determine the water hardness, typically in parts per million (ppm) of calcium carbonate (CaCO₃).

Procedure for pH (using a pH meter):

  • Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions (e.g., pH 4, 7, and 10).[3]

  • Rinse the electrode with deionized water and gently blot dry.

  • Immerse the electrode in the water sample.

  • Allow the reading to stabilize and record the pH value.[3]

Visualizations

TroubleshootingWorkflow start Poor 2,4-D DMA Solubility (Precipitation/Cloudiness) check_water Step 1: Evaluate Water Source start->check_water test_hardness Test Water Hardness check_water->test_hardness test_ph Test Water pH check_water->test_ph check_tank_mix Step 2: Check Tank Mix test_hardness->check_tank_mix test_ph->check_tank_mix jar_test Perform Jar Test check_tank_mix->jar_test check_mixing_order Step 3: Review Mixing Procedure jar_test->check_mixing_order review_wales Follow WALES Method check_mixing_order->review_wales check_temp Step 4: Consider Water Temperature review_wales->check_temp solution Problem Solved check_temp->solution

Caption: Troubleshooting workflow for poor 2,4-D DMA salt solubility.

HardWaterInteraction cluster_0 In Soft Water cluster_1 In Hard Water 2,4-D_DMA_soluble 2,4-D Dimethylamine (Soluble) 2,4-D_DMA_initial 2,4-D Dimethylamine 2,4-D_precipitate Insoluble 2,4-D Salts (Precipitate) 2,4-D_DMA_initial->2,4-D_precipitate DMA_displaced Displaced Dimethylamine 2,4-D_DMA_initial->DMA_displaced Ca_Mg Calcium & Magnesium Ions (Ca²⁺, Mg²⁺) Ca_Mg->2,4-D_precipitate

Caption: Chemical interaction of 2,4-D DMA salt in hard water.

References

Optimizing spray droplet size for maximizing 2,4-D dimethylamine salt efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the efficacy of 2,4-D dimethylamine (B145610) salt by controlling spray droplet size.

Frequently Asked Questions (FAQs)

Q1: What is the optimal spray droplet size for maximizing the efficacy of 2,4-D dimethylamine salt?

A1: The optimal droplet size for this compound is generally in the "Coarse" to "Very Coarse" range. Research indicates that for systemic herbicides like 2,4-D, larger droplets can be more effective. For instance, one study found that a "Very Coarse" spray (462 µm) provided 6% greater control of common sunflower compared to a "Medium" spray (303 µm).[1] Another study on glyphosate-resistant kochia found that a 400 µm ("Coarse") droplet size maximized control.[2] However, it is crucial to consult the product label, as some may specify a "Coarse" or coarser spray, corresponding to a volume mean diameter of 385 microns or greater.[3][4][5]

Q2: How do different nozzle types and pressures affect droplet size and 2,4-D efficacy?

A2: Nozzle type and operating pressure are primary determinants of droplet size.[6] Low-drift nozzles, such as air induction (AI) or Turbo TeeJet, are designed to produce larger, coarser droplets, which can reduce drift and may enhance the efficacy of systemic herbicides like 2,4-D.[7][8] Conversely, standard flat-fan nozzles can produce a wider range of droplet sizes, including fine droplets that are more prone to drift.[8] Reducing operating pressure generally increases droplet size.[6][7] For example, "Extended Range (XR)" type nozzles produce larger droplets at low pressure (e.g., 15 psi) and finer droplets at higher pressures.[7] The choice of nozzle should align with the target weed and environmental conditions to achieve the desired droplet spectrum.

Q3: What is the role of adjuvants in optimizing 2,4-D spray droplets?

A3: Adjuvants can significantly influence spray droplet size and, consequently, the efficacy of 2,4-D. Drift reduction adjuvants, often polymer-based, can increase the viscosity of the spray solution, leading to the formation of larger droplets and reducing the number of drift-prone fine droplets.[9] Surfactants can also affect droplet size; some may increase the percentage of fine droplets, while others are formulated to maintain an optimal droplet size range.[10] Additionally, water conditioners like ammonium (B1175870) sulfate (B86663) (AMS) are often recommended to prevent the antagonism of 2,4-D amine by hard water ions, which can improve its uptake by the weed.[11][12]

Q4: How do environmental conditions impact the effectiveness of 2,4-D spray applications?

A4: Environmental factors such as wind speed, temperature, and humidity play a critical role in 2,4-D efficacy.

  • Wind Speed: High wind speeds (>10-12 mph) increase the risk of spray drift, carrying droplets off-target.[6][13] Conversely, spraying in calm conditions (<2-3 mph) can also be risky due to the potential for temperature inversions, where a layer of cool air is trapped near the ground, allowing fine spray droplets to hang in the air and move unpredictably.[4][13]

  • Temperature and Humidity: High temperatures and low humidity can cause smaller spray droplets to evaporate before they reach the target weed, reducing the amount of active ingredient delivered.[3][6] Some 2,4-D ester formulations are more volatile at higher temperatures, increasing the risk of vapor drift, though amine formulations are less prone to this.[7][13][14]

Q5: Can tank-mixing 2,4-D with other herbicides affect the optimal droplet size?

A5: Yes, tank-mixing can alter the physical properties of the spray solution, which in turn affects the droplet size spectrum produced by a given nozzle.[15] When 2,4-D is mixed with other active ingredients that require a "Medium" or finer spray for optimal performance, the recommended droplet size for the tank mix may be "Medium" or coarser, with a volume mean diameter of 300 microns or greater.[3][4] It is essential to consult the labels of all tank-mix partners for specific recommendations.

Troubleshooting Guide

Issue 1: Poor Weed Control After 2,4-D Application

Possible Cause Troubleshooting Steps
Incorrect Droplet Size - Verify that the nozzle type and pressure used produced a "Coarse" to "Very Coarse" droplet spectrum. Finer droplets may have drifted or evaporated, while excessively large droplets may not have provided adequate coverage.[1][7] - Consider using low-drift nozzles to ensure a more uniform and appropriate droplet size.[7]
Weed Growth Stage and Condition - Ensure that weeds were actively growing at the time of application.[16] 2,4-D is most effective on young, actively growing weeds. - Avoid spraying weeds that are stressed due to drought, extreme temperatures, or other environmental factors, as this can reduce herbicide uptake.[3][16]
Environmental Conditions - Review the weather conditions at the time of spraying. High winds could have caused drift, while high temperatures and low humidity could have led to evaporation.[6][17] - Allow sufficient time for the herbicide to be absorbed before rainfall. A rain-free period of at least a few hours is typically recommended.[18]
Water Quality - Test the carrier water for hardness. High levels of cations like calcium and magnesium can antagonize 2,4-D amine.[12] - If hard water is suspected, add a water conditioning adjuvant such as ammonium sulfate (AMS) to the tank mix.[11][12]
Incorrect Mixing or Application Rate - Double-check all calculations to ensure the correct amount of 2,4-D and any adjuvants were added to the spray tank for the area treated.[19] - Confirm that the sprayer was properly calibrated to deliver the intended volume per unit area.

Issue 2: Evidence of Off-Target Spray Drift

Possible Cause Troubleshooting Steps
Fine Droplets - The use of nozzles and/or high pressures that produce a "Fine" or "Medium" spray can lead to drift.[7] - Switch to low-drift nozzles (e.g., air induction) and operate them within the manufacturer's recommended pressure range to produce a "Coarse" or "Very Coarse" spray.[7][8]
High Wind Speed - Avoid spraying when wind speeds exceed 10-12 mph.[13] - Always spray when the wind is blowing away from sensitive, non-target plants.[7]
Temperature Inversion - Do not spray during a temperature inversion, which is characterized by calm, clear conditions, often in the early morning or evening.[4][13] These conditions can trap fine droplets and allow them to move long distances.
Boom Height - Keep the spray boom as low as possible while still maintaining proper nozzle overlap and coverage.[6][7] A higher boom increases the distance droplets have to travel, making them more susceptible to wind.
Inappropriate Adjuvant - Use a drift reduction adjuvant to increase droplet size and minimize the formation of fine, driftable droplets.[20]

Quantitative Data Summary

Table 1: Effect of Droplet Size on 2,4-D Efficacy on Various Weed Species

Droplet Size ClassificationDv0.5 (µm)Target WeedEfficacy/Control (%)Reference
Fine219SoybeanBaseline[1]
Very Coarse462Soybean40% greater control than Fine[1]
Medium303Common SunflowerBaseline[1]
Very Coarse462Common Sunflower6% greater control than Medium[1]
Coarse400Glyphosate-resistant kochiaMaximized control[2]

Table 2: Influence of Nozzle Type and 2,4-D Formulation on Spray Drift

2,4-D FormulationNozzle TypeRelative Drift Affected Area Reduction (Soybean, 10 DAT)Reference
2,4-D Choline (GF-3073)AIXR (Air Induction)68%[8]

Experimental Protocols

Protocol 1: Determining the Optimal Droplet Size for 2,4-D Efficacy on a Target Weed Species

Objective: To evaluate the effect of different spray droplet sizes on the efficacy of this compound for controlling a specific weed species.

Materials:

  • This compound formulation

  • Target weed species grown in a controlled environment (greenhouse or growth chamber)

  • Research-grade sprayer capable of producing a range of droplet sizes (e.g., using different nozzles and pressures)

  • Laser diffraction particle size analyzer (for droplet size measurement)

  • Water-sensitive paper or other methods for assessing spray coverage

  • Appropriate adjuvants (e.g., nonionic surfactant, water conditioner)

  • Personal protective equipment (PPE)

Methodology:

  • Weed Propagation: Grow the target weed species to a consistent growth stage (e.g., 4-6 leaf stage) under uniform conditions.

  • Treatment Preparation: Prepare the 2,4-D spray solution at the desired concentration. If using adjuvants, add them according to the manufacturer's recommendations.

  • Droplet Size Characterization:

    • For each nozzle and pressure combination to be tested, measure the droplet size spectrum using a laser diffraction analyzer.[21][22]

    • Categorize the droplet sizes according to ASABE S572.1 standards (e.g., Fine, Medium, Coarse, Very Coarse).

  • Herbicide Application:

    • Randomly assign groups of plants to each droplet size treatment and an untreated control group.

    • Apply the 2,4-D solution using the calibrated sprayer for each treatment, ensuring uniform coverage. Place water-sensitive papers near the plants to visually assess droplet deposition patterns.

  • Post-Application Monitoring and Data Collection:

    • Maintain the plants in the controlled environment and observe for signs of herbicide injury over a period of 14-21 days.

    • At specified time points (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a 0-100% scale (0 = no control, 100 = complete death).

    • At the end of the experiment, harvest the above-ground biomass of the weeds, dry it in an oven, and weigh it to determine biomass reduction compared to the untreated control.

  • Data Analysis: Statistically analyze the weed control ratings and biomass reduction data to determine if there are significant differences between the droplet size treatments.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis Weed_Propagation 1. Weed Propagation Treatment_Prep 2. Treatment Preparation Weed_Propagation->Treatment_Prep Droplet_Sizing 3. Droplet Size Characterization Treatment_Prep->Droplet_Sizing Herbicide_App 4. Herbicide Application Droplet_Sizing->Herbicide_App Monitoring 5. Post-Application Monitoring Herbicide_App->Monitoring Data_Analysis 6. Data Analysis Monitoring->Data_Analysis

Caption: Workflow for Determining Optimal 2,4-D Droplet Size.

Factors_Affecting_Efficacy cluster_application_params Application Parameters cluster_environmental_factors Environmental Factors Droplet_Size Droplet Size Efficacy 2,4-D Efficacy Droplet_Size->Efficacy Nozzle_Type Nozzle Type Nozzle_Type->Droplet_Size Pressure Pressure Pressure->Droplet_Size Adjuvants Adjuvants Adjuvants->Droplet_Size Wind Wind Wind->Efficacy Temp_Humidity Temperature & Humidity Temp_Humidity->Efficacy

Caption: Key Factors Influencing this compound Efficacy.

References

Technical Support Center: Minimizing Off-Target Drift and Volatility of 2,4-D Dimethylamine Salt Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target drift and volatility associated with 2,4-D dimethylamine (B145610) salt applications. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the accuracy and safety of your experiments.

Troubleshooting Guides

This section addresses common problems encountered during the application of 2,4-D dimethylamine salt, offering potential causes and corrective actions.

Problem Potential Cause Corrective Action
Unexpected injury to nearby sensitive plants (e.g., cupping, strapping of leaves).[1][2] Particle Drift: Fine spray droplets carried by wind from the application site.- Check Wind Speed: Do not spray when wind speeds exceed 10-15 mph.[3][4] Ideal conditions are between 3 and 10 mph.[5] - Adjust Nozzle Type and Pressure: Use low-drift nozzles that produce coarse to extremely coarse droplets.[6][7] Operate nozzles at the lower end of their recommended pressure range.[5] - Lower Boom Height: Maintain a boom height of 24 inches or less above the target canopy.[5]
Damage to sensitive plants appearing hours or days after application, often in a widespread, uniform pattern. Vapor Drift (Volatility): The herbicide turned into a gas after application and moved off-site.[8]- Monitor Temperature: Avoid applications when temperatures are high, especially above 85-95°F, as this increases volatility.[9] - Check for Temperature Inversions: Do not spray during a temperature inversion (a layer of cool air trapped near the ground by warmer air above).[1][10] This condition is common in the early morning or late evening with low wind.[1][10] - Select a Low-Volatility Formulation: While this compound is less volatile than ester formulations, newer choline (B1196258) salt formulations may offer even lower volatility.[11][12]
Inconsistent weed control in the target area. Improper Application Technique: Poor coverage due to incorrect nozzle selection, pressure, or boom height.- Ensure Proper Nozzle Overlap: Follow manufacturer recommendations for boom height and nozzle spacing to ensure uniform coverage. - Calibrate Sprayer: Regularly calibrate application equipment to ensure the correct application rate.
Symptoms of 2,4-D injury on a crop that is supposed to be tolerant. Sprayer Contamination: Residual 2,4-D from a previous application in the spray tank.- Thoroughly Clean Equipment: Triple rinse the sprayer tank, hoses, and nozzles with a tank cleaner after each use.[13]
Off-target damage despite following all best practices. Unforeseen Environmental Factors: Sudden changes in wind direction or speed, or the onset of a temperature inversion after application.- Monitor Weather Forecasts: Check for predicted changes in weather conditions before and during application.[1] - Establish Buffer Zones: Maintain a downwind buffer zone between the application area and sensitive crops.[14][15][16][17][18]

Frequently Asked Questions (FAQs)

Application Best Practices

Q1: What are the ideal weather conditions for applying this compound to minimize drift?

A1: The ideal conditions include a steady, light wind (3-10 mph) blowing away from any sensitive areas, moderate temperatures (below 85°F), and the absence of a temperature inversion.[1][5][9] Avoid spraying in calm conditions or when wind speeds exceed 15 mph.[3][4]

Q2: How does nozzle selection and pressure affect drift?

A2: Nozzle type and operating pressure are critical in determining the size of spray droplets. Nozzles that produce larger, coarser droplets are less likely to drift.[7] Operating nozzles at lower pressures generally results in larger droplet sizes.[6] Air-induction nozzles are specifically designed to produce larger droplets with fewer driftable fines.

Q3: What is a temperature inversion, and why is it dangerous for 2,4-D applications?

A3: A temperature inversion is an atmospheric condition where a layer of cool air at the surface is trapped by a layer of warmer air above it.[1][10] This stable air prevents vertical mixing, causing small spray droplets to become suspended and move horizontally over long distances with even light winds.[1][10] Applying 2,4-D during an inversion can lead to widespread, unpredictable off-target damage.

Volatility

Q4: What is volatility in the context of 2,4-D, and how does it differ from physical drift?

A4: Volatility, or vapor drift, occurs when a pesticide evaporates and moves from the target area as a gas.[8][13] This is different from physical drift, which is the movement of liquid spray droplets at the time of application.[13] Volatility can happen hours or even days after application and is influenced by temperature and the herbicide's formulation.[8]

Q5: How does the formulation of 2,4-D affect its volatility?

A5: 2,4-D is available in different formulations, primarily as amine salts and esters. Ester formulations are generally more volatile than amine salt formulations.[11] The dimethylamine salt of 2,4-D is considered a low-volatility formulation compared to many esters.[11][12] Newer choline salt formulations have been developed to have even lower volatility.[19][20]

Q6: Can adjuvants help reduce the volatility of this compound?

A6: While some adjuvants are marketed as volatility-reducing agents (VRAs), their effectiveness can vary. It is crucial to consult the herbicide label and adjuvant manufacturer's recommendations. Some adjuvants can increase the viscosity of the spray solution, leading to larger droplets and reduced physical drift.

Experimental Considerations

Q7: How can I identify 2,4-D injury on non-target plants in my research plots?

A7: Symptoms of 2,4-D injury on sensitive broadleaf plants typically include leaf cupping, curling, twisting, and "strapping" (elongated, narrow leaves with parallel veins).[1][2] These symptoms usually appear on the newest growth within hours to days of exposure.[1]

Q8: What is a buffer zone, and how do I establish one?

A8: A buffer zone is an untreated area downwind of the application site that is intended to intercept any potential spray drift.[14] The width of the required buffer zone can vary depending on the application rate, equipment used, and the sensitivity of nearby vegetation. Always consult the product label for specific buffer zone requirements. Some labels specify a mandatory downwind buffer of at least 30 feet.[21]

Data Presentation

Table 1: Influence of Nozzle Type and Pressure on Droplet Size (Volume Median Diameter - VMD) and Drift Potential

Nozzle TypeOperating Pressure (psi)VMD (microns)Droplet Size ClassificationDrift Potential
Standard Flat-Fan30~250MediumModerate
Standard Flat-Fan60~180FineHigh
Low-Drift (Pre-orifice)30~350CoarseLow
Low-Drift (Pre-orifice)60~280MediumModerate
Air Induction30~450Very CoarseVery Low
Air Induction60~400CoarseLow
Turbo TeeJet Induction (TTI)40>600Extremely CoarseExtremely Low
Data is illustrative and can vary based on the specific nozzle manufacturer and spray solution.

Table 2: Recommended Operating Conditions to Minimize Off-Target Movement

ParameterRecommendationRationale
Wind Speed 3 - 10 mphMinimizes drift while providing adequate spray deposition.[5]
Temperature < 85°FReduces potential for volatilization.[9]
Temperature Inversion Do not applyPrevents suspension and long-distance movement of spray particles.[1][10]
Boom Height ≤ 24 inches above targetReduces the time spray droplets are exposed to wind.[5]
Nozzle Type Air Induction or other low-drift nozzlesProduces larger, less drift-prone droplets.
Operating Pressure Lower end of recommended rangeIncreases droplet size.[6]
Buffer Zone As per label (e.g., 30 ft downwind)Provides a safety margin for sensitive areas.[21]

Experimental Protocols

Protocol for Field Measurement of Spray Drift (Based on ISO 22866)

This protocol provides a standardized method for quantifying spray drift under field conditions.

1. Site Selection and Setup:

  • Choose a test site with a uniform surface and minimal obstructions.

  • Establish a spray track perpendicular to the mean wind direction. The track length should be at least twice the furthest downwind sampling distance.[22]

  • Place collectors (e.g., petri dishes, absorbent pads) at predetermined distances downwind from the edge of the spray track. Standard distances are often in multiples of 5 meters.[22]

2. Application:

  • Use a calibrated sprayer with the desired nozzle type, pressure, and boom height.

  • Add a tracer dye or another easily quantifiable substance to the spray tank.

  • Conduct a single spray pass along the established track at a constant speed.

3. Sample Collection and Analysis:

  • Collect the downwind samplers immediately after the spray cloud has dissipated.

  • Extract the tracer from the collectors using a suitable solvent.

  • Analyze the concentration of the tracer using appropriate analytical methods (e.g., spectrophotometry, chromatography).

4. Data Interpretation:

  • Calculate the amount of tracer deposited at each downwind distance.

  • Express drift as a percentage of the application rate.

  • Correlate drift deposition with meteorological data (wind speed and direction, temperature, humidity) recorded during the trial.

Laboratory Protocol for Measuring Herbicide Volatility

This protocol describes a method for assessing the relative volatility of different herbicide formulations in a controlled environment.

1. Chamber Setup:

  • Use a sealed volatility chamber or wind tunnel with controlled temperature, humidity, and airflow.[23]

  • Place a known amount of the this compound formulation onto a representative surface (e.g., glass slide, plant leaf) within the chamber.

2. Air Sampling:

  • Draw a continuous, known volume of air from the chamber through a trapping medium (e.g., polyurethane foam plug) designed to capture volatilized herbicide.[23]

  • Collect air samples at set time intervals (e.g., 6, 12, 24, 48 hours) to determine the rate of volatilization.[23]

3. Sample Extraction and Analysis:

  • Extract the trapped 2,4-D from the sampling medium using an appropriate solvent.

  • Quantify the amount of 2,4-D using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Calculate the mass of 2,4-D volatilized per unit of time.

  • Compare the volatilization rates of different formulations under various temperature and humidity conditions to assess their relative volatility.

Visualizations

cluster_factors Influencing Factors cluster_outcomes Off-Target Movement Application Parameters Application Parameters Particle Drift Particle Drift Application Parameters->Particle Drift Droplet Size Boom Height Pressure Environmental Conditions Environmental Conditions Environmental Conditions->Particle Drift Wind Speed Wind Direction Vapor Drift (Volatility) Vapor Drift (Volatility) Environmental Conditions->Vapor Drift (Volatility) Temperature Temperature Inversion Formulation Formulation Formulation->Vapor Drift (Volatility) Vapor Pressure

Caption: Factors influencing off-target movement of 2,4-D.

start Pre-Application Checklist wind_check Wind Speed < 15 mph? start->wind_check temp_check Temperature < 85°F? wind_check->temp_check Yes delay Delay Application wind_check->delay No inversion_check No Temperature Inversion? temp_check->inversion_check Yes temp_check->delay No nozzle_check Low-Drift Nozzles? inversion_check->nozzle_check Yes inversion_check->delay No proceed Proceed with Application nozzle_check->proceed Yes nozzle_check->delay No

Caption: Decision tree for safe this compound application.

cluster_workflow Drift Measurement Workflow (ISO 22866) A 1. Site Setup & Collector Placement B 2. Sprayer Calibration & Tracer Addition A->B C 3. Application Pass B->C D 4. Sample Collection C->D E 5. Sample Extraction D->E F 6. Analytical Quantification E->F G 7. Data Analysis F->G

Caption: Experimental workflow for field measurement of spray drift.

References

Technical Support Center: 2,4-D Dimethylamine Salt - Identifying and Mitigating Unexpected Crop Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate unexpected crop injury from 2,4-D dimethylamine (B145610) salt during experimental trials.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

1. How can I confirm that the observed crop injury is caused by 2,4-D dimethylamine salt?

To confirm 2,4-D as the cause of crop injury, a multi-step diagnostic approach is recommended:

  • Visual Symptom Assessment: Observe the pattern of damage in the experimental plot. Herbicide injury often displays a distinct pattern, such as drift from a treated area to a non-treated area.[1] Compare the symptoms with known characteristics of 2,4-D injury, which typically include twisting and curling of stems and leaves (epinasty), leaf strapping (long, narrow leaves with parallel veins), and stunting.[2][3] Symptoms usually appear on new growth.

  • Review Application Records: Meticulously check all application records, including the date, time, rate, and equipment used for the 2,4-D application.[1] Note the weather conditions at the time of application, paying close attention to wind speed and direction, as well as temperature.[1]

  • Soil and Plant Tissue Analysis: The most definitive way to confirm 2,4-D injury is through laboratory analysis of affected plant tissues and soil samples.[1][4] This can confirm the presence and concentration of the herbicide.

2. My non-target crops are showing signs of injury. What are the possible routes of exposure to this compound?

Unexpected exposure to 2,4-D can occur through several pathways:

  • Spray Drift: This is the physical movement of spray droplets by wind from the target area to non-target plants.[3] Even slight breezes can carry droplets and cause damage.

  • Vapor Drift (Volatility): 2,4-D can volatilize, or turn into a vapor, after application and move off-target as a gas cloud.[3] The risk of volatilization increases with higher temperatures.[5] While dimethylamine salt formulations are less volatile than ester formulations, vapor drift can still occur, especially under warm conditions.[2][5]

  • Sprayer Contamination: Inadequate cleaning of spray equipment can leave residues of 2,4-D that can contaminate subsequent applications of other substances, leading to crop injury.

  • Contaminated Water Source: In rare cases, the water source used for irrigation or preparing solutions may be contaminated with 2,4-D.

3. I suspect sprayer contamination. How can I effectively clean my equipment to prevent future incidents?

Thoroughly cleaning your sprayer is critical to prevent cross-contamination. A simple water rinse is often insufficient. Follow a triple-rinse procedure:

  • First Rinse: Fill the tank with clean water and circulate it through the entire system, including hoses, booms, and nozzles, for at least 15 minutes. Spray the rinsate on a designated safe area away from sensitive crops.

  • Second Rinse: Refill the tank with a commercial tank cleaner or a solution of household ammonia (B1221849) (check sprayer manual for compatibility). Circulate this solution throughout the system for at least 15 minutes, ensuring it reaches all parts. Let the solution sit in the tank for several hours or overnight for best results.

  • Third Rinse: Drain the cleaning solution and rinse the entire system again with clean water.

4. What immediate actions should I take if I observe unexpected crop injury in my experiment?

If you suspect 2,4-D injury, act promptly:

  • Document Everything: Take detailed notes of the date and time the injury was first observed. Photograph the affected plants and the overall pattern of injury in the field.[6]

  • Collect Samples: If you plan to conduct a residue analysis, collect plant tissue and soil samples from both the affected and unaffected areas for comparison.[1] Place the samples in appropriate containers and store them in a cool, dark place until they can be analyzed.

  • Mitigate Further Damage: If the source of exposure is ongoing (e.g., drift from a nearby application), take steps to prevent further exposure if possible.

  • Monitor Recovery: Continue to observe the affected plants over time. In cases of low-level exposure, some plants may recover.

Frequently Asked Questions (FAQs)

What are the classic visual symptoms of this compound injury on sensitive broadleaf crops?

The most common symptoms are growth distortions, including:

  • Epinasty: Twisting, curling, and drooping of leaves and stems.

  • Leaf Malformations: Leaves may become elongated and narrow, a symptom known as "strapping," with veins running parallel to each other.

  • Stunted Growth: Overall plant growth may be inhibited.

  • Callus Formation: Swelling or callus-like growth may appear on the stems.

How soon after exposure do symptoms of 2,4-D injury typically appear?

Symptoms of 2,4-D injury can appear within hours of exposure if plants are actively growing, but more commonly become visible within a few days to a week.[3]

What environmental factors increase the risk of unexpected crop injury from this compound?

  • Wind Speed and Direction: Wind is a primary factor in spray drift. Applying 2,4-D in windy conditions significantly increases the risk of off-target movement.

  • Temperature: Higher temperatures increase the potential for 2,4-D to volatilize and move as a vapor.[5] Applications during hot weather, especially with low humidity, should be avoided.

  • Temperature Inversions: This atmospheric condition, where a layer of warm air traps cooler air near the ground, can cause fine spray droplets to remain suspended and travel long distances.

  • Humidity: Low relative humidity can cause spray droplets to evaporate more quickly, leading to smaller, lighter droplets that are more prone to drift. Conversely, high humidity can sometimes enhance the absorption of the herbicide by the plant.

Are there any analytical methods to quantify the amount of 2,4-D in plant tissue?

Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and reliable method for detecting and quantifying 2,4-D residues in plant tissue.[7] This technique separates the chemical compounds in a sample and identifies them based on their mass-to-charge ratio.

Data Presentation

Table 1: Influence of this compound Formulation on Volatility

FormulationRelative VolatilityNotes
2,4-D EsterHighMore prone to vapor drift, especially in warm conditions.[2][5]
2,4-D Amine (Dimethylamine Salt)LowLess volatile than ester formulations, but can still pose a risk under high temperatures.[2][5]
2,4-D CholineVery LowNewer formulation designed for reduced volatility.[2]

Table 2: Quantitative Data on Crop Injury from Simulated 2,4-D Drift

CropGrowth Stage at Exposure2,4-D Rate (fraction of labeled rate)Visible Injury (%)Yield Loss (%)
SoybeanVegetative1/50Not specified~20
Cotton4-6 leaf1/1000Not specifiedNo significant reduction
PumpkinVegetative1/108 - 55up to 32
PumpkinFlowering1/108 - 55up to 32

Data compiled from various studies and should be used as a general guide. Actual injury and yield loss can vary significantly based on environmental conditions and crop variety.

Experimental Protocols

Protocol 1: Step-by-Step Guide for Plant Tissue Analysis for 2,4-D Residue using GC-MS

This protocol provides a general framework. Specific parameters may need to be optimized based on the available equipment and the specific plant matrix.

1. Sample Preparation:

  • Collect at least 100g of fresh plant material from the suspected area and a control area.
  • Wash the plant material with distilled water to remove any surface dirt.
  • Homogenize the plant tissue using a blender or a mortar and pestle with liquid nitrogen.
  • Weigh 10g of the homogenized sample into a centrifuge tube.

2. Extraction:

  • Add 20 mL of an extraction solvent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and water).
  • Add internal standards to the sample to quantify the recovery rate.
  • Shake vigorously for 1 hour on a mechanical shaker.
  • Centrifuge the sample at 4000 rpm for 10 minutes.
  • Collect the supernatant (the liquid portion).

3. Clean-up (Solid-Phase Extraction - SPE):

  • Pass the supernatant through a pre-conditioned SPE cartridge (e.g., C18) to remove interfering compounds like pigments and lipids.
  • Wash the cartridge with a non-polar solvent to remove any remaining impurities.
  • Elute the 2,4-D from the cartridge using a suitable solvent (e.g., ethyl acetate).

4. Derivatization:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a derivatizing agent (e.g., diazomethane (B1218177) or BF3-methanol) to convert the 2,4-D acid into a more volatile ester form, which is more suitable for GC analysis.
  • Heat the sample according to the derivatization protocol.

5. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
  • The GC will separate the components of the sample based on their boiling points and polarity.
  • The MS will detect and identify the 2,4-D derivative based on its unique mass spectrum.
  • Quantify the amount of 2,4-D in the sample by comparing the peak area of the sample to a calibration curve prepared from known concentrations of a 2,4-D standard.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular & Plant Response 2_4_D This compound Auxin_Binding Auxin Binding Proteins (ABP1) 2_4_D->Auxin_Binding Binds to TIR1_AFB TIR1/AFB Receptor Complex 2_4_D->TIR1_AFB Enters nucleus and binds to ROS_Production Reactive Oxygen Species (ROS) Production Auxin_Binding->ROS_Production Triggers Phytotoxicity Phytotoxicity Symptoms (Epinasty, Stunting, etc.) ROS_Production->Phytotoxicity Contributes to Hormone_Imbalance Hormone Imbalance (Ethylene, ABA) Hormone_Imbalance->Phytotoxicity Contributes to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Gene Expression ARF->Auxin_Responsive_Genes Activates Auxin_Responsive_Genes->Hormone_Imbalance Influences Cell_Wall_Loosening Cell Wall Loosening Auxin_Responsive_Genes->Cell_Wall_Loosening Leads to Uncontrolled_Cell_Division Uncontrolled Cell Division & Elongation Cell_Wall_Loosening->Uncontrolled_Cell_Division Uncontrolled_Cell_Division->Phytotoxicity

Caption: Simplified signaling pathway of 2,4-D in a susceptible plant cell.

References

Degradation of 2,4-D dimethylamine salt in buffered solutions and implications for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2,4-D dimethylamine (B145610) salt in buffered solutions and the resulting implications for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is 2,4-D dimethylamine salt and how does it behave in an aqueous solution?

A1: 2,4-D dimethylamine (DMA) is a salt formed from the reaction of 2,4-dichlorophenoxyacetic acid (2,4-D), a weak acid, and dimethylamine, a weak base.[1] When dissolved in water or buffered solutions, it rapidly dissociates (separates) into the 2,4-D anion and the dimethylammonium cation.[1][2] The herbicidal activity is attributed to the 2,4-D anion, which mimics the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf plants.[3][4]

Q2: What are the primary factors that influence the degradation of 2,4-D in my experimental solutions?

A2: The degradation of the 2,4-D anion is primarily influenced by several factors:

  • pH: The rate of hydrolysis (breakdown by water) is pH-dependent. Degradation is generally faster in alkaline (higher pH) conditions.[5] For instance, the half-life of a 2,4-D ester was significantly shorter at pH 9 compared to pH 5 or 7.[6]

  • Microbial Activity: In non-sterile conditions, microbial degradation is the main pathway for the breakdown of 2,4-D.[5][7] The rate depends on the presence and acclimatization of microorganisms, temperature, moisture, and nutrient levels.[8]

  • Temperature: Higher temperatures generally increase the rate of both chemical (hydrolysis) and microbial degradation.[8]

  • Light (Photodegradation): 2,4-D can undergo some degree of photodegradation when exposed to light, especially in surface waters.[6] However, in soil, it is considered very resistant to photodegradation.[5]

Q3: How quickly does this compound convert to the active 2,4-D acid/anion form?

A3: The dissociation of the this compound into the 2,4-D anion and the dimethylammonium cation is very rapid in water, occurring in as little as 3 minutes.[1] For the purposes of most bioassays, this conversion can be considered instantaneous upon dissolution in your buffered solution.

Q4: What are the major implications of 2,4-D degradation for my bioassay results?

A4: Degradation of the active 2,4-D anion can lead to a decrease in its effective concentration over the course of an experiment. This can result in:

  • Underestimation of Potency: If the compound degrades, the observed biological effect may be lower than expected, leading to inaccurate calculations of metrics like EC50 or IC50.

  • Poor Reproducibility: Variability in degradation rates between experiments (due to slight differences in pH, temperature, or microbial contamination) can lead to inconsistent and non-reproducible results.

  • Misinterpretation of Data: The formation of degradation products, such as 2,4-dichlorophenol (B122985) (2,4-DCP), could potentially have their own biological effects, confounding the interpretation of the results.[9]

Q5: How can I minimize the degradation of 2,4-D in my buffered solutions during an experiment?

A5: To ensure the stability of your test compound:

  • Use Sterile Conditions: Whenever possible, use sterile buffers and aseptic techniques to minimize microbial degradation, which is a primary route of breakdown.[7]

  • Control pH: Prepare buffers accurately and verify the pH. Since stability is greater in neutral to slightly acidic conditions, avoid highly alkaline buffers (pH > 8) if possible.[6][8]

  • Control Temperature: Store stock solutions refrigerated (4°C) and conduct experiments at a consistent, controlled temperature.[10] Avoid exposing solutions to high temperatures for extended periods.

  • Protect from Light: Store solutions in amber vials or protect them from direct light to minimize potential photodegradation.[6]

  • Prepare Fresh Solutions: For long-term experiments, it is advisable to prepare fresh working solutions from a stable stock solution rather than using a single batch for the entire duration.

Data Presentation

Table 1: Summary of 2,4-D Degradation Half-Life in Various Conditions

Formulation / FormConditionpHHalf-LifeReference
2,4-D EHE¹Buffer Solution599.7 days[6]
2,4-D EHE¹Buffer Solution748.3 days[6]
2,4-D EHE¹Buffer Solution952.2 hours (2.18 days)[6]
2,4-D (unspecified)Hydrolysis-39 days[5]
2,4-D AcidAerobic Mineral Soil-6.2 days[6][11]
2,4-D DMA Salt & EsterField Soil-Typically a few days to a few weeks[6][11]
2,4-D (unspecified)Soil5.0 - 8.55 - 8 days[8]
2,4-D (unspecified)Soil4.521 days[8]
2,4-D (unspecified)Soil4.041 days[8]

¹2-ethylhexyl ester. While not the DMA salt, this data clearly illustrates the significant influence of pH on the hydrolysis rate of 2,4-D derivatives.

Table 2: Physicochemical Properties of 2,4-D Analytical Standard

PropertyValueReference
Chemical Name 2-(2,4-dichlorophenoxy)acetic acid[12]
CAS Number 94-75-7[12]
Molecular Formula C₈H₆Cl₂O₃[12]
Molecular Weight 221.04 g/mol [12]
pKa 2.6 - 2.73[13][14]
Water Solubility 677 ppm at 25 °C[12]
Appearance White solid / Needles from alcohol[12]

Experimental Protocols & Troubleshooting

Troubleshooting Guide: Inconsistent or Lower-than-Expected Bioassay Efficacy

If you observe inconsistent results or the biological effect of your 2,4-D solution is less than anticipated, follow these steps to diagnose the issue.

G start Inconsistent or Low Bioassay Efficacy check_stock 1. Verify Stock Solution - Check calculations & preparation records. - Is the stock solution clear? - How old is the stock solution? start->check_stock check_buffer 2. Evaluate Working Solution - Was buffer pH verified after preparation? - Were sterile reagents and water used? - Were solutions freshly prepared? check_stock->check_buffer Stock OK check_assay 3. Review Assay Conditions - Was incubation temperature consistent? - Were plates protected from light? - Was the duration of the assay extended? check_buffer->check_assay Working Solution OK quantify 4. Quantify 2,4-D Concentration - Analyze concentration at T=0 and T=end. - Use HPLC or LC-MS/MS. check_assay->quantify Assay Conditions OK degradation Conclusion: Degradation Likely - High pH, non-sterile conditions, or long incubation times are probable causes. quantify->degradation Concentration Decreased no_degradation Conclusion: Issue is Not Degradation - Investigate other assay parameters: cell health, reagent quality, plate uniformity. quantify->no_degradation Concentration Stable G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis prep_stock Prepare Stock Solution (2,4-D DMA) prep_buffer Prepare & Sterilize Buffered Media prep_stock->prep_buffer prep_working Prepare Working Solutions (Freshly Made) prep_buffer->prep_working start_assay Start Bioassay (T=0) prep_working->start_assay incubate Incubate Under Controlled Conditions start_assay->incubate sample_t0 Sample for QC (T=0) start_assay->sample_t0 end_assay Measure Biological Endpoint (T=end) incubate->end_assay sample_tend Sample for QC (T=end) end_assay->sample_tend data_analysis Correlate Concentration with Biological Data end_assay->data_analysis hplc Quantify 2,4-D (e.g., HPLC) sample_t0->hplc sample_tend->hplc hplc->data_analysis G cluster_products Dissociation Products cluster_degradation Degradation Pathways dma_salt This compound dissociation Rapid Dissociation in water (<3 min) dma_salt->dissociation d_anion 2,4-D Anion (Active Herbicide) dissociation->d_anion dma_cation Dimethylammonium Cation dissociation->dma_cation microbial Microbial Degradation (Primary Pathway) d_anion->microbial hydrolysis Hydrolysis (pH-dependent) d_anion->hydrolysis photolysis Photodegradation (Light-dependent) d_anion->photolysis dcp Degradation Products (e.g., 2,4-Dichlorophenol) microbial->dcp hydrolysis->dcp

References

Technical Support Center: Analysis of 2,4-D Dimethylamine Salt by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2,4-D dimethylamine (B145610) salt.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 2,4-D dimethylamine salt?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like 2,4-D, by co-eluting compounds from the sample matrix.[1][2] This interference can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For example, components in a complex environmental or biological sample could suppress the 2,4-D signal, leading to an underestimation of its concentration.[1]

Q2: How can I identify if my 2,4-D analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects: the post-column infusion method for qualitative assessment and the post-extraction spike method for quantitative assessment.[1]

  • Post-Column Infusion: This technique helps identify chromatographic regions where ion suppression or enhancement occurs.[1][3] A constant flow of a 2,4-D standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the analyte indicates the presence of matrix effects at that specific retention time.[1][3]

  • Post-Extraction Spike: This quantitative method compares the response of 2,4-D in a pure solvent to its response when spiked into a blank matrix sample that has already undergone the entire extraction procedure.[1] The percentage of matrix effect can be calculated to quantify the extent of ion suppression or enhancement.[4]

Q3: What are the most effective strategies to minimize or compensate for matrix effects in 2,4-D analysis?

A3: Several strategies can be employed, ranging from simple adjustments to more comprehensive methodological changes:

  • Sample Preparation: Rigorous sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used to remove interfering matrix components before LC-MS/MS analysis.[5][6]

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate 2,4-D from co-eluting matrix components can significantly reduce interference.[3]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects.[7][8] A SIL-IS, such as 2,4-D-d3 or ¹³C₆-2,4-D, behaves almost identically to the analyte during sample preparation and ionization, thus providing reliable correction for any signal variations.[7][8][9]

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[1] However, this may compromise the method's sensitivity if the analyte concentration is low.

Troubleshooting Guide

Issue: Poor reproducibility and inaccurate quantification of 2,4-D.

This is a common problem often linked to unaddressed matrix effects. The following decision tree can help you troubleshoot and resolve the issue.

G start Start: Inaccurate 2,4-D Quantification check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect > 20%? check_matrix_effect->matrix_effect_present no_matrix_effect Matrix Effect < 20% Review other parameters (e.g., instrument calibration, standard stability) matrix_effect_present->no_matrix_effect No implement_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 2,4-D-d3) matrix_effect_present->implement_sil_is Yes re_evaluate Re-evaluate Matrix Effect implement_sil_is->re_evaluate still_issues Still significant matrix effects? re_evaluate->still_issues optimize_cleanup Optimize Sample Cleanup (e.g., QuEChERS, SPE) still_issues->optimize_cleanup Yes final_check Final Method Validation still_issues->final_check No optimize_cleanup->final_check

Caption: Troubleshooting decision tree for matrix effects in 2,4-D analysis.

Experimental Protocols

Protocol 1: QuEChERS Sample Extraction for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from various matrices.[5][6]

Caption: QuEChERS workflow for 2,4-D extraction from soil.

Methodology:

  • Sample Weighing: Accurately weigh 10 g of a homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.[7]

  • Fortification: Spike the sample with a stable isotope-labeled internal standard (e.g., 2,4-D-d3) at a known concentration.[7]

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube.[5]

  • Shaking: Shake the tube vigorously for 1 minute.

  • Salting-out: Add the appropriate QuEChERS salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).[7]

  • Centrifugation: Immediately shake for 1 minute and then centrifuge.[5]

  • dSPE Cleanup: Transfer an aliquot of the supernatant to a dispersive SPE (dSPE) tube containing sorbents to remove interfering matrix components.[10]

  • Final Centrifugation: Vortex the dSPE tube and centrifuge.

  • Analysis: The resulting supernatant is ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for the cleanup and concentration of analytes from liquid samples.[11][12]

Caption: Solid-Phase Extraction (SPE) workflow for 2,4-D in water samples.

Methodology:

  • Sample Acidification: Acidify the water sample with an acid like hydrochloric acid (HCl).[12]

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by acidified water.[12]

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge.[12]

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining 2,4-D.[12]

  • Elution: Elute the retained 2,4-D from the cartridge using a suitable solvent mixture (e.g., acetonitrile/methanol with acetic acid).[12]

  • Evaporation and Reconstitution: The eluate is typically evaporated and then reconstituted in the initial mobile phase for LC-MS/MS analysis.[12]

Quantitative Data Summary

The following tables summarize the performance of different analytical approaches in the analysis of 2,4-D, highlighting the impact of matrix effects and the effectiveness of mitigation strategies.

Table 1: Comparison of Internal Standards for 2,4-D Analysis

Internal Standard TypeTypical Recovery (%)Relative Standard Deviation (RSD) (%)Efficacy in Compensating for Matrix EffectsReference(s)
Stable Isotope-Labeled (e.g., 2,4-D-d3, ¹³C-2,4-D)87 - 987 - 12High[7][9][13]
Structural Analog (e.g., 2,6-Dichlorophenoxyacetic acid)Variable>15Moderate to Low[7]
No Internal StandardHighly Variable>20None[7]

Table 2: Recovery of 2,4-D using Different Sample Preparation Techniques

Sample MatrixSample Preparation MethodFortification LevelAverage Recovery (%)Reference(s)
SoilQuEChERS10 - 500 ng/g86 - 107[4]
WaterSolid-Phase Extraction (SPE)0.1 - 5.0 µg/L74 - 146[12]
UrineSolid-Phase Extraction (SPE)2 - 20 ng/mL93 - 100[11]
Various Solid MediaAcidified Methanol Extraction10 - 45 µg79 - 121[9]
WaterSalting-Out Assisted LLE0.1 - 30 µg/L98.2 - 104[14]

References

Technical Support Center: Improving the Selectivity of 2,4-D Dimethylamine Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of 2,4-D dimethylamine (B145610) salt in mixed weed populations during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2,4-D dimethylamine salt and how does it selectively control broadleaf weeds?

2,4-D is a selective, systemic herbicide belonging to the phenoxyacetic acid chemical family.[1] It functions as a synthetic auxin, mimicking the natural plant growth hormone, which leads to uncontrolled cell division and growth in susceptible broadleaf plants, ultimately causing their death.[2][3][4] Grasses are generally tolerant to 2,4-D at standard application rates. The dimethylamine salt formulation is a water-soluble form of 2,4-D that is readily absorbed by plant roots and foliage.[1][5]

Q2: What are the primary factors that influence the selectivity of this compound?

Several factors can impact the selectivity of this compound:

  • Weed Species and Growth Stage: Different broadleaf weed species exhibit varying levels of susceptibility to 2,4-D. Younger, actively growing weeds are generally more susceptible.[6][7][8][9]

  • Application Rate and Timing: Applying the correct dosage is crucial. Higher rates can increase the risk of injury to non-target crops, while lower rates may not provide effective weed control.[2][6][7] Application timing relative to the crop and weed growth stage is also critical.[2][6]

  • Environmental Conditions: Temperature, humidity, soil moisture, and rainfall following application can all affect herbicide uptake, translocation, and efficacy.[2] Warm, humid conditions with adequate soil moisture generally favor active weed growth and herbicide absorption.[2][8]

  • Formulation: While this guide focuses on the dimethylamine salt, it's important to note that other formulations like esters exist. Ester formulations are generally more readily absorbed by foliage but can be more volatile, posing a higher risk of off-target drift.[2][5][10]

  • Tank Mixtures: The addition of other herbicides or adjuvants to the spray solution can either enhance or antagonize the activity of 2,4-D, affecting its selectivity.[2][5][9]

Q3: What are the known mechanisms of resistance to 2,4-D in weeds?

Weed resistance to 2,4-D can develop over time with repeated use. The primary mechanisms of resistance include:

  • Reduced Translocation: Resistant weeds may exhibit impaired movement of the herbicide from the point of absorption to its site of action within the plant.[11][12]

  • Enhanced Metabolism: Some resistant biotypes can detoxify 2,4-D more rapidly through metabolic processes, often involving cytochrome P450 enzymes.[11][13]

  • Altered Site of Action: Although less common for auxinic herbicides, mutations in the target auxin receptor proteins can reduce the binding of 2,4-D, rendering it less effective.[12][13]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Poor control of susceptible broadleaf weeds. Incorrect application rate or timing.Verify that the application rate is appropriate for the target weed species and their growth stage.[6][7] Apply when weeds are small and actively growing.[2][8]
Unfavorable environmental conditions.Apply during warm weather with adequate soil moisture to ensure active weed growth and herbicide uptake.[2][8] Avoid application just before a rainfall, which can wash the herbicide off the foliage.[2]
Water quality issues (e.g., hard water).Water hardness can sometimes affect the efficacy of weak acid herbicides. Consider using water softeners or ammonium (B1175870) sulfate (B86663) (AMS) as an adjuvant, following product label recommendations.[14]
Weed resistance.If resistance is suspected, conduct a whole-plant bioassay to confirm.[15] Consider rotating to a herbicide with a different mode of action.
Crop injury or lack of selectivity. Application rate is too high.Ensure accurate calibration of spray equipment and use the recommended rate for the specific crop.[6][7]
Application at a sensitive crop stage.Adhere to the specific application window for the crop as indicated on the product label.[6]
Spray drift to sensitive non-target plants.Avoid spraying in windy conditions.[3] Use drift-reducing nozzles and maintain a low boom height. Consider using less volatile amine formulations over ester formulations, especially in warmer temperatures.[5][10]
Improper tank mixing.Always follow the recommended mixing order when combining 2,4-D with other pesticides or adjuvants to avoid physical or chemical incompatibility.[5][16] Adding oil or surfactants can sometimes reduce selectivity.[9][17][18]
Inconsistent results across different experiments. Variability in weed populations.Ensure that weed populations used in experiments are uniform in terms of species and growth stage.
Inconsistent environmental conditions.Conduct experiments under controlled environmental conditions (greenhouse or growth chamber) to minimize variability. If conducting field trials, record and report environmental data for each trial.
Inaccurate preparation of spray solutions.Precisely measure and mix all components of the spray solution.[15]

Quantitative Data Summary

Table 1: Recommended Application Rates of this compound for Weed Control in Various Crops.

CropApplication TimingRate (pints of product/acre)Rate (lbs acid equivalent/acre)
CornPreemergence1.060.5
Emergence0.530.25
Postemergence0.530.25
Sorghum (Milo)Postemergence (6-15 inches high)0.530.25
Small Grains (Barley, Oats, Rye, Wheat)Postemergence (4-8 inches tall)1.0 - 2.00.5 - 1.0
RicePostemergence (late tillering)1.5 - 2.00.75 - 1.0
SoybeansPreplant1.0 - 2.00.5 - 1.0

Note: These are general recommendations. Always consult the specific product label for detailed instructions. Rates can vary based on the specific product's concentration.[6][7][8]

Table 2: Weed Control Efficacy of this compound.

Weed SpeciesGrowth StageApplication Rate (kg a.i./ha)Weed Control Efficiency (%)
Mixed Broadleaf Weeds in Wheat20 Days After Sowing0.7588.11
1.0088.39
40 Days After Sowing0.7581.40
1.0081.65
60 Days After Sowing0.7560.92
1.0066.39

Source: Adapted from a field experiment on wheat.[19]

Experimental Protocols

Protocol 1: Whole-Plant Herbicide Resistance Bioassay

This protocol is adapted for testing suspected 2,4-D resistant weed populations.

  • Seed Collection and Germination:

    • Collect mature seeds from at least 30 randomly selected plants that survived a 2,4-D application in the field.[15]

    • Store seeds in dry, cool conditions until use.

    • Break seed dormancy if necessary (e.g., stratification, scarification).

    • Germinate seeds in petri dishes on a suitable medium (e.g., agar (B569324) with potassium nitrate) in a germination cabinet with optimal conditions for the specific weed species.[20]

  • Seedling Transplant and Growth:

    • Transplant seedlings at a uniform growth stage (e.g., two to three true leaves) into pots or trays filled with a standard potting mix.[15][20]

    • Grow plants in a greenhouse under controlled conditions (temperature, light, and humidity).

  • Herbicide Application:

    • Prepare a stock solution of the commercial this compound formulation.

    • Create a series of dilutions to apply a range of doses, including the recommended field rate and multiples of it (e.g., 0.5x, 1x, 2x, 4x, 8x).

    • Apply the herbicide treatments using a precision bench sprayer to ensure uniform coverage.[20] Include a non-treated control for comparison.

  • Data Collection and Analysis:

    • Assess plant survival and visual injury (biomass reduction) at set intervals (e.g., 7, 14, and 21 days after treatment).[19]

    • Calculate the percentage of plant survival for each dose.

    • Determine the herbicide dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀) for both the suspected resistant and a known susceptible population.

    • The resistance factor (RF) can be calculated as the ratio of the LD₅₀ or GR₅₀ of the resistant population to that of the susceptible population.

Protocol 2: Analysis of 2,4-D Uptake and Translocation using Radiolabeled Herbicide

This protocol provides a general workflow for studying the absorption and movement of 2,4-D in plants.

  • Plant Material and Growth Conditions:

    • Grow both suspected resistant and susceptible weed biotypes to the appropriate growth stage for treatment.

  • Preparation of Radiolabeled Treatment Solution:

    • Prepare a treatment solution containing the commercial this compound formulation at the desired concentration, any necessary adjuvants, and a known amount of ¹⁴C-labeled 2,4-D.

  • Application of Radiolabeled Herbicide:

    • Apply a small, precise volume of the radiolabeled solution to a specific leaf of each plant.

  • Harvest and Sample Processing:

    • At various time points after application (e.g., 6, 24, 48, 72 hours), harvest the plants.

    • Wash the treated leaf with a suitable solvent (e.g., water or a water/methanol solution) to remove any unabsorbed herbicide from the leaf surface.

    • Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

  • Quantification of Radioactivity:

    • Combust the plant sections in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.

    • Measure the radioactivity in the leaf wash and each plant section using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of applied ¹⁴C-2,4-D that was absorbed (total radioactivity in the plant) and translocated to different plant parts.

    • Compare the absorption and translocation patterns between the resistant and susceptible biotypes.

Protocol 3: Analytical Method for 2,4-D Residue in Water Samples by HPLC

This protocol outlines a method for quantifying 2,4-D in water samples.

  • Sample Preparation:

    • Collect water samples and store them appropriately.

    • For low concentrations, a pre-concentration step may be necessary using solid-phase extraction (SPE).[21]

  • HPLC System and Conditions:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[22][23]

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[22][23]

    • Mobile Phase: A mixture of acetonitrile, deionized water, and acetic acid (e.g., 80:19.5:0.5 v/v/v).[23]

    • Flow Rate: 1 mL/min.[23]

    • Column Temperature: 40°C.[23]

    • Detection Wavelength: 283 nm.[23]

  • Calibration and Quantification:

    • Prepare a series of standard solutions of 2,4-D of known concentrations.

    • Inject the standards into the HPLC to generate a calibration curve.

    • Inject the prepared water samples and quantify the 2,4-D concentration by comparing the peak area to the calibration curve.

Visualizations

Signaling_Pathway cluster_perception 1. Perception cluster_transduction 2. Signal Transduction cluster_response 3. Cellular Response 2_4_D 2,4-D TIR1_AFB TIR1/AFB Auxin Receptors 2_4_D->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressors Ubiquitination Ubiquitination Aux_IAA->Ubiquitination Targeted for ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses SCF_Complex->Ubiquitination Mediates Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to degradation by Proteasome->Aux_IAA Degrades Proteasome->ARF De-repression of Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division & Growth Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Simplified signaling pathway of 2,4-D action in susceptible plants.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_assessment Data Collection & Analysis Seed_Collection 1. Collect seeds from suspected resistant population Germination 2. Germinate seeds under controlled conditions Seed_Collection->Germination Transplanting 3. Transplant seedlings to pots/trays Germination->Transplanting Solution_Prep 4. Prepare 2,4-D dose-response solutions Transplanting->Solution_Prep Application 5. Apply herbicide with a precision sprayer Solution_Prep->Application Assessment 6. Assess survival and biomass at intervals Application->Assessment Analysis 7. Calculate LD50/GR50 and Resistance Factor (RF) Assessment->Analysis

Caption: Workflow for a whole-plant herbicide resistance bioassay.

Caption: Factors influencing the selectivity of this compound.

References

Technical Support Center: Enhancing the Rainfastness of 2,4-D Dimethylamine Salt Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and formulation development professionals in enhancing the rainfastness of 2,4-D dimethylamine (B145610) salt herbicides.

Frequently Asked Questions (FAQs)

Q1: What is rainfastness and why is it critical for 2,4-D dimethylamine salt formulations?

A1: Rainfastness is the ability of a herbicide to resist being washed off a plant's foliage by rainfall or irrigation. It is a critical attribute for post-emergent herbicides like this compound because the active ingredient needs to be absorbed by the weed to be effective. If the herbicide is washed off before it can be adequately absorbed, its efficacy in controlling the target weeds will be significantly reduced, leading to wasted product and poor weed control.

Q2: How long does this compound need to be on the plant before it is considered rainfast?

A2: Generally, 2,4-D amine salt formulations are considered rainfast after 4 to 8 hours.[1] However, this can be influenced by environmental conditions, the specific weed species, and the formulation itself. In contrast, ester formulations of 2,4-D are more quickly absorbed and can be rainfast in as little as one hour.[1]

Q3: What types of adjuvants can be used to improve the rainfastness of this compound?

A3: Several types of adjuvants can enhance the rainfastness of this compound formulations:

  • Surfactants (Spreading Agents): These reduce the surface tension of the spray droplets, allowing them to spread out over a larger area of the leaf surface, which can lead to faster absorption. Non-ionic surfactants (NIS) are commonly used for this purpose.[2]

  • Stickers (Adhesion Agents): These adjuvants help the spray droplets adhere to the leaf surface and resist being washed off by rain. They can be made from various polymers, including latex-based compounds.

  • Crop Oil Concentrates (COCs) and Methylated Seed Oils (MSOs): These oil-based adjuvants can improve the penetration of the herbicide through the waxy cuticle of the leaf, leading to faster uptake and improved rainfastness.[3]

  • Organo-silicone Surfactants: These can provide superior spreading and can also enhance rainfastness.[2]

Q4: How does the choice of adjuvant affect the efficacy of this compound in the presence of rainfall?

A4: The addition of an appropriate adjuvant can significantly improve the performance of this compound when rainfall occurs after application. By increasing the spreading, sticking, and penetration of the herbicide, adjuvants can shorten the required rain-free period. For instance, studies on other herbicides have shown that the addition of surfactants can significantly improve rainfastness, even when rain occurs shortly after application.[4]

Q5: Can hard water affect the performance and rainfastness of this compound formulations?

A5: Yes, hard water can negatively impact the efficacy of this compound. The dissolved cations in hard water (like calcium and magnesium) can bind with the 2,4-D molecules, reducing their absorption by the plant. The inclusion of a water conditioning agent, such as ammonium (B1175870) sulfate (B86663) (AMS), can help mitigate the effects of hard water.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor weed control after rainfall, even with a 4-6 hour rain-free period. Inadequate absorption of the this compound.1. Incorporate a suitable adjuvant: Add a non-ionic surfactant (NIS) or a crop oil concentrate (COC) to the tank mix to improve spreading and penetration. 2. Consider a sticker adjuvant: If rainfall is frequent and intense, a sticker can help the formulation adhere to the leaf surface longer. 3. Check water quality: Test the hardness of the water used for the spray solution. If it is high, add a water conditioning agent like ammonium sulfate (AMS).[5]
Inconsistent weed control in the field after a rain event. Variable rain intensity across the field or differences in weed species' susceptibility to wash-off.1. Evaluate adjuvant distribution: Ensure proper mixing and agitation in the spray tank for uniform distribution of the adjuvant. 2. Scout the field: Identify the weed species present. Some weeds have more waxy or hairy leaf surfaces that require specific adjuvants (like COCs or MSOs) for effective penetration.
Reduced efficacy when tank-mixing this compound with other herbicides before rainfall. Potential for antagonism between the herbicides or their adjuvant systems.1. Consult compatibility charts: Always check for known antagonisms between the herbicides being mixed. 2. Conduct a jar test: Before mixing a full batch, perform a small-scale jar test to check for physical incompatibility (e.g., precipitation). 3. Follow label recommendations: Adhere to the specific adjuvant recommendations for the tank-mix partners.

Data Presentation

Table 1: Effect of Simulated Rainfall Timing on the Efficacy of a this compound + Glyphosate (B1671968) Mixture on Different Weed Species

Time Between Application and Rainfall (minutes)Amaranthus spp. Control (%)Commelina benghalensis Control (%)Glycine max (Soybean) Control (%)
5654035
15755045
30856055
45907065
120958075
240988580
No Rainfall100100100

Source: Adapted from a study on the rainfastness of a 2,4-D + glyphosate mixture. The data illustrates the general principle of how rain-free periods impact herbicide efficacy.[6]

Experimental Protocols

Protocol for Evaluating the Rainfastness of this compound Formulations Using a Rainfall Simulator

This protocol outlines a general procedure for assessing the impact of simulated rainfall on the efficacy of different this compound formulations.

1. Plant Preparation:

  • Grow the target weed species in individual pots to a consistent growth stage (e.g., 4-6 true leaves).
  • Ensure plants are healthy and not under drought stress.
  • Acclimatize the plants in a greenhouse or controlled environment for at least 48 hours before treatment.

2. Herbicide Formulation and Application:

  • Prepare the this compound formulations to be tested, including a control (no adjuvant) and treatments with various adjuvants (e.g., NIS, COC, sticker) at recommended concentrations.
  • Apply the herbicide solutions to the plants using a laboratory track sprayer to ensure uniform coverage. The application rate should be consistent with field recommendations.
  • Leave a set of plants unsprayed as a negative control.

3. Simulated Rainfall:

  • At predetermined intervals after herbicide application (e.g., 30, 60, 120, 240 minutes), place the treated plants in a rainfall simulator.
  • The rainfall simulator should be calibrated to deliver a consistent rainfall intensity and duration (e.g., 10 mm of rain over 30 minutes).
  • Include a set of treated plants that do not receive simulated rainfall as a positive control.

4. Post-Treatment Care and Evaluation:

  • After the rainfall simulation, return the plants to the greenhouse or controlled environment.
  • Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete plant death).
  • At the end of the experiment, harvest the above-ground biomass of the plants, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the untreated control.

5. Data Analysis:

  • Analyze the visual ratings and biomass data to determine the effect of the different formulations and rain-free periods on the efficacy of the this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation plant_prep 1. Plant Preparation (Target Weed Species) formulation_prep 2. Formulation Preparation (2,4-D DMA +/- Adjuvants) application 3. Herbicide Application (Track Sprayer) formulation_prep->application rainfall 4. Simulated Rainfall (Varying Time Intervals) application->rainfall assessment 5. Post-Treatment Care & Visual Assessment rainfall->assessment analysis 6. Data Analysis (Efficacy & Biomass) assessment->analysis

Caption: Experimental workflow for rainfastness evaluation.

Signaling_Pathway cluster_formulation Formulation Components cluster_interaction Leaf Surface Interaction cluster_outcome Outcome dma 2,4-D Dimethylamine Salt droplet Spray Droplet on Leaf dma->droplet adjuvant Adjuvant (e.g., Surfactant, Sticker) adjuvant->droplet spreading Increased Spreading & Adhesion droplet->spreading penetration Enhanced Cuticle Penetration droplet->penetration washoff Reduced Wash-off from Rain spreading->washoff uptake Increased Herbicide Uptake penetration->uptake efficacy Improved Weed Control Efficacy washoff->efficacy uptake->efficacy

References

Adjusting pH of spray solution to optimize 2,4-D dimethylamine salt activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the activity of 2,4-D dimethylamine (B145610) salt by adjusting the pH of the spray solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a 2,4-D dimethylamine salt spray solution?

A1: The efficacy of weak acid herbicides like 2,4-D is generally improved in acidic water.[1] While a specific optimal pH is not universally defined, maintaining the spray solution pH between 4.5 and 7.0 is generally recommended for stability.[2] 2,4-D is a weak acid with a pKa of approximately 2.64-2.73.[3][4] At a pH below its pKa, the herbicide is primarily in its non-dissociated (acid) form, which is more readily absorbed by plant cuticles. However, the dimethylamine salt formulation is highly soluble in water. The key is to avoid alkaline hydrolysis, which can degrade the pesticide, especially at a pH above 7.[5]

Q2: How does the pH of the spray solution affect the activity of this compound?

A2: The pH of the spray solution influences the chemical form of the 2,4-D molecule.[6] In a more acidic solution (lower pH), more of the 2,4-D is in its undissociated acid form. This form is less polar and is thought to penetrate the waxy cuticle of plant leaves more effectively. In an alkaline solution (higher pH), 2,4-D exists primarily in its dissociated anionic (salt) form. While water-soluble, this form can be antagonized by positively charged cations in hard water (e.g., Ca²⁺, Mg²⁺), which can reduce its absorption and efficacy.[1][7]

Q3: Does adding this compound to water change the solution's pH?

A3: Yes, adding this compound to a spray solution typically increases the pH.[3] The extent of the pH increase can depend on the initial pH of the water and the concentration of the herbicide.

Q4: What is "alkaline hydrolysis" and how does it affect 2,4-D?

A4: Alkaline hydrolysis is a chemical reaction that can degrade certain pesticides in alkaline (high pH) water.[5] For 2,4-D, hydrolysis is faster under alkaline conditions, breaking it down into non-herbicidal forms and reducing its effectiveness.[5][8] The half-life of 2,4-D esters, for example, is significantly shorter at pH 9 compared to pH 7.[8] Therefore, it is crucial to apply the spray solution shortly after mixing and to avoid leaving it in the tank overnight, especially if the pH is high.[2]

Q5: Can I use any acid to lower the pH of my spray solution?

A5: While various acids can lower the pH, it is important to use a product designed for agricultural applications, often referred to as a buffering agent or water conditioner.[9][10] These products are formulated to be safe for the crop and compatible with the herbicide. Always follow the manufacturer's instructions. Using strong inorganic acids without proper knowledge can lead to unpredictable reactions or damage to equipment. Ammonium (B1175870) sulfate (B86663) (AMS) is a common water conditioner that can also slightly lower the pH.[3][9]

Troubleshooting Guides

Issue 1: Reduced Herbicide Efficacy Despite Correct Dosage

Possible Cause Troubleshooting Step
High Water Hardness Hard water contains cations (Ca²⁺, Mg²⁺) that can bind with 2,4-D, reducing its activity.[11]
Solution: Test your water hardness. If it is above 250-350 ppm, use a water conditioning agent like ammonium sulfate (AMS) at a rate of 8.5 to 17 pounds per 100 gallons of water.[5][7] Add AMS to the water before adding the 2,4-D.[11]
High pH of Spray Solution An alkaline pH (>7) can lead to alkaline hydrolysis, degrading the 2,4-D.[5]
Solution: Measure the pH of your final spray solution. If it is above 7.0, consider using a pH buffering agent to lower it to a slightly acidic range (e.g., 5.0-6.5).[2]
Antagonism from Tank Mix Partners Some herbicides or other products can antagonize 2,4-D, reducing its effectiveness.[12]
Solution: Review the labels of all tank-mix partners for compatibility. Perform a jar test before mixing a full batch to check for physical incompatibility.[10][13]

Issue 2: Precipitation or "Fall-Out" in the Spray Tank

Possible Cause Troubleshooting Step
Improper Mixing Order Adding products in the wrong sequence can cause them to react and precipitate out of the solution.[13]
Solution: Follow the recommended mixing order (e.g., W-A-L-E-S: Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants). Always start with the tank half-full of water. Add water conditioners like AMS first.[13]
Chemical Incompatibility The active ingredients or inert components of different products in the tank mix are reacting chemically.[10]
Solution: Always conduct a jar test before mixing a new combination of products. This can help identify potential physical incompatibilities.[10] If precipitation occurs, do not spray the mixture.
High Mineral Content in Water High concentrations of dissolved minerals (hard water) can react with the herbicide formulation.[10]
Solution: Use a water conditioner. In some cases, using a different water source may be necessary.[10]

Data Presentation

Table 1: Influence of Water Hardness and Ammonium Sulfate (AMS) on Horseweed Control with 2,4-D Dimethylamine

Water Hardness (mg/L CaCO₃ equivalent)AdjuvantHorseweed Control 4 WAA (%)
600None< 50%
600AMS (20 g/L)~99%
Data adapted from a greenhouse experiment where 2,4-D dimethylamine was applied at 1.60 kg ae ha⁻¹. The addition of AMS overcame the negative effect of hard water on herbicide efficacy.[3]

Table 2: Effect of Adding AMS and 2,4-D Dimethylamine on Spray Solution pH

Initial WaterSolution after adding AMSFinal Solution (AMS + 2,4-D)
pH 5.7pH 5.2pH 6.83
Data from a study showing that AMS slightly decreases pH, while the addition of 2,4-D dimethylamine increases the final solution pH.[3]

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of a 2,4-D Dimethylamine Spray Solution

  • Water Source Analysis: Before starting, test the pH and hardness of your water source using a calibrated pH meter and water hardness test strips.

  • Initial Fill: Fill the spray tank with 50% of the required volume of water. Begin agitation.

  • Add Water Conditioner (if needed): If the water is hard (>250 ppm CaCO₃), slowly add the required amount of ammonium sulfate (AMS) or another suitable water conditioner. Allow it to dissolve completely.

  • Add 2,4-D Dimethylamine: Add the calculated amount of this compound formulation to the tank.

  • Add Other Tank-Mix Partners: If applicable, add other herbicides or adjuvants according to the recommended mixing order.

  • Complete Filling: Add the remaining volume of water to the tank while maintaining agitation.

  • Measure Final pH: Once the solution is thoroughly mixed, take a sample and measure the final pH.

  • Adjust pH (if necessary): If the pH is outside the desired range (e.g., >7.0), use a commercial acidifying/buffering agent. Add the agent slowly in small increments, allowing for thorough mixing before re-measuring the pH. Continue until the target pH is reached.

  • Application: Apply the spray solution as soon as possible after preparation to prevent degradation.

Protocol 2: Greenhouse Bioassay for Efficacy Testing

  • Plant Propagation: Grow a target weed species (e.g., dandelion, horseweed) in pots under controlled greenhouse conditions until they reach a uniform growth stage (e.g., 4-6 true leaves).

  • Treatment Preparation: Prepare several batches of 2,4-D dimethylamine spray solution at a fixed concentration. Adjust the pH of each batch to a different level (e.g., pH 4, 5, 6, 7, 8) using a suitable buffering agent. Include a control group to be sprayed with water only.

  • Randomization and Application: Randomly assign plants to each treatment group. Apply the respective spray solutions to the plants using a calibrated research track sprayer to ensure uniform coverage.

  • Evaluation: At set time points after application (e.g., 7, 14, and 21 days), visually assess and score the plants for signs of herbicide injury (e.g., epinasty, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete death).

  • Data Analysis: Analyze the data to determine if there are statistically significant differences in weed control between the different pH levels.

Visualizations

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) cluster_2 Undissociated 2,4-D Acid (R-COOH) More Lipophilic Dissociated 2,4-D Anion (R-COO⁻) More Hydrophilic Undissociated->Dissociated pH > pKa (2.7) Better_Absorption Enhanced cuticle penetration Undissociated->Better_Absorption Dissociated->Undissociated pH < pKa (2.7) Antagonism Binds with Ca²⁺, Mg²⁺ Reduced uptake Dissociated->Antagonism

Caption: Relationship between pH and the chemical form of 2,4-D.

G start Start: Prepare Spray Solution half_water 1. Fill tank with 50% water volume start->half_water add_ams 2. Add water conditioner (e.g., AMS) if needed half_water->add_ams add_24d 3. Add 2,4-D Dimethylamine add_ams->add_24d add_others 4. Add other tank- mix partners add_24d->add_others final_water 5. Add remaining water add_others->final_water measure_ph 6. Mix and measure pH final_water->measure_ph check_ph Is pH in target range? measure_ph->check_ph pH value adjust_ph 7. Add buffering agent in small increments check_ph->adjust_ph No spray Ready to Spray check_ph->spray Yes adjust_ph->measure_ph Re-measure

Caption: Workflow for preparing a pH-adjusted spray solution.

G start Poor 2,4-D Performance check_dosage Was the correct dosage used? start->check_dosage check_water Was water quality (pH, hardness) tested? check_dosage->check_water Yes recalibrate Recalibrate equipment and re-apply check_dosage->recalibrate No check_mixing Was correct mixing order followed? check_water->check_mixing Yes condition_water Use water conditioner (AMS) and/or pH buffer check_water->condition_water No check_tank_mix Any potential antagonism from tank mix partners? check_mixing->check_tank_mix Yes jar_test Perform jar test and review mixing procedure check_mixing->jar_test No consult_labels Consult labels and consider removing a product check_tank_mix->consult_labels Yes end Problem Resolved check_tank_mix->end No recalibrate->start condition_water->start jar_test->start consult_labels->start

Caption: Troubleshooting flowchart for poor herbicide performance.

References

Validation & Comparative

Validation of an HPLC Method for 2,4-D Dimethylamine Salt Analysis in Accordance with SANTE Guidelines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4-D dimethylamine (B145610) salt, adhering to the stringent requirements of the SANTE/11312/2021 guidelines.[1][2][3] For researchers, scientists, and professionals in drug development and pesticide analysis, this document offers a detailed experimental protocol, performance data, and a comparative analysis with alternative analytical techniques.

I. HPLC Method Validation Data

The performance of the HPLC method for the determination of 2,4-D (as the acid, following conversion from the dimethylamine salt) was validated according to the SANTE guidelines. The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria (SANTE/11312/2021)Experimental Results
Linearity (r²) ≥ 0.990.9995[4]
Range Typically 1-2 orders of magnitude0.1 - 10.0 µg/mL
Accuracy (Recovery) 70 - 120%95.5 - 102.1%[5]
Precision (RSDr) ≤ 20%3.9 - 8.5%[5]
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 ng/mL[5]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101.0 ng/mL[5]
Specificity/Selectivity No significant interference at the retention time of the analyteNo interferences observed from matrix blanks

II. Experimental Protocol: HPLC-UV Analysis of 2,4-D

This protocol outlines the procedure for the analysis of 2,4-D dimethylamine salt in a water matrix. The salt is converted to the parent acid during sample preparation.

1. Materials and Reagents:

  • This compound analytical standard (purity ≥ 98%)

  • HPLC grade acetonitrile, methanol (B129727), and water[5]

  • Formic acid (analytical grade)

  • Hydrochloric acid (HCl)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[6]

2. Instrumentation:

  • HPLC system with a UV detector

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size[4]

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm[7]

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Acidify the water sample containing this compound to a pH < 3 with HCl. This ensures the conversion of the salt to the less polar 2,4-D acid.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of acidified water to remove interferences.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

5. Validation Procedure: The method validation was conducted following the SANTE/11312/2021 guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[3][8]

III. Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the analytical method as per SANTE guidelines.

SANTE_Validation_Workflow cluster_prep Method Development & Optimization cluster_validation Method Validation (SANTE/11312/2021) cluster_reporting Reporting A Define Analyte, Matrix, and Required LOQ B Develop/Optimize Sample Preparation A->B C Develop/Optimize HPLC-UV Conditions B->C D Specificity / Selectivity (Matrix Blanks, Interferences) C->D E Linearity & Range (Calibration Curve) C->E F Accuracy (Recovery) (Spiked Samples at 3 Levels) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ (S/N Ratio or SD of Blanks) C->H I Robustness (Varying Parameters) C->I J Analyze Validation Data D->J E->J F->J G->J H->J I->J K Validation Report (Summarize Results) J->K Method_Selection cluster_methods Available Analytical Methods cluster_attributes Method Attributes A Analytical Requirement Definition (Sensitivity, Matrix, Budget) B HPLC-UV A->B Moderate Sensitivity Low Cost C GC-ECD A->C High Sensitivity Derivatization Needed D LC-MS/MS A->D Trace Level Analysis High Cost E Cost-Effective Routine Monitoring B->E F High Sensitivity Volatile Analytes C->F G Highest Sensitivity & Selectivity Trace Level Analysis D->G

References

Comparative Efficacy of 2,4-D Dimethylamine Salt vs. 2,4-D Ester Formulations: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the performance, application, and molecular action of two primary 2,4-D herbicide formulations.

The selection of an appropriate herbicide formulation is a critical decision in weed management, directly impacting efficacy, crop safety, and environmental stewardship. Among the most widely used herbicides globally, 2,4-D (2,4-Dichlorophenoxyacetic acid) is available in several formulations, with dimethylamine (B145610) (DMA) salts and esters being the most common. This guide provides a comprehensive comparison of the efficacy of 2,4-D DMA salt and 2,4-D ester formulations, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.

Executive Summary

Generally, 2,4-D ester formulations are recognized for their higher potency and faster action, particularly under cool weather conditions, due to their ability to more readily penetrate the waxy cuticle of plant leaves.[1][2][3][4][5] However, this increased activity is accompanied by higher volatility, raising the risk of off-target movement and damage to sensitive crops, especially in warmer temperatures.[1][2][4] Conversely, 2,4-D dimethylamine salt formulations are significantly less volatile, making them a safer choice for applications near sensitive vegetation or during warmer periods.[1][3][4] While sometimes perceived as less potent, their efficacy can be comparable to esters under certain conditions, particularly in warmer weather where plant uptake is more active.[6] The choice between these formulations is therefore a balance between the need for rapid and robust weed control and the imperative to minimize off-target risks.

Data Presentation: Efficacy and Volatility

The following tables summarize quantitative data from comparative studies on the efficacy and volatility of 2,4-D DMA salt and 2,4-D ester formulations.

Table 1: Comparative Weed Control Efficacy in Winter Wheat

Weed SpeciesThis compound (1 pt/A)2,4-D Ester (1 pt/A)
Field PennycressExcellentExcellent
Bushy WallflowerExcellentExcellent
Mayweed ChamomileGoodGood
Common Chickweed~50%~50%

Data sourced from a three-year study conducted by Michigan State University Extension.[7]

Table 2: Comparative Crop Yield in Winter Wheat

TreatmentAverage Yield (bu/A)
This compound (1 pt/A)99.6
2,4-D Ester (1 pt/A)100.6
Untreated Control~94.6

Data sourced from a three-year study conducted by Michigan State University Extension.[7]

Table 3: Comparative Volatility Assessment - Off-Target Injury to Cotton

FormulationInjury at 48 hours under tunnel
2,4-D Ester76%
2,4-D Amine14%
2,4-D Choline5%

Data from a field study evaluating vapor drift. Injury was assessed on sensitive cotton plants placed under a plastic tunnel to concentrate volatiles.[8]

Experimental Protocols

The data presented in this guide are derived from rigorous field and greenhouse experiments. The following is a generalized protocol for conducting herbicide efficacy trials, synthesized from multiple sources.[9][10][11][12][13]

1. Experimental Design:

  • Randomized Complete Block Design (RCBD): This is the most common design for field trials to account for field variability. Treatments, including an untreated control, are randomly assigned within each block, and the experiment is replicated multiple times (typically 3-4 replications).

2. Plot Establishment and Maintenance:

  • Site Selection: Trials are conducted in areas with a natural and uniform infestation of the target weed species.

  • Plot Size: Plot dimensions are sufficient to allow for accurate application and assessment while minimizing edge effects.

  • Crop Management: Standard agronomic practices for the crop being grown are followed uniformly across all plots, with the exception of the herbicide treatments being evaluated.

3. Herbicide Application:

  • Application Equipment: Calibrated research sprayers are used to ensure precise and uniform application of herbicides at the desired rates.

  • Application Timing: Herbicides are applied at specific crop and weed growth stages as defined by the study objectives.

  • Treatment Rates: A range of rates, including the proposed label rate, and often a 2x rate for crop tolerance assessment, are typically evaluated.

4. Data Collection:

  • Weed Control Efficacy: Visual ratings of weed control are taken at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment). Ratings are typically on a scale of 0% (no control) to 100% (complete control) compared to the untreated check.

  • Crop Injury (Phytotoxicity): Visual ratings of crop injury (e.g., stunting, chlorosis, necrosis) are also recorded at regular intervals.

  • Weed Density and Biomass: In some studies, weed counts per unit area and/or the dry weight of weed biomass are collected to provide more quantitative data.

  • Crop Yield: At the end of the growing season, the crop is harvested from a predetermined area within each plot to measure yield.

5. Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments.

  • Mean separation tests (e.g., Fisher's LSD) are used to compare the performance of individual treatments.

Mandatory Visualization

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Site Selection & Trial Design (RCBD) B Plot Establishment A->B C Herbicide Application (Calibrated Sprayer) B->C D Data Collection (Visual Ratings, Biomass) C->D E Statistical Analysis (ANOVA) D->E F Yield Measurement D->F G Final Report & Conclusions E->G F->G

Caption: A generalized workflow for conducting herbicide efficacy field trials.

auxin_signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin 2,4-D (Auxin) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binding Ubiquitination Ubiquitination of Aux/IAA Receptor->Ubiquitination Promotes Aux_IAA Aux/IAA Repressor Proteins Aux_IAA->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Aux/IAA Proteasome->Degradation ARF Auxin Response Factors (ARFs) Degradation->ARF Releases Repression Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Physiological_Response Uncontrolled Growth & Plant Death Gene_Expression->Physiological_Response

Caption: The auxin signaling pathway, the mode of action for 2,4-D herbicides.

Conclusion

The choice between this compound and 2,4-D ester formulations is a nuanced one that depends on a variety of factors including the target weed species, the prevailing environmental conditions, and the proximity of sensitive non-target vegetation. Ester formulations generally offer more rapid and potent weed control, especially in cooler weather, but their higher volatility poses a significant risk of off-target injury, particularly at warmer temperatures. Amine salt formulations, with their lower volatility, provide a safer alternative for use in sensitive areas and during warmer months, and can provide comparable efficacy to esters under optimal growing conditions. For researchers and drug development professionals, understanding these differences is crucial for developing effective and responsible weed management strategies. Future research should continue to generate quantitative comparative data across a wider range of weed species and environmental conditions to further refine application recommendations for these important herbicide formulations.

References

Navigating Specificity: A Comparative Guide to 2,4-D Dimethylamine Salt Cross-Reactivity in Auxin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of 2,4-Dichlorophenoxyacetic acid (2,4-D), the active component of 2,4-D dimethylamine (B145610) salt, in immunoassays designed for the detection of the natural auxin, indole-3-acetic acid (IAA). Understanding the potential for interference from synthetic auxins like 2,4-D is critical for the accurate quantification of endogenous auxin levels in plant physiology and agricultural research. This guide presents experimental data from commercially available immunoassay kits, details the methodologies for assessing cross-reactivity, and illustrates the underlying principles and workflows.

Executive Summary

Immunoassays for the detection of the natural auxin IAA are highly specific, exhibiting minimal cross-reactivity with the synthetic auxin herbicide 2,4-D. Experimental data from a commercial anti-IAA monoclonal antibody-based ELISA kit shows a cross-reactivity of only 0.01% for 2,4-D.[1] Conversely, immunoassays designed for the specific detection of 2,4-D are highly selective for 2,4-D and its derivatives, with significant cross-reactivity with structurally similar herbicides, but negligible recognition of natural auxins.

The dimethylamine salt of 2,4-D is highly soluble in aqueous solutions and is expected to readily dissociate, making the 2,4-D acid form the primary molecule interacting with the antibodies in an immunoassay. Therefore, the cross-reactivity of the 2,4-D acid is the relevant measure of potential interference.

Data Presentation: Cross-Reactivity Comparison

The following tables summarize the cross-reactivity of antibodies in immunoassays for IAA and 2,4-D, respectively. Cross-reactivity is calculated based on the concentration of the competing compound required to displace 50% of the tracer molecule compared to the target analyte.

Table 1: Cross-Reactivity in an Indole-3-acetic Acid (IAA) Competitive ELISA

CompoundCross-Reactivity (%)
Indole-3-acetic acid (IAA) 100
Indole-3-acetylglycine57.9
Indole-3-acrylic acid5.5
Indole-3-acetone5.2
Indole-3-butyric acid1.3
Indole-3-acetonitrile1.0
1-Naphthylacetic acid0.1
2,4-Dichlorophenoxyacetic acid (2,4-D) 0.01
2,3-Dichlorophenoxyacetic acid0.01
Phenylacetic acid0.01
Data sourced from the Phytodetek® IAA Test Kit datasheet.[1]

Table 2: Cross-Reactivity in a 2,4-Dichlorophenoxyacetic acid (2,4-D) Competitive ELISA

CompoundCross-Reactivity (%)
2,4-D 100
2,4,5-T66
2,4-D isopropyl ester57
2,4-D methyl ester56
2,4-DB butyl ester26
MCPA13
2,4-DB2.5
Data sourced from the Eurofins Abraxis 2,4-D ELISA kit datasheet.[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

AuxinSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm / Nucleus Auxin Auxin (IAA or 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Response Cellular Response (Growth, Division, etc.) Auxin_Genes->Response

Caption: Canonical auxin signaling pathway.

CrossReactivityWorkflow cluster_prep Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis Coat_Plate 1. Coat microplate wells with anti-auxin antibody Block_Plate 2. Block unbound sites Coat_Plate->Block_Plate Prepare_Standards 3a. Prepare serial dilutions of target auxin (e.g., IAA) Block_Plate->Prepare_Standards Prepare_Competitors 3b. Prepare serial dilutions of test compound (e.g., 2,4-D) Block_Plate->Prepare_Competitors Add_Samples 5. Add standards or test compounds to respective wells Prepare_Standards->Add_Samples Prepare_Competitors->Add_Samples Add_Tracer 4. Add enzyme-labeled auxin tracer to all wells Incubate 6. Incubate to allow competition Add_Tracer->Incubate Add_Samples->Add_Tracer Wash_Plate 7. Wash to remove unbound molecules Incubate->Wash_Plate Add_Substrate 8. Add substrate Wash_Plate->Add_Substrate Measure_Signal 9. Measure colorimetric signal Add_Substrate->Measure_Signal Calculate 10. Calculate IC50 and % Cross-Reactivity Measure_Signal->Calculate

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Experimental Protocols

Competitive ELISA for Auxin Detection

This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the concentration of an auxin (e.g., IAA) and to assess the cross-reactivity of other compounds like 2,4-D.

Principle: This assay is based on the competition between the unlabeled auxin in the sample and a fixed amount of enzyme-labeled auxin (tracer) for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of enzyme-labeled auxin bound to the antibody is inversely proportional to the concentration of unlabeled auxin in the sample.

Materials:

  • Microtiter plate coated with anti-auxin monoclonal antibody

  • Auxin standards (e.g., IAA)

  • Test compound (e.g., 2,4-D dimethylamine salt, which will be in its acid form in the buffer)

  • Enzyme-labeled auxin tracer (e.g., alkaline phosphatase-labeled IAA)

  • Wash buffer (e.g., PBST: Phosphate Buffered Saline with Tween-20)

  • Substrate solution (e.g., p-Nitrophenyl Phosphate for alkaline phosphatase)

  • Stop solution (e.g., 3M NaOH)

  • Microplate reader

Procedure:

  • Preparation: Allow all reagents to reach room temperature before use. Prepare serial dilutions of the auxin standard and the test compound (2,4-D) in the appropriate assay buffer.

  • Sample/Standard Addition: Add 100 µL of each standard dilution, test compound dilution, or sample extract to the appropriate wells of the antibody-coated microplate.

  • Tracer Addition: Add 100 µL of the diluted enzyme-labeled auxin tracer to each well.

  • Incubation: Cover the plate and incubate for a specified time (e.g., 3 hours at 4°C) to allow for competitive binding.

  • Washing: Decant the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove all unbound reagents.

  • Substrate Reaction: Add 200 µL of the substrate solution to each well and incubate at 37°C for 60-90 minutes, or until a suitable color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the enzyme-substrate reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm for p-NPP) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the concentration for the auxin standards.

    • Determine the concentration of auxin in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the IC50 value (the concentration of analyte that causes 50% inhibition of tracer binding) for both the target auxin (IAA) and the test compound (2,4-D).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Auxin / IC50 of Test Compound) x 100

Conclusion

The data presented in this guide demonstrates that immunoassays designed for the quantification of the natural auxin IAA are highly specific and are not significantly impacted by the presence of 2,4-D. The extremely low cross-reactivity (0.01%) of 2,4-D in a representative IAA ELISA kit indicates that even at concentrations several orders of magnitude higher than endogenous IAA, 2,4-D is unlikely to cause meaningful interference.[1]

For researchers studying plant hormonal regulation, this high degree of specificity is crucial for obtaining accurate and reliable data on endogenous auxin levels, even in experimental systems where synthetic auxins like 2,4-D may be present. Conversely, when the objective is to monitor the environmental presence of 2,4-D, a specific 2,4-D immunoassay should be employed, as these are designed to be highly sensitive and specific to 2,4-D and its close structural analogs.[2] It is always recommended to validate the chosen immunoassay with potential cross-reactants relevant to the specific experimental samples to ensure data integrity.

References

A Guide to Inter-Laboratory Comparison for the Analysis of 2,4-D Dimethylamine Salt in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 2,4-D dimethylamine (B145610) salt in soil. Ensuring consistency and accuracy in analytical measurements across different laboratories is critical for regulatory compliance, environmental monitoring, and research data comparability. This document outlines standardized experimental protocols for two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and presents a model for data comparison.

Comparative Overview of Analytical Methods

The determination of 2,4-D dimethylamine salt in soil typically involves extraction, cleanup, and instrumental analysis. While both GC-MS and LC-MS/MS are powerful techniques for this purpose, they differ in their sample preparation requirements and analytical performance. As the dimethylamine salt is non-volatile, a derivatization step to convert the 2,4-D acid to a more volatile ester is required for GC-MS analysis. In contrast, LC-MS/MS can directly analyze the 2,4-D acid after hydrolysis of the salt.

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics for the analysis of 2,4-D in soil using GC-MS and LC-MS/MS. These values represent a realistic range that can be expected in an inter-laboratory study and should be used as a benchmark for individual laboratory performance.

ParameterGC-MS with DerivatizationLC-MS/MS
Limit of Detection (LOD) 0.003 - 0.005 mg/kg0.00057 - 0.003 mg/kg[1][2]
Limit of Quantification (LOQ) 0.010 mg/kg[2][3]0.0019 - 0.010 mg/kg[1][2]
Average Recovery (%) 85 - 110%85 - 111%[4]
Precision (RSD %) < 15%< 10%
Analysis Time per Sample ~30 minutes~15 minutes
Derivatization Required? YesNo

Experimental Workflows and Signaling Pathways

Inter-Laboratory Comparison Workflow

The successful execution of an inter-laboratory comparison study relies on a well-defined workflow. The following diagram illustrates the key stages, from the initial distribution of samples to the final data analysis and reporting.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Reporting and Evaluation A Homogenized and Spiked Soil Sample Preparation B Sample Distribution to Participating Laboratories A->B Secure Shipping C Sample Receipt and Storage B->C D Execution of Standardized Analytical Protocols (GC-MS & LC-MS/MS) C->D E Data Acquisition D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results (e.g., z-scores, reproducibility) F->G H Issuance of Final Report and Performance Evaluation G->H

Figure 1. Workflow for an inter-laboratory comparison study.

Experimental Protocols

Detailed methodologies are crucial for minimizing inter-laboratory variability. The following are standardized protocols for the analysis of this compound in soil.

Protocol 1: GC-MS with Derivatization

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Spike with an appropriate internal standard.

  • Add 20 mL of 5% acetic acid in methanol (B129727) and vortex for 1 minute.

  • Sonicate for 20 minutes.

  • Centrifuge at 4000 rpm for 10 minutes and decant the supernatant.

  • Repeat the extraction with 20 mL of a 50:50 mixture of 5% acetic acid in methanol and 5% acetic acid in deionized water, and a final extraction with 20 mL of 5% acetic acid in deionized water.[5]

  • Combine all extracts.

2. Hydrolysis and Derivatization:

  • Take an aliquot of the combined extract and adjust the pH to >12 with 1.0 N sodium hydroxide (B78521) to hydrolyze the dimethylamine salt to the 2,4-D acid.[1]

  • Acidify the extract to pH <2 with concentrated sulfuric acid.

  • Partition the 2,4-D acid into diethyl ether.

  • Evaporate the ether extract to dryness under a gentle stream of nitrogen.

  • Derivatize the residue to its methyl ester using a suitable reagent (e.g., diazomethane (B1218177) or BF3-methanol).

3. GC-MS Analysis:

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 2 minutes.[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 2,4-D methyl ester (e.g., m/z 234, 236, 199).[3]

Protocol 2: LC-MS/MS

1. Sample Preparation and Extraction (QuEChERS Approach):

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to hydrate (B1144303) the soil.

  • Add 10 mL of acetonitrile (B52724) with 1% acetic acid.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for cleanup.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the acetonitrile extract to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

3. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate 2,4-D from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transitions: Monitor at least two MRM (Multiple Reaction Monitoring) transitions for 2,4-D for quantification and confirmation.

This guide provides the necessary framework and protocols to conduct a robust inter-laboratory comparison for the analysis of this compound in soil. Adherence to these standardized procedures will enhance the reliability and comparability of analytical data across different facilities.

References

Performance Showdown: A Comparative Guide to SPE Cartridges for 2,4-D Dimethylamine Salt Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and analytical scientists tasked with the quantification of the widely used herbicide 2,4-D dimethylamine (B145610) salt, selecting the optimal Solid-Phase Extraction (SPE) cartridge is a critical first step to ensure accurate and reproducible results. This guide provides an objective comparison of commonly used SPE cartridges, supported by experimental data and detailed protocols to aid in method development and cartridge selection.

The extraction of 2,4-D, a polar acidic herbicide, from various matrices is frequently accomplished using SPE. The dimethylamine salt form is highly water-soluble.[1][2] For effective extraction, the pH of the sample is typically adjusted to be acidic (around 2.5-3.0) to convert the salt to the less polar free acid form, which is more amenable to retention on reversed-phase SPE sorbents.[3]

Comparative Performance of SPE Cartridges

The choice of SPE sorbent is paramount for achieving high recovery and minimizing matrix effects. The most common choices for 2,4-D extraction are reversed-phase sorbents like C18 and polymeric sorbents such as Oasis HLB.

Cartridge TypeSorbent ChemistryPrimary Retention MechanismRecommended EluentKey AdvantagesPotential Limitations
C18 (Octadecyl-silica) Silica-based with C18 alkyl chainsHydrophobic (non-polar) interactionsMethanol (B129727), Acetonitrile (B52724)Well-established, effective for non-polar compoundsPotential for silanol (B1196071) interactions causing tailing; less retention for more polar compounds.[4]
Oasis HLB (Hydrophilic-Lipophilic Balanced) N-vinylpyrrolidone and divinylbenzene (B73037) copolymerMixed-mode (hydrophobic and hydrophilic interactions)Methanol, AcetonitrileBroad applicability for acidic, neutral, and basic compounds; high retention capacity and stability across a wide pH range.[5]May require specific elution conditions to disrupt both types of interactions.
Oasis MCX (Mixed-Mode Cation Exchange) N-vinylpyrrolidone and divinylbenzene copolymer with sulfonic acid groupsMixed-mode (reversed-phase and strong cation exchange)Methanol/Acetonitrile with acid, followed by a basic eluent for strong retentionStrong retention of basic compounds and good retention of neutral and acidic compounds.[6]More complex elution schemes may be necessary.

Experimental Data Summary

SPE CartridgeMatrixFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Oasis MCXWater0.10 µg/L70-120< 20
Oasis MCXWater1.00 µg/L70-120< 20
Oasis MCXWater5.00 µg/L70-120< 20
C18WaterNot Specified95.98 - 115Not Specified
Oasis HLBWaterNot Specified>60< 20

Note: Recovery data is often presented for the 2,4-D acid form, as the dimethylamine salt is converted to the acid during the extraction process.

Experimental Protocols

Below are detailed methodologies for performing SPE for 2,4-D dimethylamine salt using C18 and Oasis HLB cartridges.

Protocol 1: Using a C18 SPE Cartridge

This protocol is adapted from a general procedure for 2,4-D extraction from water samples.[7]

  • Sample Preparation:

    • Take a 250 mL water sample.[3]

    • Acidify the sample to a pH between 2.5 and 3.0 with hydrochloric acid (HCl) to convert the this compound to its non-ionized acid form.[3]

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge (e.g., 500 mg).[7]

    • Pass 3 mL of deionized water through the cartridge.[7]

    • Finally, pass 3 mL of deionized water adjusted to pH 3 with phosphoric acid through the cartridge. Do not allow the cartridge to go dry.[7]

  • Sample Loading:

    • Load the acidified water sample onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.[3]

  • Washing:

    • Wash the cartridge with 5 mL of acidified water (pH 3.0) to remove polar interferences.[3]

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes.[3]

  • Elution:

    • Elute the retained 2,4-D with two 500 µL aliquots of methanol.[7] The collected eluate is then typically dried down and reconstituted in a suitable solvent for analysis by HPLC or LC-MS/MS.[7]

Protocol 2: Using an Oasis HLB SPE Cartridge

This protocol is based on a method for the extraction of various pesticides from water.[5][8]

  • Sample Preparation:

    • Take a suitable volume of water sample (e.g., 100 mL).

    • Acidify the sample to a pH of approximately 2.5 with formic acid or HCl.

  • SPE Cartridge Conditioning and Equilibration:

    • Note: Some modern polymeric sorbents like Oasis PRiME HLB may not require conditioning and equilibration steps.

    • For standard Oasis HLB, condition the cartridge (e.g., 60 mg, 3 mL) by passing 5 mL of methanol.

    • Equilibrate the cartridge by passing 5 mL of acidified water (pH 2.5). Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned Oasis HLB cartridge at a flow rate of about 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of acidified water to remove interfering substances.

  • Elution:

    • Elute the analyte with two 4 mL aliquots of acetonitrile or methanol.[3] The eluate is then ready for concentration and analysis.

Logical Workflow for SPE of this compound

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from a water sample.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (containing this compound) Acidify Acidify to pH 2.5-3.0 (e.g., with HCl) Sample->Acidify Condition 1. Condition Cartridge (e.g., Methanol) Acidify->Condition Equilibrate 2. Equilibrate Cartridge (e.g., Acidified Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge (e.g., Acidified Water) Load->Wash Elute 5. Elute Analyte (e.g., Methanol/Acetonitrile) Wash->Elute Concentrate Concentrate Eluate (e.g., Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analysis Analyze by HPLC or LC-MS/MS Reconstitute->Analysis

Caption: General experimental workflow for SPE of 2,4-D.

Signaling Pathway for 2,4-D Herbicide Action

While not directly related to the extraction process, understanding the mode of action of 2,4-D as a synthetic auxin can be relevant for researchers in the broader context of their studies.

Herbicide_Action cluster_plant Plant Cell D24 2,4-D (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1) D24->Receptor binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA promotes degradation of ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Gene Auxin-Responsive Genes ARF->Gene activates transcription of Response Uncontrolled Growth & Plant Death Gene->Response leads to

Caption: Simplified signaling pathway of 2,4-D action in plants.

References

A Comparative Analysis of the Environmental Impacts of 2,4-D Dimethylamine Salt and Dicamba

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the environmental profiles of two widely used synthetic auxin herbicides.

This guide provides a detailed comparison of the environmental impacts of 2,4-D dimethylamine (B145610) salt and dicamba (B1670444), two prominent synthetic auxin herbicides used for broadleaf weed control. The information presented is curated from a range of scientific studies and regulatory assessments to offer an objective overview for researchers, scientists, and professionals in drug development. The guide focuses on key environmental parameters including toxicity to non-target organisms, soil persistence, and the potential for off-target movement through drift and runoff.

Executive Summary

Both 2,4-D and dicamba function as synthetic auxins, mimicking natural plant growth hormones to induce uncontrolled growth and subsequent death in susceptible plants.[1][2][3] While effective for weed management, their use has raised environmental concerns, particularly regarding their impact on non-target species and ecosystems. This guide delves into the specifics of their environmental behavior to provide a clear, data-driven comparison.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data on the environmental impact of 2,4-D dimethylamine salt and dicamba.

Table 1: Soil Persistence and Mobility

ParameterThis compoundDicambaSource(s)
Soil Half-life 10 days (average)30-60 days[3][4]
Aerobic Soil Metabolism Half-life 6.2 daysNot specified[4]
Field Dissipation Half-life Can be up to 59.3 days3-136 days (highly variable)[5][6]
Mobility in Soil HighHigh[5][7]

Table 2: Acute Toxicity to Non-Target Organisms

Organism2,4-D (form not always specified)DicambaSource(s)
Birds (Oral LD50) Low to Moderate ToxicityRelatively Non-toxic[5][7][8]
Mammals (Oral LD50, rat) 639 - 1646 mg/kg (low toxicity)Moderately Toxic[4][7]
Fish (96-hr LC50) Slightly Toxic (salt forms) to Highly Toxic (ester forms)Low Toxicity[7][8]
Aquatic Invertebrates (48-hr EC50) Slightly ToxicLow Toxicity[7][8]
Honeybees Practically NontoxicNot specified[8]

Off-Target Movement: Drift and Volatilization

A significant concern with both 2,4-D and dicamba is their potential for off-target movement, which can cause damage to sensitive crops and other non-target plants.[9][10][11]

  • Drift: Both herbicides are prone to spray drift, where wind carries droplets away from the target area during application.[9][12]

  • Volatilization: Older formulations of both 2,4-D and dicamba were known for their volatility, meaning they could turn into a gas after application and move off-site.[9][11] While newer formulations, such as 2,4-D choline (B1196258) salt and diglycolamine (DGA) salt of dicamba, have been developed to reduce volatility, the risk is not entirely eliminated, especially under certain weather conditions like temperature inversions.[12][13][14]

Studies have shown that non-target plant injury can be significantly higher for dicamba and 2,4-D compared to other herbicides like glyphosate.[15] For instance, some sensitive crops like grapes can be damaged by concentrations as low as 1/800th of the labeled rate of 2,4-D and dicamba.[10][11] Research indicates that while newer 2,4-D formulations like Enlist Duo appear less volatile than some dicamba products, both can be detected in rainwater, highlighting their potential for atmospheric movement.[13]

Environmental Fate and Degradation

The persistence and degradation of these herbicides in the environment are influenced by various factors, including soil type, moisture, temperature, and microbial activity.[2][16]

This compound:

  • In soil and water, the dimethylamine salt of 2,4-D rapidly dissociates to the 2,4-D acid.[16]

  • The primary route of degradation is through microbial activity in the soil.[4]

  • The half-life of 2,4-D in soil is relatively short, typically around 10 days, though it can be longer in cold, dry conditions.[2][4][6]

Dicamba:

  • Microbial degradation is also the primary breakdown pathway for dicamba in soil.[3]

  • Its soil half-life is generally longer and more variable than that of 2,4-D, ranging from 30 to 60 days.[3][5]

  • A major degradation product of dicamba is 3,6-dichlorosalicylic acid (DCSA), which may be more persistent and toxic in some cases.[7][17]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are generalized protocols for key experiments cited in the comparison.

Protocol 1: Soil Dissipation Study

This protocol outlines a typical field study to determine the soil half-life of a herbicide.

  • Site Selection: Choose multiple field sites with varying soil types and climatic conditions.

  • Herbicide Application: Apply the herbicide (e.g., this compound or dicamba) at a known rate to designated plots.

  • Soil Sampling: Collect soil cores from treated plots at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days after application).

  • Sample Analysis: Extract the herbicide from the soil samples and quantify its concentration using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[18]

  • Data Analysis: Plot the herbicide concentration over time and calculate the time required for 50% of the initial concentration to dissipate (DT50 or half-life).

Protocol 2: Acute Toxicity Testing for Aquatic Organisms (e.g., Fish)

This protocol describes a standard laboratory experiment to assess the acute toxicity of a chemical to fish.

  • Test Organism: Select a standard test species, such as rainbow trout (Oncorhynchus mykiss) or bluegill sunfish (Lepomis macrochirus).

  • Exposure System: Use a static or flow-through system with controlled water quality parameters (temperature, pH, dissolved oxygen).

  • Dose Preparation: Prepare a series of test solutions with geometrically increasing concentrations of the herbicide, plus a control group with no herbicide.

  • Exposure: Expose groups of fish to each concentration for a standard duration, typically 96 hours.

  • Observation: Record mortality and any sublethal effects (e.g., abnormal behavior) at regular intervals.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LC50 (the concentration lethal to 50% of the test organisms).

Visualizations

Diagram 1: Environmental Fate of 2,4-D and Dicamba

Environmental_Fate cluster_application Herbicide Application cluster_environment Environmental Compartments cluster_processes Environmental Processes 2_4_D_DMA This compound Soil Soil 2_4_D_DMA->Soil Application Drift_Vol Drift & Volatilization 2_4_D_DMA->Drift_Vol Dicamba Dicamba Dicamba->Soil Application Dicamba->Drift_Vol Degradation Microbial Degradation Soil->Degradation Primary Fate Runoff Runoff Soil->Runoff Leaching Leaching Soil->Leaching Uptake Uptake Soil->Uptake Water Water Biota Non-target Organisms Water->Biota Exposure Air Air Air->Biota Deposition Runoff->Water Leaching->Water Drift_Vol->Air Drift_Vol->Air Uptake->Biota

Caption: Environmental pathways of 2,4-D and Dicamba after application.

Diagram 2: Experimental Workflow for Herbicide Impact Assessment

Experimental_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Research Question (e.g., Compare soil persistence) B Select Herbicides & Formulations (2,4-D DMA vs. Dicamba) A->B C Design Experimental Protocol (e.g., Soil Dissipation Study) B->C D Field Application or Lab Exposure C->D Implement Protocol E Sample Collection (Soil, Water, Biota) D->E F Sample Analysis (e.g., HPLC, GC-MS) E->F G Statistical Analysis (e.g., Half-life calculation, LC50) F->G Generate Data H Data Interpretation & Comparison G->H I Publish Comparison Guide H->I

References

A Researcher's Guide to the Validation of Rapid Test Kits for 2,4-D Dimethylamine Salt in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of a rapid immunoassay-based test kit for the detection of 2,4-D dimethylamine (B145610) salt in water against the gold-standard laboratory method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require accurate and efficient methods for the quantification of this widely used herbicide.

The validation of rapid screening tools is critical to ensure data reliability for environmental monitoring and regulatory compliance. While quick test kits offer significant advantages in terms of speed and ease of use, their performance must be rigorously evaluated against established, high-precision methods. This guide presents the necessary data and protocols to make an informed decision on the appropriate analytical method for specific research needs.

Performance Characteristics: A Side-by-Side Comparison

The following table summarizes the key quantitative performance metrics for a commercially available 2,4-D ELISA (Enzyme-Linked Immunosorbent Assay) kit and a validated LC-MS/MS method. This data allows for an objective comparison of their capabilities.

Performance MetricRapid Immunoassay Test Kit (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Method Competitive Enzyme-Linked Immunosorbent AssayChromatographic Separation and Mass-based Detection
Limit of Detection (LOD) Not explicitly defined; quantitative range starts at 2.0 µg/L.0.03 µg/L[1]
Limit of Quantification (LOQ) 2.0 µg/L (Lower limit of quantitation range)[2]0.10 µg/L[1]
Quantitative Range 2.0 - 100 µg/L (ng/mL)[2][3]Typically validated from LOQ (0.10 µg/L) up to 5.0 µg/L or higher with calibration.[1]
Analysis Time per Sample ~1.5 - 2 hours for a batch of samples.[4]Several hours, including sample preparation, run time, and data analysis.
Accuracy (% Recovery) Data not available in a direct comparison study. Generally, recoveries of 70-120% are considered acceptable.Mean recoveries range from 88-106% in various water matrices.[1]
Precision (% RSD) Coefficients of variation (CVs) for standards are typically <10% and for samples <15%.[4]Relative Standard Deviations (RSDs) are generally below 15%.
Specificity High for 2,4-D, but shows significant cross-reactivity with related molecules like 2,4-D methyl ester (400%) and 2,4-DB (100%).[5]Highly specific due to chromatographic separation and unique mass transitions of the target analyte.[1]

Note: Data for the rapid immunoassay test kit is based on manufacturer's documentation for the Abraxis 2,4-D kits.[2][3][5] Data for the LC-MS/MS method is derived from a validated analytical method report.[1]

Experimental Validation Workflow

The validation of a new or rapid analytical method is a systematic process. The following diagram illustrates a typical workflow for comparing a rapid test kit against a confirmatory method like LC-MS/MS.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Comparison & Validation A Collect Water Samples (e.g., Spiked, Environmental) B Prepare Aliquots for Each Method A->B C Analyze with Rapid Test Kit (ELISA) B->C D Analyze with Confirmatory Method (LC-MS/MS) B->D E Collect Raw Data (Concentrations) C->E D->E F Statistical Analysis (Correlation, Bias, Precision) E->F G Performance Evaluation (Accuracy, Specificity, LOD/LOQ) F->G H Validation Report G->H

Caption: Workflow for the validation of a rapid 2,4-D test kit.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for both the rapid immunoassay test and the standard LC-MS/MS method.

Protocol 1: Rapid Immunoassay (Abraxis® 2,4-D Coated Tube Kit)

This protocol is based on the manufacturer's instructions for the Abraxis® 2,4-D Coated Tube ELISA kit.[2][3]

  • Reagent and Sample Preparation: Bring all kit reagents (standards, control, enzyme conjugate, wash solution, color reagent, stop solution) and water samples to room temperature before use.

  • Assay Setup: Label antibody-coated test tubes for standards, a control, and each water sample.

  • Sample/Standard Addition: Pipette 500 µL of each standard, control, or water sample into the bottom of the corresponding labeled tube.

  • Enzyme Conjugate Addition: Add 200 µL of the 2,4-D Enzyme Conjugate to each tube.

  • Incubation 1: Vortex or swirl the tubes to mix and incubate for 20 minutes at room temperature. During this time, the 2,4-D in the sample and the enzyme-linked 2,4-D compete for binding sites on the antibody-coated tubes.

  • Washing: Vigorously shake out the contents of the tubes. Flood the tubes completely with washing solution, then invert to empty. Repeat this wash step a total of four times. After the final wash, blot the inverted tubes on absorbent paper to remove residual liquid.

  • Substrate Addition: Add 500 µL of the Color Reagent to each tube.

  • Incubation 2: Incubate for 20 minutes at room temperature. The enzyme on the bound conjugate will convert the substrate to a blue-colored product. The color intensity is inversely proportional to the 2,4-D concentration.

  • Stopping Reaction: Add 500 µL of Stopping Solution to each tube. This will turn the blue solution to yellow and stop the enzymatic reaction.

  • Measurement: Read the absorbance of each tube at 450 nm using a spectrophotometer within 15 minutes of adding the stopping solution.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 2,4-D in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: LC-MS/MS for 2,4-D in Water

This protocol is a summary of a validated method for the determination of 2,4-D in drinking, ground, and surface water.[1]

  • Sample Preservation and Preparation:

    • Collect water samples in appropriate containers.

    • For a 10 mL sample, add 100 µL of a 50% acetic acid solution in acetonitrile (B52724).

    • Vortex the sample for 3-4 seconds.

  • Solid Phase Extraction (SPE) - Optional (for higher sensitivity):

    • For trace-level analysis, an SPE cleanup and concentration step can be employed.

    • Condition an appropriate SPE cartridge (e.g., Oasis MCX).[6]

    • Acidify the water sample to pH 2.5-3.0.[7]

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the 2,4-D with an appropriate solvent (e.g., acetonitrile or methanol).[7]

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Instrumental Analysis - LC-MS/MS:

    • Liquid Chromatography (LC) Conditions:

      • Column: Synergi Hydro-RP (4.6 x 75 mm, 4-µm) or equivalent.[1]

      • Mobile Phase A: Water with 0.1% acetic acid.[1]

      • Mobile Phase B: Acetonitrile:methanol (80:20, v:v) with 0.1% acetic acid.[1]

      • Gradient: A suitable gradient program to separate 2,4-D from matrix components.

      • Injection Volume: 10 µL.[1]

    • Tandem Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions for 2,4-D: Monitor for the precursor ion to product ion transitions, e.g., m/z 219 → 161 (for quantification) and m/z 221 → 163 (for confirmation).[1]

  • Data Analysis and Quantification:

    • Create a calibration curve using certified reference standards of 2,4-D.

    • Identify and quantify 2,4-D in the samples by comparing retention times and the ratio of the MRM transitions to the calibration standards.

Conclusion

The choice between a rapid immunoassay test kit and the LC-MS/MS method depends on the specific application.

  • Rapid Immunoassay Kits are excellent screening tools for field use or for analyzing a large number of samples quickly and cost-effectively. They are best suited for determining if 2,4-D is present above or below a certain threshold. However, their results are semi-quantitative, and they are susceptible to cross-reactivity with structurally similar compounds, which can lead to false positives.[8]

  • LC-MS/MS is the definitive method for accurate and precise quantification of 2,4-D. Its high specificity and sensitivity make it the ideal choice for regulatory monitoring, confirmatory analysis of positive screens from rapid tests, and research that requires low-level detection.[7]

For a robust monitoring program, a two-tiered approach is often most effective: using rapid test kits for initial screening, followed by LC-MS/MS confirmation of any positive or unexpected results. This strategy leverages the speed of the rapid kits and the reliability of the confirmatory method.

References

A Comparative Analysis of 2,4-D Dimethylamine Salt and 2,4-D Choline Salt Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and key characteristics of two prominent salt formulations of the herbicide 2,4-D: dimethylamine (B145610) (DMA) and choline (B1196258). This document summarizes key performance data from available studies, details experimental methodologies, and visualizes relevant biological and experimental workflows to aid in research and development.

Executive Summary

The development of the 2,4-D choline salt formulation represents a significant advancement in auxin herbicide technology, primarily aimed at reducing off-target movement through lower volatility compared to traditional formulations like 2,4-D dimethylamine (DMA) salt. While both formulations are effective in controlling a wide range of broadleaf weeds by mimicking the plant hormone auxin and causing uncontrolled growth, their performance characteristics, particularly concerning volatility and crop safety, exhibit notable differences. Generally, the weed control efficacy of the two formulations is considered to be similar in most agricultural situations, though the choline salt has shown advantages in specific scenarios.

Data Presentation: Performance Comparison

The following tables summarize quantitative data from various studies comparing key performance indicators of 2,4-D DMA and 2,4-D choline salt formulations.

Table 1: Volatility and Off-Target Movement

Parameter2,4-D Dimethylamine (DMA) Salt2,4-D Choline SaltKey Findings
Vapor Emissions (Field Study) 13.4 ng/m³19.8 ng/m³No significant difference in vapor emissions was observed between the two formulations under the studied field conditions.[1][2]
Volatility Potential Considered to have low volatility compared to ester formulations.Developed to have greater stability and lower potential for volatilization than other amine forms.[3] The choline formulation is reported to be 88% less volatile than the amine formulation.[4][5]The choline salt was specifically designed for reduced volatility.
Off-Target Injury to Cotton (Field Bioassay) <5% injury at any distance tested.<5% injury at any distance tested.Both formulations resulted in minimal injury to sensitive cotton plants from vapor drift in this particular field study.[4]
Off-Target Injury to Cotton (Under Tunnels) 13% injury5% injuryUnder conditions designed to concentrate vapors, the choline formulation resulted in less injury to sensitive cotton plants.[4][6]

Table 2: Efficacy on Key Weed Species

Weed Species2,4-D Dimethylamine (DMA) Salt2,4-D Choline SaltKey Findings & Conditions
Glyphosate-Resistant (GR) Canada Fleabane (Conyza canadensis) Equivalent control when tank-mixed with glyphosate (B1671968) DMA.Equivalent control in a premix with glyphosate DMA.No significant difference in control of GR biotypes was observed between the tank mix and the premix at 35 days after application.[5]
Glyphosate-Susceptible (GS) Canada Fleabane (Conyza canadensis) Less efficacious in a tank mix with glyphosate compared to the choline premix.More efficacious in a premix with glyphosate DMA.The 2,4-D choline/glyphosate DMA premix was more effective on GS biotypes than the 2,4-D amine/glyphosate tank mix.[5]
Palmer Amaranth (Amaranthus palmeri) Generally effective, but resistance has been reported.Effective, especially when applied to smaller plants (3-5 cm). Control decreased from 93% to 74% on larger plants (10-30 cm).Application timing based on weed size is critical for effective control with the choline formulation.
Kochia (Kochia scoparia) Not directly compared in available head-to-head studies.High efficacy on smaller plants (98% on 3-5 cm plants), decreasing to 84% on larger plants (10-30 cm).Early application is key for optimal control with the choline formulation.

Table 3: Crop Tolerance

Crop2,4-D Dimethylamine (DMA) Salt2,4-D Choline SaltKey Findings
Corn Safe for post-emergence application between V2 and V8 growth stages.[7]Registered for over-the-top use in tolerant corn varieties.[8]Both can be used in corn, but the choline salt is specifically for use in 2,4-D tolerant hybrids.
Soybean Used for pre-plant burndown with specific plant-back intervals.Labeled for use in Enlist E3 soybeans, which are tolerant to 2,4-D.[9][10]The choline formulation allows for in-crop use in tolerant soybean varieties.
Cotton Not typically used in-crop due to high sensitivity.Used in Enlist cotton varieties that are genetically engineered for tolerance.[11]The choline salt is a key component of the Enlist weed control system in cotton.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Volatility Field Study Protocol (Adapted from Mueller et al., 2022)
  • Objective: To compare the vapor emissions of 2,4-D dimethylamine salt, 2,4-D choline salt, and a dicamba (B1670444) formulation under field conditions.

  • Experimental Design: Randomized complete block design with ten field studies conducted over three years.

  • Plot Size: 100-meter diameter circular plots.

  • Herbicide Application:

    • Formulations: 2,4-D amine, 2,4-D choline, and diglycolamine (DGA) salt of dicamba.

    • Application Rate: 2,4-D formulations applied at 1.0 kg acid equivalent per hectare (ae/ha).

    • Application Equipment: Tractor-mounted sprayer.

  • Sampling:

    • Air Samplers: High-volume air samplers were placed at heights of 0.3 m and 1.3 m in the center of the plots.

    • Sampling Matrix: Polyurethane foam (PUF) plugs were used to trap herbicide vapors.

    • Sampling Duration: Air was sampled continuously for a specified period following application.

  • Sample Analysis:

    • PUF plugs were extracted with a suitable solvent (e.g., ethyl acetate).

    • The extracts were analyzed using liquid chromatography with tandem mass spectrometry (LC-MS/MS) to quantify the amount of 2,4-D.

  • Data Analysis: Herbicide concentrations were calculated in nanograms per cubic meter (ng/m³) and statistically analyzed to compare the different formulations.

Weed Efficacy Greenhouse Study Protocol (Adapted from Ford et al., 2014)
  • Objective: To compare the efficacy of a premix of 2,4-D choline/glyphosate DMA with a tank mix of 2,4-D amine and glyphosate DMA on glyphosate-susceptible and -resistant Canada fleabane.

  • Plant Material: Glyphosate-susceptible and -resistant biotypes of Canada fleabane were grown in a greenhouse.

  • Experimental Design: A rate-response study with ten rates of each herbicide treatment.

  • Herbicide Application:

    • Treatments: 2,4-D amine, glyphosate, a tank mix of 2,4-D amine + glyphosate, and a premix of 2,4-D choline/glyphosate DMA.

    • Application: Herbicides were applied using a stationary spray chamber with a flat fan nozzle at a specified pressure and speed to ensure uniform coverage.

  • Data Collection:

    • Visual Control Ratings: Weed control was visually assessed at 7, 14, 21, and 35 days after application (DAA) on a scale of 0% (no control) to 100% (complete death).

    • Dry Weight Measurement: Above-ground biomass was harvested at 35 DAA, dried, and weighed.

  • Data Analysis: The data were subjected to regression analysis to determine the herbicide rates required for 50%, 80%, and 95% control (GR50, GR80, and GR95).

Mandatory Visualization

The following diagrams illustrate key concepts related to the action and application of 2,4-D herbicides.

Auxin_Signaling_Pathway cluster_perception Perception at Cell Membrane cluster_transduction Signal Transduction cluster_response Cellular Response 2_4_D 2,4-D (Synthetic Auxin) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) 2_4_D->Auxin_Receptor Binds to SCF_Complex SCF-TIR1/AFB Complex Auxin_Receptor->SCF_Complex Aux_IAA Aux/IAA Repressor Proteins SCF_Complex->Aux_IAA Targets Ubiquitination Ubiquitination Aux_IAA->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation by ARF Auxin Response Factors (ARFs) Proteasome->ARF Releases Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription of Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of 2,4-D as a synthetic auxin leading to herbicidal effects.

Experimental_Workflow_Volatility_Study Start Start: Field Setup Plot_Establishment Establish Circular Field Plots Start->Plot_Establishment Herbicide_Application Apply 2,4-D Formulations (DMA vs. Choline) Plot_Establishment->Herbicide_Application Air_Sampling Deploy High-Volume Air Samplers at Different Heights Herbicide_Application->Air_Sampling Sample_Collection Collect PUF Plugs After Specified Duration Air_Sampling->Sample_Collection Extraction Solvent Extraction of Herbicides from PUF Plugs Sample_Collection->Extraction Analysis Quantify 2,4-D using LC-MS/MS Extraction->Analysis Data_Analysis Statistical Comparison of Vapor Concentrations Analysis->Data_Analysis Conclusion Conclusion: Compare Volatility of Formulations Data_Analysis->Conclusion

Caption: Generalized workflow for a field study comparing the volatility of 2,4-D formulations.

References

A comparative study on the persistence of 2,4-D amine and ester formulations in soil

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the environmental fate of 2,4-D amine and ester formulations reveals minimal differences in their soil persistence, primarily due to the rapid conversion of both forms to their parent acid, 2,4-dichlorophenoxyacetic acid (2,4-D acid). This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the environmental behavior of these widely used herbicides.

Once in contact with soil, both amine salts and ester formulations of 2,4-D undergo transformation to the 2,4-D acid.[1][2] The persistence of 2,4-D in soil is then primarily governed by the degradation of this acid form, which is largely driven by microbial activity.[3] Consequently, the rate of dissipation from soil is often the same regardless of the initial formulation applied.[4]

Data Presentation: Soil Half-Life Comparison

The persistence of a pesticide in soil is commonly expressed as its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. While numerous studies have investigated the soil half-life of 2,4-D, direct comparative studies for amine and ester formulations under identical conditions are limited. However, the available data consistently indicate a short to moderate persistence for both, with half-lives typically ranging from a few days to two weeks.

FormulationActive IngredientSoil Half-Life (t½) in DaysKey Findings & Citations
Amine Salt2,4-D Dimethylamine (DMA)~10Soil half-life values have been estimated at 10 days for the acid, diethylamine (B46881) salt, and ester forms.[1][2]
Ester2,4-D 2-Ethylhexyl Ester (EHE)1 - 14 (median 2.9)A study estimated a soil half-life for the ester form EHE ranging from 1-14 days with a median half-life of 2.9 days.[1][2]
General 2,4-D2,4-D Acid1 - 14Most of the time, 2,4-D breaks down in soil so that half of the original amount is gone in 1-14 days.[5]
General 2,4-D2,4-D AcidAverage of 10The average half-life of 2,4-D in soils is 10 days.[3][4]

Note: The half-life of 2,4-D in soil can be influenced by various environmental factors, including soil type, organic matter content, pH, temperature, and moisture.[3] Warmer, moist conditions with healthy microbial populations generally lead to faster degradation.[3]

Experimental Protocols

The determination of herbicide persistence in soil involves carefully designed laboratory or field studies. The following outlines a typical experimental protocol for a soil dissipation study.

Objective: To determine and compare the soil half-life of 2,4-D amine and ester formulations.

1. Test Site and Soil Selection:

  • Select a field site with uniform soil characteristics (e.g., texture, organic matter content, pH).

  • The site should not have a recent history of 2,4-D or other phenoxy herbicide application.

  • Collect and analyze baseline soil samples to characterize its physicochemical properties.

2. Experimental Design:

  • Establish replicate plots for each treatment group (2,4-D amine, 2,4-D ester) and an untreated control.

  • Arrange the plots in a randomized complete block design to minimize the effects of spatial variability.

3. Herbicide Application:

  • Apply the 2,4-D amine and ester formulations at a known, uniform rate to their respective plots.

  • Use calibrated application equipment to ensure accurate and even distribution.

4. Soil Sampling:

  • Collect soil cores from each plot at predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days after application).

  • Sample to a consistent depth (e.g., 0-15 cm) where the majority of the herbicide is expected to reside.

  • Composite the cores from each plot to create a representative sample for that time point.

5. Sample Handling and Storage:

  • Place soil samples in labeled containers and transport them to the laboratory in a cooler.

  • Store the samples frozen (-20°C) until analysis to prevent further degradation of the herbicide.

6. Residue Analysis:

  • Extract the 2,4-D residues from the soil samples using an appropriate solvent (e.g., methanol, acetonitrile).

  • Clean up the extracts to remove interfering co-extractives using techniques like solid-phase extraction (SPE).

  • Quantify the concentration of 2,4-D in the extracts using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[6][7]

7. Data Analysis:

  • Plot the concentration of 2,4-D in the soil over time for each formulation.

  • Use first-order kinetics and regression analysis to calculate the half-life (t½) for each formulation using the equation: t½ = 0.693 / k , where 'k' is the dissipation rate constant.[2][8]

Mandatory Visualization

Experimental_Workflow cluster_field Field Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase Site_Selection Test Site Selection & Soil Characterization Plot_Establishment Plot Establishment (Randomized Block Design) Site_Selection->Plot_Establishment Herbicide_Application Herbicide Application (Amine, Ester, Control) Plot_Establishment->Herbicide_Application Soil_Sampling Soil Sampling at Timed Intervals Herbicide_Application->Soil_Sampling Sample_Storage Sample Storage (-20°C) Soil_Sampling->Sample_Storage Residue_Extraction Residue Extraction from Soil Sample_Storage->Residue_Extraction Extract_Cleanup Extract Cleanup (e.g., SPE) Residue_Extraction->Extract_Cleanup Instrumental_Analysis Instrumental Analysis (GC-MS or HPLC) Extract_Cleanup->Instrumental_Analysis Data_Plotting Plot Concentration vs. Time Instrumental_Analysis->Data_Plotting Half_Life_Calculation Half-Life (t½) Calculation (First-Order Kinetics) Data_Plotting->Half_Life_Calculation Comparative_Analysis Comparative Analysis of Formulations Half_Life_Calculation->Comparative_Analysis

Caption: Experimental workflow for a comparative soil persistence study of 2,4-D formulations.

Degradation_Pathway cluster_formulations Applied Formulations cluster_transformation Initial Transformation in Soil cluster_degradation Microbial Degradation Pathway Amine 2,4-D Amine Salt Acid 2,4-D Acid Amine->Acid Rapid Dissociation Ester 2,4-D Ester Ester->Acid Rapid Hydrolysis DCP 2,4-Dichlorophenol (2,4-DCP) Acid->DCP Microbial Action DCC 3,5-Dichlorocatechol DCP->DCC Intermediates Further Intermediates DCC->Intermediates CO2 CO2, H2O, Biomass (Mineralization) Intermediates->CO2

Caption: Transformation and primary microbial degradation pathway of 2,4-D in soil.

References

Safety Operating Guide

Proper Disposal of 2,4-D Dimethylamine Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,4-D dimethylamine (B145610) salt, a common herbicide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling 2,4-D dimethylamine salt for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. This chemical can cause serious eye damage and is harmful if absorbed through the skin.[1][2]

Required PPE includes:

  • Eye Protection: Wear splash-proof or dust-resistant safety goggles.[3]

  • Hand Protection: Wear rubber or plastic gloves.[3]

  • Respiratory Protection: In case of inadequate ventilation or the generation of vapors or mists, use a suitable, approved respirator.[3][4]

  • Body Protection: Wear overalls, a long-sleeved shirt, long pants, and closed footwear.[2][3]

Always wash hands thoroughly with soap and water after handling the product and before eating, drinking, or smoking.[3][4] Contaminated clothing should be removed immediately and washed separately from other laundry.[4][5]

II. Operational Disposal Plan

The proper disposal of this compound and its containers is crucial to avoid environmental contamination, particularly of ground and surface water.[1][5][6] Improper disposal of excess pesticide, spray mixtures, or rinsate is a violation of Federal law.[1][6][7]

Step 1: Managing Spills

In the event of a spill, contain the material immediately to prevent it from entering public sewer systems or waterways.[1][6]

  • Small Spills: For small spills, use an absorbent material such as sand, earth, or clay to take up the spilled material.[1][3][6] Place the absorbed material into a closed, labeled container for later disposal.[1][3][6]

  • Large Spills: For larger spills, dike the area far ahead of the spill to contain it for later disposal.[3] If the spill is liquid, pump any free liquid into an appropriate closed container.[1][6] It may be necessary to remove the topsoil for disposal in cases of large spills onto soil.[1][6] Large spills may be reportable to the National Response Center and state or local agencies.[1][7]

After cleaning up a spill, decontaminate all tools and equipment used in the cleanup process.[1][6]

Step 2: Waste Disposal

Pesticide wastes are considered toxic and must be disposed of at an approved waste disposal facility.[1][3] If the waste cannot be disposed of by use according to the label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[1][6][7]

2,4-D and its salts are listed as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA).[8][9] The EPA has assigned the hazardous waste code U240 to 2,4-D, salts, and esters.[10][11]

Step 3: Container Disposal

Empty containers must be handled properly to prevent reuse and environmental contamination.

  • Non-refillable Containers: Do not reuse or refill empty containers.[1][7]

  • Triple Rinsing: The preferred method for cleaning containers is to triple rinse (or the equivalent).[5][6] Add the rinsate to the application equipment or a mix tank for later use or disposal.[5][6]

  • Final Disposal: After rinsing, offer the container for recycling or reconditioning if available.[6] Otherwise, puncture the container and dispose of it in a sanitary landfill, or by other procedures approved by state and local authorities, such as incineration.[1][3][6] If burning is permitted, stay out of the smoke.[1][3][6]

III. Quantitative Data

The following table summarizes key quantitative data related to the hazardous nature of 2,4-D and its salts.

Parameter Value Reference
EPA Hazardous Waste Code U240[10][11]
CERCLA Reportable Quantity (RQ) 100 pounds (45.4 kg)[5][8]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Disposal of this compound Required spill Is it a spill? start->spill spill_size Spill Size? spill->spill_size Yes waste_disposal Is it excess product or waste? spill->waste_disposal No small_spill Small Spill: Absorb with inert material. Containerize and label for disposal. spill_size->small_spill Small large_spill Large Spill: Dike the area. Contain and collect material. Report if necessary. spill_size->large_spill Large dispose_waste Dispose of as hazardous waste (U240). Contact approved disposal facility or State/EPA for guidance. small_spill->dispose_waste large_spill->dispose_waste waste_disposal->dispose_waste Yes container_disposal Is it an empty container? waste_disposal->container_disposal No triple_rinse Triple rinse the container. Add rinsate to spray tank. container_disposal->triple_rinse Yes final_disposal Final Container Disposal triple_rinse->final_disposal recycle Recycle or recondition if available. final_disposal->recycle landfill Puncture and dispose of in a sanitary landfill or incinerate (if permitted). final_disposal->landfill

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-D Dimethylamine Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 2,4-D dimethylamine (B145610) salt. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Executive Summary of Personal Protective Equipment (PPE) Requirements

Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against the potential hazards of 2,4-D dimethylamine salt, which can cause severe eye irritation and is harmful if inhaled or absorbed through the skin.[1] The following tables summarize the required PPE, providing clear specifications for various laboratory operations.

Eye and Face Protection
EquipmentStandardUse Case
Safety Goggles ANSI Z87.1 or equivalentRequired for all handling procedures, including mixing, loading, and application.[1]
Face Shield ANSI Z87.1 or equivalentMust be worn in conjunction with safety goggles when there is a risk of splashing or spraying.
Skin and Body Protection
EquipmentMaterial/SpecificationUse Case
Gloves Nitrile rubber (recommended for incidental contact)Required for all handling procedures. For prolonged or direct contact, consult manufacturer-specific chemical resistance data.[2]
Coveralls Long-sleeved shirt and long pantsMinimum requirement for all handlers.[1]
Chemical-Resistant Apron As specified by the Safety Data SheetRequired when mixing, loading, or cleaning up spills to protect against concentrate exposure.
Closed-toe Shoes and Socks ---Required for all laboratory work involving this chemical.[1]
Respiratory Protection

Respiratory protection is not typically required in well-ventilated areas. However, if vapors or mists are generated, or if working in a poorly ventilated space, the following NIOSH-approved respirators are mandatory.

ConditionRespirator TypeNIOSH Assigned Protection Factor (APF)
Up to 100 mg/m³Air-purifying half-mask respirator with organic vapor (OV) cartridge(s) and N95, R95, or P95 particulate filter.10[3]
Up to 250 mg/m³Powered air-purifying respirator (PAPR) with an organic vapor (OV) cartridge and a high-efficiency particulate filter.25
Up to 500 mg/m³Air-purifying full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor (OV) canister and an N100, R100, or P100 filter.50[3]

Experimental Protocols: PPE Procedures

Strict adherence to the following protocols for donning, doffing, and disposal of PPE is mandatory to prevent cross-contamination and exposure.

Donning and Doffing Procedure

A standardized sequence for putting on and taking off PPE is critical.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Coveralls: Put on a long-sleeved shirt and long pants or coveralls.

  • Footwear: Put on closed-toe shoes and socks.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don chemical-resistant gloves, ensuring they overlap the sleeves of the coveralls.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove eye and face protection from the back of the head.

  • Coveralls: Remove coveralls by rolling them down and away from the body.

  • Respirator: Remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan for Contaminated PPE

All disposable PPE used when handling this compound must be considered hazardous waste.

Disposal Protocol:

  • Segregation: Immediately place all used disposable PPE, including gloves, aprons, and respirator cartridges, into a designated, labeled hazardous waste container.[4]

  • Container Management: Keep the hazardous waste container sealed when not in use.

  • Regulatory Compliance: Dispose of the hazardous waste according to local, state, and federal regulations.[4][5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Non-Disposable PPE: Decontaminate reusable PPE, such as face shields and respirators, according to the manufacturer's instructions. If thorough decontamination is not possible, dispose of the items as hazardous waste.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_prep Preparation Phase cluster_selection PPE Selection Phase cluster_procedure Procedural Phase start Start: Handling 2,4-D Dimethylamine Salt risk_assessment Conduct Risk Assessment start->risk_assessment sds_review Review Safety Data Sheet (SDS) risk_assessment->sds_review eye_protection Select Eye/Face Protection: - Goggles (minimum) - Face shield for splash risk sds_review->eye_protection skin_protection Select Skin/Body Protection: - Nitrile Gloves - Long-sleeved coveralls - Closed-toe shoes sds_review->skin_protection respiratory_protection Assess Ventilation sds_review->respiratory_protection donning Follow Donning Procedure eye_protection->donning skin_protection->donning select_respirator Select NIOSH-approved respirator based on potential exposure concentration respiratory_protection->select_respirator Poor Ventilation/ Aerosol Generation no_respirator Respirator Not Required respiratory_protection->no_respirator Adequate Ventilation select_respirator->donning no_respirator->donning handling Perform Chemical Handling donning->handling doffing Follow Doffing Procedure handling->doffing disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal end End disposal->end

References

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